molecular formula C8H9N3O2 B092259 4-Guanidinobenzoic acid CAS No. 16060-65-4

4-Guanidinobenzoic acid

Cat. No.: B092259
CAS No.: 16060-65-4
M. Wt: 179.18 g/mol
InChI Key: SXTSBZBQQRIYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-guanidinobenzoic acid is benzoic acid substituted at the para position by a guanidino group. It is a member of guanidines and a member of benzoic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diaminomethylideneamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTSBZBQQRIYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42823-46-1 (mono-hydrochloride)
Record name 4-Guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90936349
Record name 4-Carbamimidamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16060-65-4
Record name 4-Guanidinobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16060-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-guanidinobenzoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Carbamimidamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-carbamimidamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. Its mechanism of action involves the formation of a reversible covalent bond with the catalytic serine residue within the enzyme's active site. This interaction is facilitated by the guanidino group, which mimics the side chains of natural substrates like arginine and lysine, anchoring the inhibitor in the S1 specificity pocket of the protease. This guide provides a comprehensive overview of the mechanism of action of this compound, including its primary targets, the structural basis of its inhibitory activity, quantitative inhibition data for its derivatives, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Reversible Covalent Inhibition

This compound acts as a potent inhibitor of trypsin-like serine proteases. Its inhibitory activity stems from its structural similarity to the natural substrates of these enzymes, namely peptides containing arginine or lysine residues. The core of its mechanism is a two-step process involving initial binding and subsequent formation of a stable acyl-enzyme intermediate.

The positively charged guanidino group of this compound plays a crucial role in its specificity. It forms strong ionic interactions with the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease. This interaction anchors the inhibitor in the active site, positioning its carboxyl group in close proximity to the catalytic triad (Ser195, His57, and Asp102 in trypsin).

Following this initial binding, the hydroxyl group of the catalytic serine (Ser195) performs a nucleophilic attack on the carbonyl carbon of the inhibitor's carboxyl group. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable acyl-enzyme complex, effectively inactivating the enzyme. This covalent modification of the active site serine prevents the enzyme from binding to and cleaving its natural substrates. While this acyl-enzyme intermediate is stable, it can be slowly hydrolyzed, leading to the regeneration of the active enzyme. This characteristic classifies this compound and its derivatives as reversible covalent inhibitors.

Below is a diagram illustrating the key steps in the inhibition of a serine protease by this compound.

Inhibition_Mechanism cluster_0 Serine Protease Active Site cluster_1 Inhibition Process Enzyme Active Serine Protease (with catalytic triad Ser195, His57, Asp102) Binding Initial Non-covalent Binding (Guanidino group interacts with Asp189) Enzyme->Binding S1_Pocket S1 Specificity Pocket (contains Asp189) Inhibitor This compound Inhibitor->Binding Enters Active Site Acylation Nucleophilic Attack by Ser195 (Formation of Tetrahedral Intermediate) Binding->Acylation Positioning Acyl_Enzyme Stable Acyl-Enzyme Complex (Enzyme Inactivated) Acylation->Acyl_Enzyme Covalent Bond Formation Deacylation Slow Hydrolysis (Enzyme Regeneration) Acyl_Enzyme->Deacylation Reversible Step Deacylation->Enzyme Restores Activity

Figure 1: Mechanism of serine protease inhibition by this compound.

Primary Molecular Targets

The primary targets of this compound and its derivatives are serine proteases that exhibit a preference for cleaving peptide bonds after basic amino acid residues. Key enzymes inhibited by this compound include:

  • Trypsin: A digestive enzyme that plays a crucial role in protein digestion.

  • Acrosin: A serine protease found in the acrosome of sperm, essential for fertilization.[1][2]

  • Plasmin: A key enzyme in the fibrinolytic system, responsible for dissolving blood clots.

  • Enteropeptidase: An enzyme in the small intestine that activates trypsinogen to trypsin.

The inhibitory activity of this compound derivatives has been extensively studied, particularly in the context of developing contraceptives (by targeting acrosin) and anti-obesity drugs (by targeting enteropeptidase).

Quantitative Inhibition Data

DerivativeTarget EnzymeInhibition Value (IC50/ED50)Reference
Aryl 4-guanidinobenzoatesHuman Acrosin10⁻⁵ to 10⁻⁷ M (ED50)[3]
4'-nitrophenyl 4-guanidinobenzoate (NPGB)Human AcrosinPotent inhibitor (specific value not stated)[2]
4-Carbomethoxyphenyl 4-guanidinobenzoateHuman Acrosin6.68 x 10⁻¹⁰ M (I50)
4-Carbomethoxyphenyl 4-guanidinobenzoateHuman Trypsin1.49 x 10⁻⁹ M (I50)

Structural Basis of Inhibition: Insights from X-ray Crystallography

The crystal structure of bovine trypsin in complex with 4-guanidinobenzoate (PDB ID: 3RXJ) provides a detailed view of the molecular interactions responsible for inhibition. The guanidino group of the inhibitor is deeply buried in the S1 specificity pocket, forming a salt bridge and multiple hydrogen bonds with the carboxylate side chain of Asp189. The aromatic ring of the inhibitor is positioned against the hydrophobic walls of the active site. The carboxylate group of the inhibitor forms a covalent ester linkage with the hydroxyl group of the catalytic Ser195.

The following diagram illustrates the key interactions between 4-guanidinobenzoate and the active site residues of trypsin.

Enzyme_Inhibitor_Interaction cluster_Trypsin Trypsin Active Site cluster_Inhibitor 4-Guanidinobenzoate Ser195 Ser195 His57 His57 Asp102 Asp102 Asp189 Asp189 (S1 Pocket) Gly219 Gly219 Ser214 Ser214 Guanidino Guanidino Group (+) Guanidino->Asp189 Ionic Interaction & H-bonds Guanidino->Gly219 H-bond Guanidino->Ser214 H-bond Aromatic_Ring Aromatic Ring Carboxylate Carboxylate Group Carboxylate->Ser195 Covalent Bond (Acyl-enzyme) Carboxylate->His57 H-bond to backbone N

Figure 2: Key interactions between 4-guanidinobenzoate and trypsin's active site.

Detailed Experimental Protocols

Spectrophotometric Trypsin Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on trypsin using a chromogenic substrate.

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or similar chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve bovine trypsin in cold, dilute HCl (e.g., 1 mM) to create a stock solution.

    • Dissolve this compound in DMSO to create a stock solution. Further dilute in Tris-HCl buffer to desired concentrations.

    • Dissolve BAPNA in DMSO to create a stock solution. Further dilute in Tris-HCl buffer to the working concentration.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of Tris-HCl buffer.

    • Add varying concentrations of the this compound solution to the wells.

    • Include control wells with buffer and DMSO instead of the inhibitor.

    • Add the trypsin solution to all wells except the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure Activity:

    • Initiate the reaction by adding the BAPNA solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-15 minutes). The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Plot the percentage of trypsin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The following diagram outlines the workflow for this experiment.

Spectrophotometric_Assay_Workflow Prepare_Reagents Prepare Stock Solutions (Trypsin, Inhibitor, Substrate) Plate_Setup Set up 96-well plate with buffer, inhibitor concentrations, and controls Prepare_Reagents->Plate_Setup Add_Enzyme Add Trypsin to wells Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C for 15 min Add_Enzyme->Pre_incubation Add_Substrate Add BAPNA to initiate reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm over time Add_Substrate->Measure_Absorbance Data_Analysis Calculate initial velocities and determine IC50 Measure_Absorbance->Data_Analysis

Figure 3: Workflow for a spectrophotometric trypsin inhibition assay.
Gelatin Zymography for Protease Inhibition

This technique provides a visual assessment of protease inhibition.

Materials:

  • Polyacrylamide gel solution with co-polymerized gelatin (e.g., 0.1%)

  • SDS-PAGE running buffer

  • Sample buffer (non-reducing)

  • Trypsin

  • This compound

  • Incubation buffer (e.g., Tris-HCl with CaCl₂)

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Mix trypsin with different concentrations of this compound and incubate.

    • Prepare a control sample of trypsin without the inhibitor.

    • Mix the samples with non-reducing sample buffer.

  • Electrophoresis:

    • Load the samples onto the gelatin-containing polyacrylamide gel.

    • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Renaturation and Incubation:

    • Wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

    • Incubate the gel in the incubation buffer at 37°C for several hours to overnight. During this time, the active trypsin will digest the gelatin in the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel. Areas of protease activity will appear as clear bands against a blue background. The presence of the inhibitor will result in a reduction or absence of these clear bands.

Conclusion

This compound serves as a foundational molecule for understanding and developing inhibitors of serine proteases. Its mechanism of reversible covalent inhibition, driven by the specific recognition of the S1 pocket, provides a robust framework for the design of more potent and selective therapeutic agents. The experimental protocols and structural insights presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and enzyme kinetics. Further investigation into the specific inhibitory constants of the parent molecule will provide a more complete quantitative picture of its activity.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 4-Guanidinobenzoic acid. The document details the key spectroscopic and analytical techniques, presenting the expected data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the experimental protocols necessary to obtain this data, ensuring reproducibility for researchers in the field.

Compound Identification and Properties

This compound is a derivative of benzoic acid containing a guanidinium group at the para position. It is a valuable building block in medicinal chemistry and drug development. For the purpose of this guide, we will focus on the characterization of this compound hydrochloride, the common salt form which enhances solubility and stability.

Table 1: Chemical Identifiers and Properties of this compound Hydrochloride

IdentifierValueReference
IUPAC Name 4-(diaminomethylideneamino)benzoic acid;hydrochloride[1]
CAS Number 42823-46-1[1]
Molecular Formula C₈H₁₀ClN₃O₂[1]
Molecular Weight 215.64 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 285 °C (decomposes)[2]
Solubility Soluble in water

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[3][4]

Experimental Protocol for Synthesis
  • Suspend 4-aminobenzoic acid (e.g., 50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL) in a reaction vessel equipped with a stirrer.

  • Add cyanamide (e.g., 35 g, 0.839 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6 hours.

  • After the reaction is complete, allow the mixture to cool and stand at room temperature for 16 hours without stirring to allow for precipitation.

  • Collect the precipitated solid by filtration and wash it with cold water (100 mL).

  • To purify the product, suspend the solid in an aqueous solution of potassium carbonate (e.g., 30 g K₂CO₃ in 400 mL of water) and stir for 30 minutes to neutralize any remaining acid.

  • Filter the solid again, wash thoroughly with water (250 mL), and dry under vacuum to yield this compound hydrochloride.

Spectroscopic and Analytical Data for Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9Doublet2HAromatic (H-3, H-5)
~7.2Doublet2HAromatic (H-2, H-6)
~7.5 - 9.0Broad Singlet5H-NH₂ and -NH- protons of guanidinium group
~12.0 - 13.0Broad Singlet1HCarboxylic acid (-COOH)

Note: The exact chemical shifts of the -NH and -COOH protons can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange.

Table 3: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride

Chemical Shift (δ) ppmAssignment
~167Carboxylic acid carbon (C=O)
~157Guanidinium carbon (C=N)
~145Aromatic quaternary carbon (C-4)
~131Aromatic CH carbons (C-3, C-5)
~122Aromatic quaternary carbon (C-1)
~118Aromatic CH carbons (C-2, C-6)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (guanidinium group)
3000 - 2500Strong, BroadO-H stretching (carboxylic acid, hydrogen-bonded)
~1700StrongC=O stretching (carboxylic acid)
~1670StrongC=N stretching (guanidinium group)
~1600MediumC=C stretching (aromatic ring)
~1400MediumN-H bending (guanidinium group)
~1300MediumC-O stretching / O-H bending (carboxylic acid)
~850StrongC-H out-of-plane bending (para-substituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Ion
180.0768[M+H]⁺
179.0695[M]⁺
162.0667[M+H-H₂O]⁺
134.0715[M-COOH]⁺

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and a larger spectral width (e.g., 220 ppm).

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI), and acquire the mass spectrum in positive ion mode.

Visualizing the Structure Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the relationships between the different analytical techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Start 4-Aminobenzoic Acid + Cyanamide Reaction Reaction with HCl Start->Reaction Product This compound HCl Reaction->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Framework Carbon-Hydrogen Framework NMR->Framework FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Structure Elucidated Structure of This compound Framework->Structure FuncGroups->Structure MolWeight->Structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

Spectroscopic_Data_Integration cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information H_NMR ¹H NMR Proton_Env Proton Environments (Aromatic, NH, COOH) H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skel Carbon Skeleton (Aromatic, C=O, C=N) C_NMR->Carbon_Skel FTIR FTIR Func_Groups Functional Groups (C=O, N-H, O-H, C=N) FTIR->Func_Groups MS Mass Spec Mol_Formula Molecular Formula & Weight Confirmation MS->Mol_Formula Elucidated_Structure Confirmed Structure: This compound Proton_Env->Elucidated_Structure Carbon_Skel->Elucidated_Structure Func_Groups->Elucidated_Structure Mol_Formula->Elucidated_Structure

Caption: Integration of data from various spectroscopic techniques for structure confirmation.

By following the detailed protocols and interpreting the resulting data as outlined in this guide, researchers can confidently elucidate and confirm the structure of this compound, a crucial step in its application for further research and development.

References

An In-depth Technical Guide to the Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic protocols for 4-guanidinobenzoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The synthesis primarily involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of an acid catalyst. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are presented to facilitate replication and understanding by researchers in organic and medicinal chemistry.

Quantitative Data Summary

Two primary protocols for the synthesis of this compound hydrochloride have been identified, differing mainly in the solvent system employed. The following tables summarize the quantitative data for each protocol, allowing for a clear comparison of the reaction conditions and outcomes.

Protocol 1: Aqueous Hydrochloric Acid Method

ParameterValueReference
Reactants
4-Aminobenzoic Acid50 g (0.364 mol)[2][3]
Cyanamide35 g (0.839 mol)[2][3]
Solvent
Concentrated HCl46 mL[2][3]
Water283 mL[2][3]
Reaction Conditions
Temperature100°C (Reflux)[2][3]
Reaction Time6 hours[2][3]
Work-up & Purification
Standing Time16 hours at room temperature[2][3]
Washing SolventCold Water (100 mL)[2][3]
Intermediate Yield 35 g (53%) of Int-2A[2][3]

Protocol 2: Ethanolic Hydrochloric Acid Method

ParameterValueReference
Reactants
4-Aminobenzoic Acid20 g[2]
30% Cyanamide Solution40 g[2]
Solvent
Ethanol100 mL[2]
30% Ethanolic HCl20 mL[2]
Reaction Conditions
Temperature75 ± 3 °C[2]
Reaction Time5-7 hours[2]
Work-up & Purification
Post-reactionConcentrated to dryness[2]
Washing SolventsEthanol (50 mL), 30% Ethanolic HCl (10 mL)[2]
Recrystallization Solvent20% Ethanol solution[2]
Final Product Yield 85%[2]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound hydrochloride.

Protocol 1: Aqueous Hydrochloric Acid Method

This protocol describes the synthesis using a mixture of concentrated hydrochloric acid and water as the solvent system.

1. Reaction Setup:

  • To a suitable reaction vessel equipped with a stirrer, add 4-aminobenzoic acid (50 g, 0.364 mol).[2][3]

  • In a separate container, prepare a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL).[2][3]

  • Add the hydrochloric acid/water mixture to the 4-aminobenzoic acid to form a suspension.[2][3]

  • To this stirred suspension, add cyanamide (35 g, 0.839 mol) at room temperature.[2][3]

2. Reaction Execution:

  • Heat the reaction mixture to reflux at 100°C and maintain for 6 hours.[2][3]

3. Work-up and Isolation of Intermediate:

  • After the reaction is complete, allow the mixture to stand at room temperature for 16 hours without stirring.[2][3]

  • Collect the precipitated solid by filtration.[2][3]

  • Wash the solid with cold water (100 mL).[2][3]

  • Suspend the resulting solid in an aqueous solution of potassium carbonate (30 g K2CO3 in 400 mL of water) and stir for 30 minutes.[2][3]

  • Filter the solid again, wash with water (250 mL), and dry under vacuum to yield the intermediate product.[2][3]

Protocol 2: Ethanolic Hydrochloric Acid Method

This protocol utilizes an ethanolic solution of hydrochloric acid.

1. Reaction Setup:

  • In a reaction flask, add 20 g of para-aminobenzoic acid to 100 mL of ethanol.[2]

  • Slowly add 20 mL of 30% hydrochloric acid in ethanol and warm the mixture to 50°C.[2]

2. Reaction Execution:

  • Add a 30% solution of cyanamide (40 g) dropwise to the reaction mixture.[2]

  • Maintain the reaction temperature at 75 ± 3°C for 5-7 hours.[2]

3. Work-up and Purification:

  • After the reaction is complete, concentrate the solution to dryness under reduced pressure at 50°C.[2]

  • To the residue, add 50 mL of ethanol and 10 mL of 30% hydrochloric acid in ethanol.[2]

  • Filter the mixture with stirring and dry the collected solid.[2]

  • Recrystallize the crude product from 5-10 times its volume of a 20% ethanol solution to obtain the pure this compound hydrochloride.[2] The reported yield for this method is 85%.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride.

Synthesis_Workflow Reactants Reactants: 4-Aminobenzoic Acid Cyanamide Reaction Reaction Reactants->Reaction Addition AcidSolvent Acidic Solvent: Aq. HCl or Ethanolic HCl AcidSolvent->Reaction Addition Heating Heating (75-100°C) Reaction->Heating Workup Work-up (Cooling, Filtration, Washing) Heating->Workup Reaction Completion Purification Purification (Recrystallization) Workup->Purification Crude Product Product Final Product: This compound Hydrochloride Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound hydrochloride.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Guanidinobenzoic Acid Derivatives

This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, which are crucial intermediates in the development of various pharmaceuticals. The unique structure of this compound, featuring both a guanidine group and a carboxylic acid, makes it a versatile building block for creating complex molecules with significant biological activity.[1] This document details synthetic protocols, quantitative data, and relevant biological pathways.

Core Synthesis: this compound Hydrochloride

The primary and most common route for synthesizing this compound is from 4-aminobenzoic acid.[2] The hydrochloride salt is often the preferred form due to its enhanced stability and solubility in polar solvents.[2]

Synthesis from 4-Aminobenzoic Acid and Cyanamide

A widely used method involves the reaction of 4-aminobenzoic acid with cyanamide in an acidic environment.[2][3] The reaction is typically heated to drive the formation of the guanidine group.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction_Mixture Reaction_Mixture 4-Aminobenzoic_Acid->Reaction_Mixture Cyanamide Cyanamide Cyanamide->Reaction_Mixture Reagents HCl, Ethanol/Water Reagents->Reaction_Mixture Temperature Reflux (e.g., 100°C) Temperature->Reaction_Mixture 4-Guanidinobenzoic_Acid_HCl This compound Hydrochloride Reaction_Mixture->4-Guanidinobenzoic_Acid_HCl

Caption: Synthesis of this compound Hydrochloride.

Experimental Protocols

Protocol 1: Synthesis in HCl/Water [3]

  • Suspend 4-aminobenzoic acid (50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL).

  • Add cyanamide (35 g, 0.839 mol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux at 100°C for 6 hours.

  • After the reaction, allow the mixture to stand at room temperature for 16 hours.

  • Collect the precipitated solid by filtration and wash it with cold water (100 mL).

  • Suspend the solid in an aqueous solution of potassium carbonate (30 g K₂CO₃ in 400 mL of water) and stir for 30 minutes.

  • Filter the solid again, wash with water (250 mL), and dry under vacuum to yield the intermediate product.

  • For esterification, the resulting acid can be converted to its methyl ester by reacting with acetyl chloride in methanol.

Protocol 2: Synthesis in Ethanol/HCl [3]

  • Add 4-aminobenzoic acid (20 g) to ethanol (100 ml).

  • Slowly add 30% ethanolic hydrochloric acid (20 ml) and warm the mixture to 50°C.

  • Add a 30% solution of cyanamide (40 g) dropwise.

  • Maintain the reaction temperature at 75 ± 3°C for 5-7 hours.

  • After completion, concentrate the solution to dryness under reduced pressure at 50°C.

  • Add ethanol (50 ml) and 30% ethanolic hydrochloric acid (10 ml), stir, and filter.

  • Recrystallize the product from a 20% ethanol solution to obtain the pure this compound hydrochloride.

Quantitative Data
MethodStarting MaterialKey ReagentsYieldPurityReference
Protocol 14-Aminobenzoic AcidCyanamide, HCl, H₂O53% (intermediate)Not specified[3]
Protocol 24-Aminobenzoic AcidCyanamide, Ethanolic HCl85%Not specified[3]

Synthesis of this compound Derivatives: Esters

This compound serves as a precursor for various active pharmaceutical ingredients (APIs), notably serine protease inhibitors like Nafamostat and Camostat.[4][5][6] These derivatives are typically esters formed by coupling this compound with a phenolic compound.

General Synthesis of Phenyl Esters

The synthesis of phenyl esters of this compound can be achieved by reacting a p-guanidinobenzoyl halide with a corresponding phenol in the presence of a dehydrohalogenating agent.[7] Alternatively, coupling agents can be used to facilitate the esterification.

General Reaction Scheme for Ester Synthesis:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Guanidinobenzoic_Acid_HCl This compound Hydrochloride Reaction_Mixture Reaction_Mixture 4-Guanidinobenzoic_Acid_HCl->Reaction_Mixture Phenol_Derivative Phenol Derivative (e.g., Methyl 4-hydroxybenzoate) Phenol_Derivative->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., EDC, TCT) Coupling_Agent->Reaction_Mixture Base Base (e.g., Pyridine) Base->Reaction_Mixture Catalyst Catalyst (optional) (e.g., DMAP) Catalyst->Reaction_Mixture Ester_Product This compound Phenyl Ester Derivative Reaction_Mixture->Ester_Product

Caption: General synthesis of this compound esters.

Experimental Protocol: Synthesis of a Camostat Precursor

This protocol describes the synthesis of this compound (4-methoxycarbonyl)-phenyl ester monomesylate, a key intermediate.[8]

  • In a reactor, add this compound hydrochloride, pyridine, EDC [(1-ethyl-3-(3-dimethylaminopropyl)carbodiimide] hydrochloride, methyl 4-hydroxybenzoate, and dimethylaminopyridine (DMAP).

  • After the reaction is complete, recover the pyridine by distillation.

  • Cool the residue and add water and a caustic soda solution to precipitate the free guanidine.

  • Isolate the solid, wash, and dry it.

  • To the free guanidine, add methanol and methanesulfonic acid.

  • After reaction and cooling, filter, wash, and dry the resulting solid.

  • For final purification, dissolve the solid in pyridine, add activated carbon, and stir with reflux.

  • Collect the filtrate, cool to allow crystallization, and then filter, wash, and dry the final product.

Quantitative Data for Ester Synthesis
ProductCoupling MethodYieldPurity (HPLC)Reference
This compound (4-methoxycarbonyl)-phenyl ester monomesylateEDC/Pyridine48% (overall)99%[8]

Biological Significance and Signaling Pathways

Derivatives of this compound, such as Nafamostat and Camostat, are potent inhibitors of serine proteases.[4][6] A key target is the Transmembrane Serine Protease 2 (TMPRSS2), which is involved in the entry of certain viruses, including SARS-CoV-2, into host cells.[4][5]

Inhibition of TMPRSS2 by these compounds is thought to block the spike protein-mediated fusion of the virus with the host cell membrane.[4] In silico analyses have shown that the guanidino group of these molecules forms strong electrostatic interactions with key amino acid residues like Asp435 in the TMPRSS2 binding site.[9] For nafamostat, an additional strong interaction with Glu299 is observed, which may contribute to its higher activity compared to camostat.[4][9]

Simplified TMPRSS2 Inhibition Pathway:

G cluster_virus Viral Entry cluster_host Host Cell cluster_inhibitor Inhibition Virus SARS-CoV-2 Spike_Protein Spike Protein TMPRSS2 TMPRSS2 Spike_Protein->TMPRSS2 Priming Host_Cell Host Cell TMPRSS2->Host_Cell Facilitates Fusion Nafamostat Nafamostat (4-GBA Derivative) Nafamostat->TMPRSS2 Inhibits

Caption: Inhibition of TMPRSS2-mediated viral entry.

Conclusion

This compound is a fundamental building block in medicinal chemistry, providing a scaffold for the synthesis of potent enzyme inhibitors. The synthetic routes to both the core molecule and its derivatives are well-established, allowing for the generation of diverse compound libraries for drug discovery. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development. The ongoing research into derivatives like Nafamostat and Camostat highlights the continued importance of this chemical moiety in addressing current and future health challenges.[6]

References

An In-depth Technical Guide to the Enzyme Kinetics of 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a molecule of significant interest in the field of enzyme kinetics, particularly as a scaffold for the design of inhibitors targeting serine proteases. Its guanidinium group mimics the side chain of arginine, a natural substrate for enzymes like trypsin, thrombin, and plasmin, allowing it to bind to the S1 specificity pocket of these proteases. This technical guide provides a comprehensive overview of the enzyme kinetics of this compound, focusing on its role as a competitive inhibitor. While specific kinetic constants for the parent molecule are not always readily available in the literature, this guide outlines the established mechanisms of action for its derivatives and provides detailed experimental protocols for the precise determination of its inhibitory potency (Ki) and other kinetic parameters.

Core Concepts in this compound Enzyme Inhibition

The primary mechanism by which this compound and its derivatives inhibit serine proteases is through competitive inhibition. The positively charged guanidinium group at physiological pH is drawn to the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket of trypsin-like proteases. This interaction anchors the inhibitor in the active site, preventing the binding of the natural substrate.

Esters of this compound can act as mechanism-based inhibitors, forming a stable acyl-enzyme intermediate with the catalytic serine residue (Ser195). This covalent modification effectively inactivates the enzyme. The stability of this acyl-enzyme complex is a key determinant of the inhibitor's potency.

Quantitative Data on this compound Derivatives

While the inhibitory constant (Ki) for this compound itself is not extensively reported, numerous studies have synthesized and characterized its derivatives, demonstrating the potency of the 4-guanidinobenzoyl moiety as a serine protease inhibitor. The following table summarizes representative inhibitory data for some of these derivatives to illustrate the therapeutic potential of this chemical scaffold. Researchers can use the protocols outlined in this guide to determine the specific kinetic parameters for the parent this compound.

Derivative/AnalogTarget EnzymeInhibition Constant (Ki) / IC50Reference
Benzyl 4-guanidinobenzoateTrypsin, Plasmin, ThrombinSecond-order rate constants determined[1]
4'-Nitrobenzyl 4-guanidinobenzoateTrypsin, Plasmin, ThrombinSecond-order rate constants determined[1]
Guanidinophenyl-substituted enol lactonesTrypsin, Urokinase, Plasmin, ThrombinPotent alternate substrate and permanent inactivators
Depsipeptides of p-guanidinobenzoic acidTrypsin, Plasma KallikreinMore reactive than ethyl ester in acyl-enzyme formation
Benzamidine-conjugated molecular gluesTrypsinIC50 = 6.2 µM (for Glue10–BA)[2]

Experimental Protocols

Determination of Inhibitory Potency (Ki) of this compound

This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for a target serine protease, such as trypsin, using a chromogenic substrate.

a. Materials and Reagents:

  • Enzyme: Purified serine protease (e.g., bovine trypsin). The active concentration should be determined by active site titration.

  • Inhibitor: this compound hydrochloride.

  • Substrate: A suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA for trypsin).

  • Buffer: Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release from BApNA).

b. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition & Analysis prep_inhibitor Prepare 4-Guanidinobenzoic Acid Stock Solution (in DMSO) add_inhibitor Add Serial Dilutions of Inhibitor prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Stock Solution (in Assay Buffer) add_enzyme Add Enzyme and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock Solution (in Assay Buffer) add_substrate Initiate Reaction with Substrate Addition prep_substrate->add_substrate add_buffer Add Assay Buffer to Microplate Wells add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate measure_abs Measure Absorbance Kinetics add_substrate->measure_abs calc_velocity Calculate Initial Reaction Velocities (V₀) measure_abs->calc_velocity plot_data Plot V₀ vs. [Substrate] (Michaelis-Menten) calc_velocity->plot_data lineweaver_burk Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) plot_data->lineweaver_burk determine_ki Determine Kᵢ from Plot Intercepts and Slopes lineweaver_burk->determine_ki

Caption: Workflow for determining the Kᵢ of this compound.

c. Detailed Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound hydrochloride in DMSO to a high concentration (e.g., 100 mM).

    • Prepare a stock solution of the enzyme in cold assay buffer. The final concentration in the assay should result in a linear reaction rate for at least 5-10 minutes.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

  • Perform the Assay:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.

    • Add the enzyme solution to each well and pre-incubate for a set time (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • To determine the mechanism of inhibition and the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Generate a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]) for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the x-intercept or the slope of the lines.

Active Site Titration of Serine Proteases

To accurately determine kinetic parameters, it is crucial to know the concentration of active enzyme. This can be achieved through active site titration.

a. Materials and Reagents:

  • Enzyme: Purified serine protease (e.g., trypsin).

  • Titrant: p-Nitrophenyl p'-guanidinobenzoate HCl (NPGB), a known active site titrant for trypsin.

  • Buffer: Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Instrumentation: Spectrophotometer.

b. Experimental Workflow:

active_site_titration_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_titrant Prepare NPGB Stock Solution mix_reagents Mix Enzyme and NPGB in Buffer prep_titrant->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents measure_burst Monitor Initial 'Burst' of p-Nitrophenol Release mix_reagents->measure_burst plot_burst Plot Absorbance vs. Time measure_burst->plot_burst extrapolate Extrapolate Linear Phase to Time Zero plot_burst->extrapolate calculate_active_enzyme Calculate Active Enzyme Concentration from Burst extrapolate->calculate_active_enzyme

Caption: Workflow for active site titration of a serine protease.

c. Detailed Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of NPGB in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of the enzyme in the assay buffer.

  • Perform Titration:

    • Add the enzyme solution to a cuvette containing the assay buffer.

    • Initiate the reaction by adding a small volume of the NPGB stock solution.

    • Immediately monitor the absorbance at 410 nm over time.

  • Data Analysis:

    • The reaction will show an initial rapid "burst" of p-nitrophenol release, followed by a slower, steady-state rate.

    • The magnitude of the burst, determined by extrapolating the linear steady-state phase back to time zero, is stoichiometric with the concentration of active enzyme.

    • The active enzyme concentration can be calculated using the molar extinction coefficient of p-nitrophenol.

Signaling Pathways and Logical Relationships

The interaction of this compound with a serine protease like trypsin can be depicted as a competitive inhibition model.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ E->ES EI Enzyme-Inhibitor Complex (EI) E->EI k₃ E->EI S Substrate (S) I Inhibitor (I) (this compound) ES->E k₋₁ P Product (P) ES->P k₂ ES->P EI->E k₋₃ P->E + E

References

An In-depth Technical Guide to 4-Guanidinobenzoic Acid Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a small molecule inhibitor known to interact with a variety of proteins, most notably serine proteases. Its guanidino group allows it to form strong interactions with the S1 specificity pocket of these enzymes, which typically recognize arginine or lysine residues. This guide provides a comprehensive overview of the techniques and data related to the study of these interactions, with a focus on trypsin, urokinase, plasmin, and thrombin. The information presented herein is intended to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development.

Protein Interaction Data

The interaction of this compound with serine proteases has been characterized using various biophysical and biochemical techniques. The following tables summarize the available quantitative data for its binding affinity and inhibitory activity.

ProteinMethodParameterValueReference
Trypsin (Bovine)X-ray CrystallographyCovalent AdductAcyl-enzyme complex with Ser195[1][2]
Trypsin, Plasmin, ThrombinEnzyme Inhibition AssayInhibitionBenzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate cause acylation of the active site. Second-order rate constants were determined.[3]
Urokinase, PlasminEnzyme Inhibition AssayInhibitionEsters of p-guanidinobenzoic acid were found to be less effective inhibitors compared to their effects on trypsin and plasma kallikrein.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of protein-ligand interactions. This section provides protocols for key experiments used to characterize the interaction of this compound with serine proteases.

Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound against a target serine protease.[5]

Materials:

  • Purified serine protease (e.g., trypsin, urokinase, plasmin, thrombin)

  • This compound hydrochloride (or other salt)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent.

    • Prepare a working solution of the enzyme in assay buffer. The concentration should be chosen to give a linear reaction rate over the assay time.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding between a ligand and an analyte in real-time.[6][7]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified serine protease (ligand)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protease solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized ligand surface.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

  • Dissociation:

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove any remaining bound analyte.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[8][9][10]

Materials:

  • Isothermal titration calorimeter

  • Purified serine protease

  • This compound

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

    • Perform a series of injections of the ligand into the protein solution.

  • Data Acquisition:

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex, revealing the precise binding mode and interactions.[1][2]

Materials:

  • Highly purified and concentrated serine protease

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Co-crystallization:

    • Mix the purified protein with an excess of this compound.

    • Set up crystallization trials using various screens and conditions (e.g., vapor diffusion).

  • Crystal Soaking (alternative to co-crystallization):

    • Grow crystals of the apo-protein first.

    • Soak the apo-crystals in a solution containing a high concentration of this compound.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest a well-formed crystal.

    • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Mount the cryo-cooled crystal in an X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build a model of the protein-ligand complex into the electron density.

    • Refine the model to improve its fit to the experimental data.

Signaling Pathways and Logical Relationships

The serine proteases inhibited by this compound are key players in several critical signaling pathways. Understanding these pathways provides context for the biological effects of inhibiting these enzymes.

Urokinase-Plasminogen Activator (uPA) System in Cancer Progression

The uPA system is centrally involved in cancer cell invasion and metastasis.[11][12][13][14] Inhibition of uPA by molecules like this compound can disrupt this cascade.

uPA_Signaling cluster_activation Cell Surface pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasmin Plasmin (active) uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM MMPs_active Active MMPs Plasmin->MMPs_active Invasion Cell Invasion & Metastasis ECM->Invasion MMPs_pro pro-MMPs MMPs_pro->MMPs_active Activates MMPs_active->ECM Degrades GBA 4-Guanidinobenzoic acid GBA->uPA Inhibits Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin (active) Prothrombin->Thrombin Prothrombinase Complex Fibrin Fibrin (insoluble) Thrombin->Fibrin Cleaves FactorXIIIa Factor XIIIa (active) Thrombin->FactorXIIIa Activates Fibrinogen Fibrinogen (soluble) Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Polymerization FactorXIII Factor XIII FactorXIII->FactorXIIIa FactorXIIIa->Clot Cross-links GBA 4-Guanidinobenzoic acid GBA->Thrombin Inhibits Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin (active) Plasminogen->Plasmin FDPs Fibrin Degradation Products (soluble) Plasmin->FDPs Degrades FibrinClot Fibrin Clot FibrinClot->FDPs tPA_uPA tPA / uPA tPA_uPA->Plasmin Activates GBA 4-Guanidinobenzoic acid GBA->Plasmin Inhibits

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid, a synthetic derivative of benzoic acid, and its hydrochloride salt are of significant interest in the fields of medicinal chemistry and biochemistry. The presence of the highly basic guanidinium group coupled with the acidic carboxyl group imparts unique physicochemical and biological properties to the molecule. It serves as a crucial building block in the synthesis of various biologically active compounds, most notably as a potent inhibitor of serine proteases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in key biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in biological systems and its utility in drug design. The majority of commercially available and studied forms of this compound is its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Table 1: General and Physical Properties of this compound and its Hydrochloride Salt
PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms p-Guanidinobenzoic acid, 4-Carbamimidamidobenzoic acid[1]
Molecular Formula C₈H₉N₃O₂[1]
Molecular Weight 179.18 g/mol [1]
CAS Number 16060-65-4[1]
Appearance White to off-white solid/crystalline powder.[2]
Melting Point 285 °C (decomposes)[3][4][5]
276 °C (decomposes)[6]
Boiling Point 438.4 °C at 760 mmHg (for hydrochloride salt)[2]
pKa 4.98[7]

Note: The boiling point is reported from a single source for the hydrochloride salt and should be treated with caution as the compound decomposes at its melting point.

Table 2: Solubility and Partition Coefficient of this compound Hydrochloride
PropertyValueSource(s)
Solubility in Water Soluble[8][9][10]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol.[5]
Calculated logP 0.6[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound hydrochloride and the determination of its key physicochemical properties.

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride involves the reaction of 4-aminobenzoic acid with cyanamide in an acidic medium.[9][11]

Materials:

  • 4-Aminobenzoic acid

  • Cyanamide

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol

Procedure:

  • A suspension of 4-aminobenzoic acid is prepared in a mixture of concentrated hydrochloric acid and water.

  • Cyanamide is added to the stirred suspension at room temperature.

  • The reaction mixture is heated to reflux (approximately 100 °C) for several hours (typically 5-7 hours).

  • After the reaction is complete, the mixture is allowed to cool to room temperature, leading to the precipitation of the product.

  • The crude product is collected by filtration and washed with cold water.

  • For purification, the crude product can be recrystallized from an ethanol/water mixture.

  • The final product, this compound hydrochloride, is dried under vacuum.

Synthesis_of_4_Guanidinobenzoic_acid_hydrochloride 4-Aminobenzoic_acid 4-Aminobenzoic Acid Reaction_Vessel Reaction Vessel (HCl, H₂O) 4-Aminobenzoic_acid->Reaction_Vessel Cyanamide Cyanamide Cyanamide->Reaction_Vessel Reflux Reflux (100°C, 5-7h) Reaction_Vessel->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product This compound Hydrochloride Recrystallization->Final_Product

Synthesis of this compound Hydrochloride.
Determination of Water Solubility (OECD Guideline 105)

The flask method, as described in OECD Guideline 105, is suitable for substances with solubility above 10⁻² g/L.

Procedure:

  • An excess amount of this compound hydrochloride is added to a known volume of deionized water in a flask.

  • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.

  • The solution is then centrifuged or filtered to remove undissolved solid.

  • The concentration of this compound hydrochloride in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Procedure:

  • A standard solution of this compound hydrochloride of known concentration is prepared in water.

  • The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong base (e.g., NaOH) is added in small increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued past the equivalence point.

  • The pKa is determined from the titration curve (pH vs. volume of titrant) as the pH at which half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

The shake-flask method is a classical approach for the experimental determination of the octanol-water partition coefficient (logP).

Procedure:

  • A solution of this compound hydrochloride is prepared in either water or n-octanol.

  • A known volume of this solution is placed in a separatory funnel with a known volume of the other, immiscible solvent.

  • The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

  • The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

This compound and its derivatives are well-established as inhibitors of serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation and the complement system. The positively charged guanidinium group of this compound mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases, allowing it to bind to the active site and inhibit enzyme activity.

Inhibition of the Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions involving serine proteases (known as clotting factors) that leads to the formation of a fibrin clot. Several of these factors, including thrombin and Factor Xa, are targets for inhibition by guanidinobenzoate-based compounds.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X VII VII VIIa VIIa VII->VIIa VIIa->X Tissue_Factor Tissue_Factor Tissue_Factor->VIIa complexes with Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Inhibitor Guanidinobenzoate Derivatives Inhibitor->Xa Inhibitor->Thrombin

Inhibition of the Coagulation Cascade.
Inhibition of the Complement System

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. It is a cascade of serine protease activations. Key serine proteases in the classical and lectin pathways, such as C1r, C1s, and mannan-binding lectin-associated serine proteases (MASPs), are potential targets for inhibition by guanidinobenzoate derivatives.

Complement_System_Inhibition cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_convergence Pathway Convergence Antibody-Antigen_Complex Antibody-Antigen_Complex C1q C1q Antibody-Antigen_Complex->C1q binds C1r C1r C1q->C1r C1s C1s C1r->C1s C1r->C1s activates C4 C4 C1s->C4 C2 C2 C1s->C2 Mannose-binding_Lectin Mannose-binding_Lectin MASP1 MASP1 Mannose-binding_Lectin->MASP1 activates MASP2 MASP2 MASP1->MASP2 MASP2->C4 MASP2->C2 C4a + C4b C4a + C4b C4->C4a + C4b C2a + C2b C2a + C2b C2->C2a + C2b C4b C4b C3_Convertase C3_Convertase C4b->C3_Convertase forms C2a C2a C2a->C3_Convertase forms Inhibitor Guanidinobenzoate Derivatives Inhibitor->C1s Inhibitor->MASP2

References

4-Guanidinobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid, and its hydrochloride salt, is a small molecule inhibitor of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes.[1][2] Its structural resemblance to arginine and lysine allows it to act as a competitive inhibitor, targeting the S1 specificity pocket of trypsin-like serine proteases.[3] This property makes it an invaluable tool in biochemical research and drug discovery, serving as a scaffold for the development of more potent and selective inhibitors and as a ligand for affinity purification of these enzymes.[4][5] This guide provides a comprehensive overview of this compound as a research tool, detailing its properties, synthesis, and applications, with a focus on experimental protocols and its impact on key signaling pathways.

Physicochemical Properties and Synthesis

This compound is typically used as its hydrochloride salt to improve solubility and stability in aqueous solutions.[6] Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₈H₉N₃O₂ (acid) C₈H₁₀ClN₃O₂ (HCl salt)[2]
Molecular Weight 179.18 g/mol (acid) 215.64 g/mol (HCl salt)[2]
Appearance White to off-white crystalline powder[2]
Melting Point 285 °C (decomposes) (HCl salt)[7]
Solubility Soluble in water[2]
CAS Number 16060-65-4 (acid) 42823-46-1 (HCl salt)[2]
Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[8][9]

Experimental Protocol: Synthesis of this compound Hydrochloride [8][9]

  • Reaction Setup: To a stirred suspension of 4-aminobenzoic acid (50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL), add cyanamide (35 g, 0.839 mol) at room temperature.

  • Reflux: Heat the reaction mixture to reflux at 100°C and maintain for 6 hours.

  • Crystallization: After the reaction is complete, allow the mixture to cool and stand at room temperature for 16 hours without stirring to allow the product to precipitate.

  • Filtration and Washing: Collect the precipitated solid by filtration and wash it with cold water (100 mL).

  • Neutralization and Purification:

    • Suspend the solid in an aqueous solution of potassium carbonate (30 g K₂CO₃ in 400 mL of water) and stir for 30 minutes.

    • Filter the solid again and wash with water (250 mL).

    • Dry the solid under vacuum to yield the intermediate product.

  • Final Salt Formation:

    • Suspend the intermediate in ethanol.

    • Slowly add a 30% solution of hydrochloric acid in ethanol.

    • Warm the mixture to 50°C.

    • Concentrate the solution under reduced pressure.

    • Recrystallize the resulting solid from a 20% ethanol solution to obtain pure this compound hydrochloride.

Mechanism of Action and Enzyme Inhibition

This compound acts as a competitive inhibitor of serine proteases. The positively charged guanidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of these enzymes, which typically contains a negatively charged aspartate residue.[3] This binding prevents the natural substrate from accessing the catalytic site.

Enzyme Inhibition Kinetics
EnzymeInhibitor TypeKᵢ / IC₅₀Reference(s)
Trypsin-like proteasesCompetitiveVaries (nM to µM range for derivatives)[1]
EnteropeptidaseCompetitive (derivatives)IC₅₀ values from 0.02 µM to >10 µM[1]
Bovine EnterokinaseInhibited by Kunitz pancreatic trypsin inhibitorKassoc of 2 x 10⁸ M⁻¹[6]
Bovine TrypsinInhibited by 6-amidino-2-naphthyl-p-guanidinobenzoate-[10]

Experimental Protocol: Trypsin Inhibition Assay

This protocol is adapted from standard procedures and can be used to determine the inhibitory activity of this compound against trypsin.[4]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Trypsin Stock Solution: Prepare a 1 mg/mL solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C.

    • Substrate Stock Solution: Prepare a 10 mM solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in DMSO.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound hydrochloride in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of a serial dilution of this compound hydrochloride to the test wells. Add 25 µL of assay buffer to the control wells.

    • Add 25 µL of a diluted trypsin solution (e.g., 10 µg/mL in assay buffer) to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of a diluted L-BAPNA solution (e.g., 0.5 mM in assay buffer) to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • To determine the Kᵢ value, perform the assay at various substrate concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.

Applications in Research

Affinity Chromatography

The ability of this compound to bind specifically to the active site of trypsin-like serine proteases makes it an excellent ligand for affinity chromatography.[4] By immobilizing a derivative of this compound, such as p-aminobenzamidine, onto a solid support, a highly selective resin can be created for the purification of these enzymes.[4][7][11]

Experimental Protocol: Affinity Purification of Trypsin using Benzamidine-Agarose

  • Resin Preparation:

    • Pack a chromatography column with Benzamidine-Sepharose 4 Fast Flow resin.[7][11]

    • Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0).

  • Sample Application:

    • Prepare the protein sample (e.g., crude cell lysate or partially purified fraction) in binding buffer.

    • Apply the sample to the equilibrated column at a low flow rate to allow for efficient binding.

  • Washing:

    • Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound trypsin using an elution buffer with a low pH, such as 50 mM Glycine-HCl, pH 3.0. Alternatively, competitive elution can be performed using a high concentration of a soluble inhibitor like benzamidine or this compound in the binding buffer.

  • Neutralization and Analysis:

    • Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) to preserve enzyme activity.

    • Analyze the fractions for protein content (A₂₈₀) and enzymatic activity to identify the purified trypsin.

Probing Signaling Pathways

By inhibiting specific serine proteases, this compound can be used to investigate the roles of these enzymes in various signaling pathways. Two prominent examples are the urokinase-plasminogen activator (uPA) system and the thrombin signaling pathway, both of which are critical in processes like cell migration, invasion, and coagulation.[8][9][12][13][14]

uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix and activates growth factors and other proteases.[8][9][12] uPA binds to its receptor (uPAR) on the cell surface, initiating a signaling cascade that promotes cell migration and invasion, particularly in cancer.[8][9][12] Inhibition of uPA by this compound or its derivatives would block the downstream effects of this pathway.

uPA_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular 4GBA 4-Guanidinobenzoic Acid uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM Integrins Integrins uPAR->Integrins Activates FAK FAK Integrins->FAK Activates Src Src FAK->Src Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK Activates Cell_Response Cell Migration, Invasion, Proliferation Ras_Raf_MEK_ERK->Cell_Response

Inhibition of the uPA Signaling Pathway by this compound.

Thrombin is a key serine protease in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs), particularly PAR-1.[13][14] Cleavage of the N-terminal domain of PAR-1 by thrombin exposes a tethered ligand that activates the receptor, leading to G-protein-mediated signaling that influences processes such as platelet aggregation, inflammation, and cell proliferation.[13][14] this compound can inhibit thrombin, thereby blocking these downstream cellular responses.

Thrombin_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular 4GBA 4-Guanidinobenzoic Acid Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleaves & Activates G_proteins Gq, G12/13 PAR1->G_proteins Activates PLC PLC G_proteins->PLC RhoA RhoA G_proteins->RhoA Ca_DAG Ca²⁺ / DAG PLC->Ca_DAG ROCK ROCK RhoA->ROCK Cell_Response Platelet Aggregation, Inflammation, Proliferation Ca_DAG->Cell_Response ROCK->Cell_Response

References

An In-Depth Technical Guide on Early Studies of 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Guanidinobenzoic acid is an aromatic compound featuring a benzoic acid group substituted at the para position with a guanidino group.[1] From its earliest investigations, it has been recognized as a potent inhibitor of trypsin-like serine proteases, a class of enzymes crucial in various physiological and pathological processes. Its structural resemblance to arginine allows it to act as a competitive inhibitor, binding to the active site of these enzymes. This guide delves into the foundational research on this compound, covering its chemical synthesis, its mechanism of action as an enzyme inhibitor, quantitative data from early studies, and the detailed experimental protocols that underpinned these discoveries. The hydrochloride salt of this compound is often used to improve solubility and stability in aqueous solutions.

Chemical Synthesis of this compound

Early and still widely practiced synthesis routes for this compound hydrochloride typically start from 4-Aminobenzoic acid.[2] The most common method involves the reaction of 4-Aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[3][4] This reaction efficiently converts the amino group into a guanidino group. An important derivative, 4-guanidinobenzoyl chloride, is often prepared by reacting this compound with thionyl chloride, serving as a key intermediate for synthesizing various ester derivatives.[1][5]

This protocol is based on a common method for synthesizing this compound hydrochloride.[3][4]

  • Preparation : Suspend 4-aminobenzoic acid (e.g., 50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL) in a reaction vessel.

  • Guanidination : Add cyanamide (e.g., 35 g, 0.839 mol) to the stirred suspension at room temperature.

  • Reaction : Heat the mixture to reflux at 100°C and maintain for approximately 6 hours.

  • Crystallization : After the reaction is complete, allow the mixture to cool and stand at room temperature for 16 hours to allow the product to precipitate.

  • Filtration and Washing : Collect the precipitated solid by filtration and wash it with cold water (100 mL).

  • Purification : Suspend the crude solid in an aqueous potassium carbonate solution (e.g., 30 g K2CO3 in 400 mL water) and stir for 30 minutes to neutralize any remaining acid and dissolve impurities.

  • Final Product Collection : Filter the solid again, wash thoroughly with water (250 mL), and dry under a vacuum to yield this compound as a white solid. The hydrochloride salt can be subsequently formed if required.[3][4]

G sub1 4-Aminobenzoic Acid step1 1. Mix Reactants sub1->step1 sub2 Cyanamide sub2->step1 reagent1 Conc. HCl / Water reagent1->step1 condition1 2. Reflux at 100°C (6 hours) step1->condition1 step2 3. Cool and Precipitate (16 hours) condition1->step2 intermediate Crude Precipitate step2->intermediate step3 4. Neutralize & Wash intermediate->step3 reagent2 K2CO3 Solution reagent2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound.

Biochemical Activity and Mechanism of Action

Early studies rapidly identified this compound and its esters as potent inhibitors of serine proteases such as trypsin, plasmin, and thrombin.[6][7] The mechanism of inhibition is primarily due to the guanidino group, which mimics the side chain of arginine, a natural substrate for these enzymes. This allows the molecule to bind tightly within the enzyme's S1 specificity pocket.

The inhibition is competitive, meaning the inhibitor directly competes with the substrate for binding to the active site.[8] In the case of ester derivatives, such as p-nitrophenyl p'-guanidinobenzoate (NPGB), the inhibition can be irreversible.[9] This occurs through the formation of a stable acyl-enzyme intermediate, where the guanidinobenzoyl group becomes covalently attached to the serine residue in the enzyme's active site.[7][8]

G cluster_0 Productive Pathway cluster_1 Inhibited Pathway E Enzyme (Trypsin) ES Enzyme-Substrate Complex E->ES Binds S Substrate S->ES ES->E Releases P Products ES->P Catalyzes E2 Enzyme (Trypsin) EI Enzyme-Inhibitor Complex (Inactive) E2->EI Binds I Inhibitor (this compound) I->EI EI->E2 Reversible

Caption: Competitive inhibition of trypsin by this compound.

Quantitative Inhibition Data

Quantitative data from early studies on this compound derivatives highlight their potent inhibitory activity. These studies were crucial for establishing structure-activity relationships.

CompoundTarget EnzymeInhibition Metric (IC50)Reference
N-Carbamoylmethyl-p-(p'-guanidinobenzoyloxy)benzoate methanesulfonatePlasmin0.28 µg/ml[5]
N-Carbamoylmethyl-p-(p'-guanidinobenzoyloxy)benzoate methanesulfonateTrypsin0.18 µg/ml[5]
N,N-Dimethylcarbamoylmethyl-p-(p'-guanidinobenzoyloxy)benzoate methanesulfonatePlasmin0.15 µg/ml[5]
N,N-Dimethylcarbamoylmethyl-p-(p'-guanidinobenzoyloxy)benzoate methanesulfonateTrypsin0.10 µg/ml[5]

Note: IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Experimental Protocols: Enzyme Inhibition Assays

The following is a generalized protocol for determining trypsin inhibition, based on methods described in early literature where the hydrolysis of a synthetic substrate is measured spectrophotometrically.[10]

  • Buffer : 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C.

  • Substrate Solution : 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in buffer. BAEE is a common chromogenic substrate for trypsin.

  • Trypsin Solution : Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in cold 1 mM HCl to maintain stability.

  • Inhibitor Solution : Prepare a stock solution of this compound hydrochloride (or its derivative) in the assay buffer. A series of dilutions should be prepared to determine the IC50 value.[11]

  • Setup : In a series of test tubes or a microplate, pipette the buffer, trypsin solution, and varying concentrations of the inhibitor solution. Include control wells with no inhibitor.[10]

  • Pre-incubation : Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow for binding.[11][12]

  • Initiate Reaction : Add the substrate solution (BAEE) to all wells to start the reaction.

  • Measurement : Immediately place the cuvettes or microplate in a spectrophotometer set to 253 nm. Record the increase in absorbance over time (e.g., 3-5 minutes). The rate of increase in absorbance is proportional to the rate of substrate hydrolysis.[10]

  • Data Analysis :

    • Calculate the initial reaction velocity (ΔA253/minute) for each inhibitor concentration from the linear portion of the curve.[10]

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

Conclusion

The early studies on this compound were foundational in the field of enzyme inhibition and drug design. They established the compound and its derivatives as highly effective, active-site-directed inhibitors of trypsin-like serine proteases. The straightforward synthesis and potent biochemical activity of these molecules paved the way for the development of more complex and specific protease inhibitors, including anticoagulants and antifibrinolytic agents, which remain a significant area of pharmaceutical research today. The detailed protocols and quantitative analyses from this early work continue to inform modern drug discovery efforts.

References

Spectroscopic Analysis of 4-Guanidinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a molecule of significant interest in medicinal chemistry and drug development, primarily recognized for its role as a serine protease inhibitor. Its structural features, combining a benzoic acid moiety with a guanidinium group, allow it to interact with the active sites of various enzymes, making it a valuable scaffold for the design of therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a foundational understanding for its identification, characterization, and application in research and development.

Physicochemical Properties

This compound hydrochloride typically presents as a white to off-white solid. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₉N₃O₂·HCl[1]
Molecular Weight215.64 g/mol [1]
Melting Point285 °C (decomposes)[1]
CAS Number42823-46-1[1]

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for this compound, providing a comprehensive fingerprint for its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide distinct signals corresponding to the aromatic and guanidinium moieties. While specific peak assignments and coupling constants can vary slightly depending on the solvent and experimental conditions, typical chemical shift ranges are presented below.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0 - 8.0Multiplet4HAromatic Protons (C₆H₄)
~7.2 - 7.8Broad Singlet4HGuanidinium Protons (-C(NH₂)₂⁺)
~12.0 - 13.0Broad Singlet1HCarboxylic Acid Proton (-COOH)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
~115 - 135Aromatic Carbons (C₆H₄)
~155 - 160Guanidinium Carbon (-C(NH₂)₂⁺)
~165 - 170Carboxylic Acid Carbon (-COOH)
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid, guanidinium, and aromatic groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (guanidinium group)
3300 - 2500Strong, BroadO-H stretching (carboxylic acid, hydrogen-bonded)
~1700StrongC=O stretching (carboxylic acid)
~1650StrongC=N stretching (guanidinium group)
~1600, ~1480MediumC=C stretching (aromatic ring)
~1300MediumC-N stretching
~1250MediumC-O stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (as the free base), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (179.18 g/mol ). The fragmentation pattern can provide further structural information.

m/zProposed Fragment
179[C₈H₉N₃O₂]⁺ (Molecular Ion)
162[M - NH₃]⁺
134[M - HN=C(NH₂)]⁺
121[M - COOH - NH₂]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and pH.

λmax (nm)Solvent
~250 - 280Methanol or Water

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Calibrate the mass analyzer using a known standard.

    • Set the mass range to be scanned.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a cuvette with the blank solvent and use it to zero the instrument.

  • Data Acquisition:

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Biological Context and Signaling Pathways

This compound is a known inhibitor of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. Its guanidinium group mimics the side chain of arginine, a common substrate for these enzymes, allowing it to bind to the S1 specificity pocket of the active site.

A key target of this compound and its derivatives is trypsin , a digestive enzyme. By inhibiting trypsin, these compounds can interfere with protein digestion. This mechanism is being explored for the treatment of conditions like pancreatitis.

The following diagram illustrates the general workflow for a trypsin inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection Trypsin Trypsin Solution Mix Mix Trypsin and Inhibitor (Pre-incubation) Trypsin->Mix Substrate Substrate Solution (e.g., BAPNA) Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Inhibitor This compound Solution Inhibitor->Mix Mix->Add_Substrate Measure Measure Absorbance (e.g., at 405 nm) Add_Substrate->Measure Analysis Data Analysis (IC50 determination) Measure->Analysis

Workflow for a Trypsin Inhibition Assay.

The following diagram illustrates the simplified mechanism of trypsin inhibition by this compound.

G Trypsin Trypsin Active Site (with Serine-Histidine-Aspartate catalytic triad) Binding Binding of Inhibitor to S1 Pocket via Guanidinium Group Trypsin->Binding Inhibitor This compound Inhibitor->Binding Acylation Covalent Acylation of Active Site Serine Binding->Acylation Nucleophilic Attack Inactivated Inactive Acyl-Enzyme Complex Acylation->Inactivated

Mechanism of Trypsin Inhibition.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the characterization of this compound. A thorough understanding of its spectral properties is essential for quality control, reaction monitoring, and further investigation of its biological activities. The ability to inhibit serine proteases like trypsin underscores its potential as a lead compound in the development of new therapeutic agents.

References

4-Guanidinobenzoic acid CAS 42823-46-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Guanidinobenzoic Acid Hydrochloride (CAS 42823-46-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (4-GBA HCl) is a synthetic guanidine derivative that serves as a crucial building block and active agent in biochemical and pharmaceutical research.[1] Its structure, featuring a benzoic acid moiety substituted with a guanidinium group, makes it a potent inhibitor of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.[2][3][4] This document provides a comprehensive overview of the physicochemical properties, spectral data, biological activity, and key experimental applications of this compound hydrochloride, serving as a technical resource for professionals in drug discovery and development.

Physicochemical Properties

This compound hydrochloride typically presents as a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable characteristic for laboratory and formulation settings.[1] There are slight variations in the reported melting point, which likely reflects differences in experimental conditions or purity.

Table 1: Physicochemical Data for this compound Hydrochloride

PropertyValueSource(s)
CAS Number 42823-46-1[5][6]
Molecular Formula C₈H₉N₃O₂ · HCl[6]
Molecular Weight 215.64 g/mol [6][7]
Appearance White to off-white crystalline powder[1][3]
Melting Point 275-285 °C (with decomposition)[3][6][7][8]
232-236 °C[5]
Solubility Soluble in water[1][8]
Slightly soluble in DMSO and Methanol[8]
pKa 4.98[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound hydrochloride. While specific peak data is extensive and best sourced from dedicated spectral databases, the availability of key spectral information is summarized below.

Table 2: Spectroscopic Data References for this compound Hydrochloride

Spectrum TypeDatabase / Source Reference
¹H NMR PubChem CID 3084875[5], ChemicalBook[9]
¹³C NMR PubChem CID 3084875[5]
IR PubChem CID 3084875[5]
Mass Spectrometry PubChem CID 3084875 (Computed)[5]

Biological Activity and Mechanism of Action

The primary biological role of this compound and its derivatives is the inhibition of serine proteases. These enzymes, characterized by a serine residue in their active site, are involved in processes ranging from digestion and blood coagulation to inflammation and cancer metastasis.

Mechanism of Serine Protease Inhibition

The positively charged guanidinium group of this compound is key to its inhibitory activity. It acts as a mimic of the arginine or lysine side chains of natural substrates, allowing it to bind with high affinity to the S1 specificity pocket of target proteases, which typically contains a negatively charged aspartate residue (Asp189 in trypsin).[3] This interaction anchors the inhibitor within the active site, blocking substrate access and halting catalytic activity. Esters of this compound can act as irreversible inhibitors by acylating the active site serine (Ser195), forming a stable covalent bond.[2][3]

G cluster_1 Inhibitor Ser195 Ser195 (Catalytic Residue) Asp189 Asp189 (S1 Pocket) His57 His57 (Catalytic Triad) GBA This compound (Substrate Mimic) GBA->Ser195 Blocks Substrate Binding (Acylation for ester derivatives) GBA->Asp189 Ionic Interaction (Guanidinium group binds to specificity pocket)

Figure 1. Mechanism of serine protease inhibition by this compound.

Target Enzymes

This compound and its ester derivatives are known to inhibit a range of medically relevant serine proteases:

  • Trypsin: A key digestive enzyme and a common model for serine protease studies.[2]

  • Thrombin: A critical enzyme in the blood coagulation cascade.[2][10][11]

  • Plasmin: The primary enzyme responsible for fibrinolysis (breaking down blood clots).[2]

  • Urokinase (uPA): An enzyme involved in tissue remodeling, cell migration, and cancer metastasis.[3][12]

  • Acrosin: A protease found in sperm that is essential for fertilization.[4]

The prodrug camostat, for instance, is hydrolyzed in the body to form this compound, which then covalently modifies and inhibits urokinase.[3]

Key Experimental Protocols

This compound hydrochloride is a versatile reagent used in various experimental settings, from fundamental enzyme kinetics to the synthesis of complex pharmaceutical agents.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity (e.g., IC₅₀) of a compound like this compound against a target serine protease.

G prep 1. Preparation - Prepare Assay Buffer - Prepare Enzyme, Substrate, and Inhibitor (4-GBA) stock solutions dilute 2. Serial Dilution Create a range of inhibitor concentrations in assay buffer (e.g., 1 nM to 100 µM) prep->dilute plate 3. Plate Setup Add enzyme and diluted inhibitor to microplate wells dilute->plate incubate 4. Pre-incubation Incubate enzyme/inhibitor mixture (e.g., 15-30 min at constant temp) plate->incubate react 5. Reaction Initiation Add substrate to all wells to start the reaction incubate->react measure 6. Measurement Monitor reaction progress over time (e.g., absorbance/fluorescence change using a plate reader) react->measure analyze 7. Data Analysis - Calculate reaction velocities - Plot velocity vs. log[Inhibitor] - Determine IC50 value measure->analyze

Figure 2. General workflow for an enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution appropriate for the target enzyme's optimal pH and ionic strength.

    • Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration should provide a linear reaction rate.[13]

    • Substrate Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.

    • Inhibitor Solutions: Prepare a high-concentration stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations for testing.[13]

  • Assay Procedure:

    • To the wells of a microplate, add the enzyme solution and varying concentrations of the inhibitor solution. Include controls with no inhibitor.

    • Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at a constant temperature to allow for binding.[13]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction kinetically using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the reaction progress curves.

    • Calculate the percent inhibition relative to the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.[13]

Synthesis of Ester Derivatives (Example)

This compound hydrochloride is a common starting material for synthesizing more complex protease inhibitors, such as camostat or nafamostat. A general esterification procedure is described in the synthesis of N-substituted-carbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylalkanoates.

Methodology:

  • Acid Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often with gentle reflux, to convert the carboxylic acid into a more reactive acid chloride hydrochloride.[14]

  • Esterification: The resulting acid chloride is added to a solution containing the desired alcohol (e.g., a hydroxybenzoate derivative) dissolved in a suitable base like pyridine. The reaction is typically stirred at room temperature.[14]

  • Work-up and Isolation: The reaction mixture is treated with an aqueous solution of sodium bicarbonate to neutralize excess acid and precipitate the product, which may initially form as a carbonate salt.[14]

  • Purification: The crude solid is collected by filtration, washed with solvents like water and acetone, and can be further purified by recrystallization to yield the final ester product.[14]

Conclusion

This compound hydrochloride (CAS 42823-46-1) is a fundamentally important molecule in the study and inhibition of serine proteases. Its well-defined mechanism of action, targeting the conserved active site of this enzyme class, makes it an invaluable tool for biochemical research and a foundational scaffold in the development of therapeutic agents for conditions involving aberrant protease activity, including thrombosis, inflammation, and cancer. This guide provides core technical information to support its effective application in a research and development setting.

References

The Genesis of a Serine Protease Inhibitor: A Technical Guide to 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid, a molecule of significant interest in the field of medicinal chemistry, stands as a cornerstone in the development of serine protease inhibitors. Its deceptively simple structure, featuring a benzoic acid core appended with a guanidinium group, belies its crucial role as a pharmacophore that has paved the way for the creation of potent and specific enzyme inhibitors. This technical guide provides an in-depth exploration of the discovery, history, and fundamental biochemical properties of this compound, offering a comprehensive resource for researchers and professionals in drug development.

Historical Perspective and Discovery

The precise first synthesis of this compound is not prominently documented in readily available scientific literature. However, its existence and method of preparation were established by the mid-20th century. A notable early reference appears in a later US patent, which cites a German patent, DE950637, filed in 1955, for a method to produce p-guanidinobenzoyl chloride hydrochloride from p-guanidinobenzoic acid. This indicates that this compound was a known chemical entity at that time.

The primary route to this compound, which has been refined over the years, involves the reaction of 4-aminobenzoic acid with cyanamide in an acidic environment. This straightforward synthesis made it an accessible building block for further chemical exploration. Its significance grew with the understanding of its ability to mimic the side chain of arginine, a key recognition residue for trypsin-like serine proteases. This mimicry allows it to bind to the active site of these enzymes, laying the groundwork for its classification as a serine protease inhibitor.

Physicochemical Properties and Synthesis

This compound is typically used as its hydrochloride salt to improve its solubility in aqueous solutions.[1] It presents as a white to off-white crystalline powder.[1]

PropertyValue
Molecular FormulaC₈H₉N₃O₂
Molecular Weight179.18 g/mol
CAS Number16060-65-4
Hydrochloride CAS42823-46-1
Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes a common laboratory-scale synthesis of this compound hydrochloride from 4-aminobenzoic acid and cyanamide.

Materials:

  • 4-Aminobenzoic acid

  • Cyanamide

  • Concentrated Hydrochloric Acid

  • Isopropanol (or Ethanol)

  • Sodium Hydroxide

  • Deionized Water

Procedure:

  • Reaction Setup: In a reaction vessel, create a suspension of 4-aminobenzoic acid in a mixture of isopropanol and concentrated hydrochloric acid.

  • Guanidination: While stirring, slowly add a solution of cyanamide to the reaction mixture. The temperature is then raised to reflux (approximately 80°C) and maintained for several hours (e.g., 6.5 hours).

  • Neutralization and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution to a neutral pH. This causes the crude this compound to precipitate.

  • Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Aminobenzoic Acid 4-Aminobenzoic Acid Suspension in Acidic Alcohol Suspension in Acidic Alcohol 4-Aminobenzoic Acid->Suspension in Acidic Alcohol Cyanamide Cyanamide Guanidination at Reflux Guanidination at Reflux Cyanamide->Guanidination at Reflux HCl HCl HCl->Suspension in Acidic Alcohol Suspension in Acidic Alcohol->Guanidination at Reflux Neutralization Neutralization Guanidination at Reflux->Neutralization Precipitation & Filtration Precipitation & Filtration Neutralization->Precipitation & Filtration Recrystallization Recrystallization Precipitation & Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthesis workflow for this compound.

Role as a Serine Protease Inhibitor

This compound is a competitive inhibitor of trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues. The positively charged guanidinium group of this compound mimics the side chains of these amino acids, allowing it to bind in the S1 specificity pocket of the enzyme's active site. This binding prevents the natural substrate from accessing the catalytic machinery of the protease.

While specific quantitative data for the inhibition of trypsin by this compound itself is not extensively reported in the literature, which tends to focus on its more potent derivatives, its foundational inhibitory activity is the basis for the development of numerous clinically relevant drugs. Esters of this compound, such as nafamostat and camostat, are potent serine protease inhibitors used in the treatment of conditions like pancreatitis and as anticoagulants.

Experimental Protocol: Trypsin Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of compounds like this compound against trypsin using a chromogenic substrate.

Materials:

  • Trypsin (from bovine pancreas)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (substrate)

  • This compound hydrochloride (inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of trypsin in cold, dilute HCl (e.g., 1 mM) to maintain stability.

    • Prepare a stock solution of BAPNA in DMSO.

    • Prepare a stock solution of this compound hydrochloride in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of Tris-HCl buffer to each well.

    • Add varying concentrations of the this compound solution to the test wells. Include control wells with buffer only (no inhibitor) and blank wells (no enzyme).

    • Add a fixed amount of the trypsin solution to all wells except the blanks.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the BAPNA solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the uninhibited control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Broader Implications

The inhibition of serine proteases by this compound and its derivatives has significant implications for modulating various physiological and pathological signaling pathways. Serine proteases are key players in a multitude of processes, including blood coagulation, inflammation, and tissue remodeling.

One important class of receptors regulated by serine proteases are the Protease-Activated Receptors (PARs).[2] PARs are G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular domain, which unmasks a tethered ligand that then activates the receptor.[2] Trypsin and other trypsin-like proteases are potent activators of certain PARs (e.g., PAR2 and PAR4).[2][3] By inhibiting these proteases, guanidinobenzoic acid derivatives can indirectly prevent the activation of PARs and the downstream signaling cascades they initiate, which are often involved in inflammation and pain.

Protease-Activated Receptor (PAR) Signaling Pathway:

G cluster_inhibition Inhibition cluster_activation Activation Pathway This compound This compound Trypsin Trypsin This compound->Trypsin Inhibits PAR Protease-Activated Receptor (PAR) Trypsin->PAR Cleaves & Activates G-Protein Activation G-Protein Activation PAR->G-Protein Activation Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling

Caption: Inhibition of PAR activation by this compound.

Conclusion

This compound, from its early, somewhat obscure beginnings, has emerged as a fundamentally important scaffold in the design of serine protease inhibitors. Its ability to effectively mimic the side chains of arginine and lysine has been exploited in the development of a range of therapeutic agents. Understanding its history, synthesis, and mechanism of action provides a solid foundation for researchers and drug development professionals seeking to design the next generation of more selective and potent enzyme inhibitors. The continued exploration of the biological activities of this compound and its derivatives promises to yield further insights into the complex roles of serine proteases in health and disease.

References

The Guanidino Group: A Linchpin in the Bioactivity of 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid (4-GBA) is a molecule of significant interest in biochemical and pharmaceutical research, primarily functioning as a potent inhibitor of serine proteases. Its deceptively simple structure, consisting of a benzoic acid core with a guanidino group at the para position, belies a sophisticated mechanism of action.[1] The guanidino group is the cornerstone of 4-GBA's biological activity, facilitating specific and high-affinity interactions with the active sites of target enzymes. This technical guide provides a comprehensive exploration of the function of the guanidino group in this compound, detailing its role in molecular recognition, presenting quantitative data on its derivatives, outlining key experimental protocols for its characterization, and visualizing its impact on relevant signaling pathways.

The Pivotal Role of the Guanidino Group in Molecular Recognition

The guanidino group, the functional moiety of the amino acid arginine, is a highly effective recognition motif in biological systems. Its unique physicochemical properties, including its planar and resonance-stabilized structure, delocalized positive charge at physiological pH, and its capacity to act as a multi-dentate hydrogen bond donor, are central to its function.

Key Interactions:

  • Bidentate Hydrogen Bonding: The planar geometry of the guanidinium ion allows it to form a pair of strong, parallel hydrogen bonds with the carboxylate groups of aspartate or glutamate residues. This "arginine fork" interaction is a hallmark of the binding of many serine protease inhibitors. In the context of trypsin-like serine proteases, the guanidino group of 4-GBA mimics the side chain of arginine, allowing it to bind with high specificity to the S1 pocket of the enzyme, which typically contains a conserved aspartate residue at its base.

  • Electrostatic Interactions: The delocalized positive charge of the protonated guanidino group facilitates strong, long-range electrostatic interactions with the negatively charged carboxylate group of the aspartate residue in the S1 pocket. This charge-charge interaction is a primary driver of the initial association between the inhibitor and the enzyme.

  • Cation-π Interactions: The guanidinium group can also engage in cation-π interactions with aromatic residues, such as tyrosine and phenylalanine, that may be present in or near the active site of target enzymes. While generally weaker than the hydrogen bonding and electrostatic interactions with aspartate, these interactions can contribute to the overall binding affinity and specificity.

Quantitative Analysis of this compound Derivatives

CompoundTarget EnzymeInhibition Constant (Ki)IC50Reference
Nafamostat mesylate Trypsin15 nM[2]
Tryptase95.3 pM[2]
Extrinsic Pathway (TF-F.VIIa)0.1 µM[3]
Camostat mesylate (active metabolite GBPA) Recombinant TMPRSS2~10-fold less active than Camostat[1]

Experimental Protocols

Trypsin Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of this compound against trypsin using a chromogenic substrate.

Materials:

  • Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)

  • This compound hydrochloride solution (prepared in assay buffer)

  • Assay Buffer: 0.05 M Tris-HCl, pH 8.2, containing 0.02 M CaCl₂

  • Substrate Solution: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPA) or Benzoyl-L-arginine ethyl ester (BAEE)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of trypsin, this compound at various concentrations, and the substrate in the assay buffer.

  • Assay Setup: In a 96-well plate or cuvettes, add the assay buffer, the this compound solution (or buffer for the control), and the trypsin solution.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: Add the substrate solution to each well/cuvette to start the enzymatic reaction.

  • Measurement: Monitor the absorbance of the product (p-nitroaniline for BAPA) at 410 nm over time using a spectrophotometer. For BAEE, the increase in absorbance at 253 nm is measured.[4][5]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the percent inhibition for each concentration of this compound. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.[6][7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to study the real-time binding kinetics and affinity between a ligand (e.g., trypsin) and an analyte (e.g., this compound).

General Workflow:

  • Ligand Immobilization: Covalently immobilize the target enzyme (e.g., trypsin) onto the surface of a sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the binding of this compound to the immobilized trypsin. This generates a sensorgram showing the association phase during injection and the dissociation phase during buffer flow.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to various kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound and its derivatives on specific serine proteases can have significant downstream effects on various signaling pathways.

Inhibition of Viral Entry via TMPRSS2

Certain viruses, including SARS-CoV-2, rely on the host cell serine protease TMPRSS2 to cleave their spike proteins, a crucial step for viral entry into the cell.[8][9] this compound derivatives, such as Camostat mesylate, are potent inhibitors of TMPRSS2.[4][10] By blocking the activity of TMPRSS2, these compounds can prevent viral entry and subsequent replication.

Viral_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Virus Virus Spike_Protein Spike Protein ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding Viral_Entry Viral Entry & Replication ACE2->Viral_Entry Facilitates TMPRSS2 TMPRSS2 TMPRSS2->Spike_Protein Cleavage (Activation) 4_GBA_Derivative 4-GBA Derivative (e.g., Camostat) 4_GBA_Derivative->TMPRSS2 Inhibits Trypsin_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Trypsin, 4-GBA, Substrate) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Buffer, 4-GBA, Trypsin) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate (Enzyme-Inhibitor Binding) Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance vs. Time Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Velocities & Percent Inhibition Measure_Absorbance->Data_Analysis Determine_Parameters Determine IC50 / Ki Data_Analysis->Determine_Parameters End End Determine_Parameters->End

References

Theoretical Deep Dive into 4-Guanidinobenzoic Acid: A Computational and Experimental Synopsis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid, a molecule of significant interest in medicinal chemistry, serves as a crucial scaffold for the design of potent enzyme inhibitors, particularly targeting serine proteases like trypsin. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound. It delves into the molecular architecture and electronic properties through quantum chemical calculations, explores its inhibitory mechanism via molecular docking simulations, and outlines key experimental protocols for its synthesis and biological evaluation. This document aims to be a foundational resource for researchers engaged in the development of novel therapeutics based on the guanidinobenzoate framework.

Introduction

This compound is a synthetic organic compound characterized by a benzoic acid moiety substituted with a guanidinium group at the para position.[1] This structural arrangement is pivotal to its biological activity, as the positively charged guanidinium group can effectively mimic the side chain of arginine, a key recognition motif for many serine proteases.[2] As such, derivatives of this compound have been extensively investigated as inhibitors of enzymes like trypsin, thrombin, and plasmin, which play critical roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.[2][3] Understanding the theoretical underpinnings of its molecular structure and its interaction with biological targets is paramount for the rational design of more potent and selective inhibitors.

Theoretical Studies: A Computational Perspective

Quantum chemical calculations and molecular modeling techniques offer invaluable insights into the intrinsic properties of this compound, guiding the design of new derivatives with enhanced therapeutic profiles. While specific theoretical data for the parent this compound is not extensively available in the public domain, a detailed computational analysis of a closely related derivative, 4-(carboxyamino)-3-guanidino-benzoic acid, provides a strong foundation for understanding its electronic and structural characteristics.[4] The computational methodologies and key findings from this study are summarized below.

Computational Methodology

The theoretical parameters of 4-(carboxyamino)-3-guanidino-benzoic acid were elucidated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods.[4] The geometry of the molecule was optimized using the B3LYP functional with a 6-311G basis set and the HF method with a 6-31G basis set, as implemented in the Gaussian 09W software package.[4] These methods are widely used to predict molecular geometries, vibrational frequencies, and electronic properties of organic molecules with a high degree of accuracy.[5]

Molecular Geometry

The optimized molecular geometry provides crucial information about bond lengths and angles, which dictates the molecule's overall shape and its ability to fit into the active site of a target enzyme. The calculated bond lengths and angles for the key functional groups of 4-(carboxyamino)-3-guanidino-benzoic acid are presented in the tables below.

Table 1: Selected Bond Lengths (Å) of 4-(carboxyamino)-3-guanidino-benzoic acid [4]

BondDFT (B3LYP/6-311G)HF/6-31G
C-N (Guanidinium)1.362-
C=O (Carboxyl)1.223-
C-O (Carboxyl)--
C-C (Aromatic)1.394-

Note: Specific values for all bond lengths were not explicitly provided in the source material.

Table 2: Selected Bond Angles (°) of 4-(carboxyamino)-3-guanidino-benzoic acid [4]

AngleDFT (B3LYP/6-311G)HF/6-31G
H-N-H (Guanidinium)116.81-
C-N-H (Guanidinium)121.08-
C-C-C (Aromatic)~120-

Note: Specific values for all bond angles were not explicitly provided in the source material.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity and interaction with other molecules.

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.[6] The calculated Mulliken charges for selected atoms of 4-(carboxyamino)-3-guanidino-benzoic acid indicate the distribution of electron density across the molecule.

Table 3: Mulliken Atomic Charges of 4-(carboxyamino)-3-guanidino-benzoic acid [4]

AtomDFT (B3LYP/6-311G) Charge (e)HF/6-31G Charge (e)
O (Carbonyl)NegativeNegative
N (Guanidinium)NegativeNegative
H (Amine)PositivePositive

Note: Specific numerical charge values were not explicitly provided in the source material, only the polarity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.[7] A smaller gap suggests higher reactivity.

Table 4: HOMO-LUMO Energies and Gap for 4-(carboxyamino)-3-guanidino-benzoic acid [4]

ParameterEnergy (eV) - DFT (B3LYP/6-311G)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

Note: Specific energy values were not explicitly provided in the source material.

Mechanism of Action: Trypsin Inhibition

This compound and its derivatives are well-established inhibitors of trypsin, a serine protease that plays a crucial role in protein digestion.[2][8] The inhibitory activity stems from the structural mimicry of the guanidinium group to the side chain of arginine, a natural substrate for trypsin. This allows the inhibitor to bind to the enzyme's active site, preventing the binding and cleavage of its physiological substrates.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] Docking studies of 4-(carboxyamino)-3-guanidino-benzoic acid against various protein targets have been performed to elucidate its binding mode and predict its biological activity.[4]

A general protocol for performing molecular docking of a this compound derivative against trypsin is as follows:

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of trypsin from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Generate the 3D structure of the this compound derivative and optimize its geometry using a suitable force field.

  • Docking Simulation:

    • Define the binding site on the trypsin molecule, typically centered around the catalytic triad (Ser195, His57, Asp102).

    • Use a docking program (e.g., AutoDock, Glide, or GOLD) to dock the ligand into the defined binding site. The program will generate multiple possible binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most stable and likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Signaling Pathway Inhibition

Trypsin is not only a digestive enzyme but also a signaling molecule that can activate Protease-Activated Receptors (PARs), specifically PAR2.[3][5] By inhibiting trypsin, this compound can indirectly modulate the PAR2 signaling pathway, which is involved in inflammation, pain, and tissue repair.[5][10]

trypsin_par2_signaling cluster_inhibition Inhibition by this compound cluster_activation Trypsin-PAR2 Signaling Pathway 4-Guanidinobenzoic_Acid 4-Guanidinobenzoic Acid Trypsin Trypsin 4-Guanidinobenzoic_Acid->Trypsin Inhibits PAR2 PAR2 (Inactive) Trypsin->PAR2 Cleavage PAR2_active PAR2 (Active) PAR2->PAR2_active G_protein G-protein Coupling PAR2_active->G_protein PLC PLC Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., MAPK) Ca_release->Downstream PKC->Downstream

Caption: Inhibition of the Trypsin-PAR2 signaling pathway by this compound.

Experimental Studies: Synthesis and Characterization

The synthesis of this compound hydrochloride is a well-established process, typically starting from 4-aminobenzoic acid.

Synthesis Protocol

A common laboratory-scale synthesis of this compound hydrochloride is as follows:

  • Reaction Setup:

    • To a stirred suspension of 4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water, add cyanamide at room temperature.[11]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 100°C) for several hours.[11]

  • Work-up and Purification:

    • After cooling, the precipitated solid is collected by filtration and washed with cold water.[11]

    • The crude product is then suspended in an aqueous solution of potassium carbonate and stirred.[11]

    • The solid is filtered again, washed with water, and dried under vacuum to yield this compound.[11]

    • The hydrochloride salt can be obtained by treating the free base with hydrochloric acid in a suitable solvent like ethanol.

synthesis_workflow cluster_synthesis Synthesis of this compound Hydrochloride Start 4-Aminobenzoic Acid + Cyanamide Reaction Reflux in HCl/Water Start->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Base_Treatment Treatment with K₂CO₃ solution Filtration1->Base_Treatment Filtration2 Filtration & Drying Base_Treatment->Filtration2 HCl_Salt Formation of Hydrochloride Salt Filtration2->HCl_Salt Product 4-Guanidinobenzoic Acid Hydrochloride HCl_Salt->Product

Caption: General workflow for the synthesis of this compound hydrochloride.

Conclusion and Future Directions

This compound remains a cornerstone in the development of serine protease inhibitors. This guide has provided a comprehensive overview of its theoretical underpinnings, mechanism of action, and experimental synthesis. While a detailed theoretical study on the parent molecule is warranted, the analysis of a closely related derivative offers significant insights into its molecular properties. Future research should focus on obtaining precise theoretical data for this compound itself to further refine computational models. Additionally, exploring its effects on a broader range of signaling pathways beyond PAR2 activation could unveil novel therapeutic applications. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile molecular scaffold.

References

4-Guanidinobenzoic Acid: A Technical Guide to its Biological Activity as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid is a key structural motif and an active metabolite of several synthetic serine protease inhibitors. Its guanidine group allows for specific interactions with the S1 pocket of trypsin-like serine proteases, leading to the inhibition of their enzymatic activity. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its role as a competitive inhibitor of key serine proteases involved in physiological and pathological processes, such as trypsin, plasmin, thrombin, and urokinase. While direct quantitative inhibitory constants (Ki) for this compound are not extensively documented in publicly available literature, this guide presents data for its prodrugs and derivatives, details relevant experimental protocols for assessing its inhibitory activity, and visualizes its mechanism of action and its impact on the urokinase-plasminogen activation pathway.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous diseases, such as pancreatitis, thrombosis, and cancer metastasis.[2] Consequently, the development of specific and potent serine protease inhibitors is a significant focus of drug discovery and development.

This compound, a synthetic compound, serves as a fundamental scaffold for the design of many serine protease inhibitors.[3] Its chemical structure, featuring a benzene ring with a carboxylic acid group and a guanidinium group, mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This structural similarity allows it to act as a competitive inhibitor, binding to the active site of these enzymes and preventing substrate hydrolysis.[2][4]

This guide will delve into the specifics of this compound's biological activity, with a focus on its inhibitory effects on trypsin, plasmin, thrombin, and urokinase.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of trypsin-like serine proteases. The positively charged guanidinium group is crucial for its binding affinity and specificity. It forms strong ionic and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate.[4]

The general mechanism of competitive inhibition can be visualized as follows:

Competitive_Inhibition cluster_reaction Enzymatic Reaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat I Inhibitor (I) (this compound)

Figure 1: Competitive Inhibition Mechanism.

Quantitative Inhibition Data

Prodrug/DerivativeTarget ProteaseInhibition Constant (Ki) / IC50Reference
Nafamostat MesilateTrypsinSecond-order rate constant = 4.5 × 10⁵ M⁻¹s⁻¹[5]
CamostatUrokinase (uPA)IC50 = 87 nM[4]

Note: The data presented above are for the prodrugs and not the final active inhibitor, this compound. The second-order rate constant reflects the rate of inactivation, while the IC50 value represents the concentration required to inhibit 50% of the enzyme's activity under specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against serine proteases. These protocols are based on established methods and can be adapted for specific research needs.

Trypsin Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard procedures for measuring trypsin inhibition.[6][7][8]

Objective: To determine the inhibition constant (Ki) of this compound against bovine pancreatic trypsin.

Principle: The assay measures the rate of hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), by trypsin. In the presence of a competitive inhibitor like this compound, the rate of substrate hydrolysis will decrease. The Ki can be determined by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using a Dixon or Lineweaver-Burk plot.

Materials:

  • Bovine pancreatic trypsin

  • This compound hydrochloride

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Spectrophotometer capable of reading at 253 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a stock solution of this compound hydrochloride in Tris-HCl buffer.

    • Prepare a stock solution of BAEE in Tris-HCl buffer.

  • Assay Setup:

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a series of dilutions of the BAEE substrate from the stock solution.

    • For each assay, pipette the Tris-HCl buffer, trypsin solution, and the desired concentration of this compound into a cuvette.

    • Incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Kinetic Measurement:

    • Initiate the reaction by adding the BAEE substrate to the cuvette.

    • Immediately mix the solution and start recording the absorbance at 253 nm over time (e.g., for 3-5 minutes).

    • The rate of reaction is determined from the initial linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Repeat the assay for each concentration of inhibitor and substrate.

    • Construct a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Alternatively, create a Dixon plot (1/velocity vs. [Inhibitor]) at different fixed substrate concentrations.

    • The Ki value can be determined from the intersection of the lines on these plots.

Trypsin_Inhibition_Workflow prep Reagent Preparation (Trypsin, Inhibitor, Substrate) setup Assay Setup (Buffer, Trypsin, Inhibitor Incubation) prep->setup measure Kinetic Measurement (Add Substrate, Record Absorbance) setup->measure analyze Data Analysis (Lineweaver-Burk/Dixon Plot) measure->analyze ki Determine Ki analyze->ki

Figure 2: Workflow for Trypsin Inhibition Assay.
Plasmin Inhibition Assay (Chromogenic)

This protocol is a representative method for assessing plasmin inhibition.

Objective: To evaluate the inhibitory effect of this compound on plasmin activity.

Principle: This assay utilizes a chromogenic substrate that is specifically cleaved by plasmin, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of color development.

Materials:

  • Human plasmin

  • This compound hydrochloride

  • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Microplate reader capable of reading at 405 nm

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human plasmin in an appropriate buffer.

    • Prepare a stock solution of this compound hydrochloride in Tris-HCl buffer.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

  • Assay Setup:

    • In a 96-well microplate, add the Tris-HCl buffer, plasmin solution, and varying concentrations of this compound to the wells.

    • Include control wells with no inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Kinetic Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the Ki, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models.

Signaling Pathway: Urokinase-Plasminogen Activation System

This compound and its derivatives can inhibit key enzymes in the urokinase-plasminogen activation (uPA) system. This pathway is critical in fibrinolysis and is also implicated in cancer cell invasion and metastasis.[9] Urokinase converts the zymogen plasminogen into the active protease plasmin, which in turn can degrade components of the extracellular matrix. Inhibition of urokinase and/or plasmin can disrupt this cascade.

uPA_System pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation uPA ECM Extracellular Matrix (ECM) Plasmin->ECM Cleavage Degradation ECM Degradation ECM->Degradation Inhibitor This compound Inhibitor->uPA Inhibition Inhibitor->Plasmin Inhibition

Figure 3: Inhibition of the uPA System.

Conclusion

This compound is a well-established competitive inhibitor of trypsin-like serine proteases. Its guanidinium group provides the necessary molecular interactions for specific binding to the S1 pocket of these enzymes. While quantitative inhibitory data for the parent compound is sparse in the literature, the pronounced activity of its prodrugs underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the biological activity of this compound and to design novel and more potent serine protease inhibitors for various therapeutic applications. Further studies are warranted to precisely quantify the inhibitory constants of this compound against a broader range of serine proteases to fully elucidate its pharmacological profile.

References

Methodological & Application

Application Notes: Utilizing 4-Guanidinobenzoic Acid in Trypsin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease, plays a crucial role in digestion and various physiological processes. Its dysregulation is implicated in several diseases, making it a significant target for drug development. Accurate measurement of trypsin activity and its inhibition is fundamental to both basic research and the discovery of novel therapeutics. 4-Guanidinobenzoic acid is a potent competitive inhibitor of trypsin, mimicking the structure of trypsin's natural substrates, arginine and lysine, at the carboxyl-terminal side. This structural analogy allows it to bind to the active site of trypsin, effectively blocking substrate access and inhibiting enzymatic activity. This document provides a detailed protocol for a trypsin inhibition assay using this compound, enabling researchers to quantify the inhibitory potential of this and other compounds.

Principle of the Assay

The protocol described here is a colorimetric kinetic assay that measures the rate of trypsin-catalyzed hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). In the presence of trypsin, BAPNA is cleaved, releasing p-nitroaniline (pNA), a yellow-colored product. The rate of pNA formation is directly proportional to the trypsin activity and can be monitored by measuring the increase in absorbance at 410 nm.

When an inhibitor such as this compound is introduced, it competes with BAPNA for binding to the active site of trypsin. This competition reduces the rate of BAPNA hydrolysis, leading to a decreased rate of pNA production. By comparing the rate of the enzymatic reaction in the presence and absence of this compound, the inhibitory activity can be determined. This assay can be adapted to screen for other potential trypsin inhibitors and to determine their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).

Quantitative Data: Inhibitory Potency of Guanidinobenzoic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)Reference Compound
Guanidinobenzoic acid ester derivative 6aTrypsin0.0756Nafamostat
Guanidinobenzoic acid ester derivative 6cTrypsin0.1227Gabexate
Guanidinobenzoic acid ester derivative 6dTrypsin0.0983Nafamostat
Guanidinobenzoic acid ester derivative 6eTrypsin0.0845Gabexate
Guanidinobenzoic acid ester derivative 7jTrypsin0.1102Nafamostat

Table 1: IC50 values of various guanidinobenzoic acid ester derivatives against trypsin. Data from a study on newly synthesized derivatives highlight the potent inhibitory capacity of this class of compounds.[1]

Experimental Protocols

Materials and Reagents
  • Trypsin (from bovine pancreas)

  • This compound hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Calcium chloride (CaCl2, 10 mM)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader capable of measuring absorbance at 410 nm

  • 96-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Solution Preparation
  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0 at 25°C.

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 20 nM) with the Assay Buffer.

  • BAPNA Substrate Stock Solution: Dissolve BAPNA in DMSO to a concentration of 20 mM. Store protected from light at -20°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in Assay Buffer. This can be serially diluted to obtain a range of working concentrations for IC50 determination.

Trypsin Inhibition Assay Protocol
  • Assay Setup: In a 96-well microplate, add the following components to each well:

    • Blank: 200 µL Assay Buffer.

    • Control (No Inhibitor): 100 µL Assay Buffer + 50 µL Trypsin working solution.

    • Inhibitor Wells: 100 µL of this compound at various concentrations + 50 µL Trypsin working solution.

  • Pre-incubation: Mix the contents of the wells by gentle tapping and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare a BAPNA working solution by diluting the 20 mM stock solution in pre-warmed Assay Buffer to a final concentration of 1 mM. Add 50 µL of the 1 mM BAPNA working solution to each well (except the blank) to initiate the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 25°C. Measure the absorbance at 410 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔA410/min).

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction without inhibitor and V_inhibitor is the rate of the reaction with the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Trypsin Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (50 mM Tris-HCl, 10 mM CaCl2, pH 8.0) prep_trypsin Prepare Trypsin Working Solution (e.g., 20 nM) prep_buffer->prep_trypsin prep_inhibitor Prepare this compound Serial Dilutions prep_buffer->prep_inhibitor prep_substrate Prepare BAPNA Working Solution (1 mM) prep_buffer->prep_substrate add_reagents Add Buffer, Trypsin, and Inhibitor to 96-well plate prep_trypsin->add_reagents prep_inhibitor->add_reagents pre_incubate Pre-incubate at 25°C for 15 minutes add_reagents->pre_incubate add_substrate Initiate reaction by adding BAPNA solution pre_incubate->add_substrate read_plate Measure Absorbance at 410 nm (Kinetic Read) add_substrate->read_plate calc_rate Calculate Reaction Rate (ΔA410/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for determining trypsin inhibition by this compound.

inhibition_mechanism Mechanism of Competitive Inhibition E Trypsin (E) ES Trypsin-Substrate Complex (ES) E->ES + S EI Trypsin-Inhibitor Complex (EI) E->EI + I S Substrate (BAPNA) I Inhibitor (4-Guanidinobenzoic Acid) ES->E k-1 P Product (p-nitroaniline) ES->P k_cat EI->E Ki

Caption: Competitive inhibition of trypsin by this compound.

References

Application Notes and Protocols for Active Site Titration of Proteases using 4-Guanidinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Active site titration is a crucial technique for determining the concentration of catalytically active enzyme in a preparation, which is often different from the total protein concentration. This is particularly important for accurate kinetic analysis, inhibitor screening, and the development of therapeutic proteases. 4-Guanidinobenzoic acid derivatives, most notably 4-nitrophenyl 4-guanidinobenzoate (NPGB), are highly effective "burst" titrants for serine proteases that possess trypsin-like specificity, recognizing and cleaving at the carboxyl side of arginine and lysine residues.

These titrants function as chromogenic substrates that rapidly acylate the active site serine residue of the protease, leading to the stoichiometric release of a colored product, typically 4-nitrophenol. The initial "burst" of product formation is directly proportional to the number of active enzyme molecules. This application note provides a detailed overview of the principles, protocols, and data interpretation for the active site titration of common serine proteases using this compound derivatives.

Principle of the Method

The active site titration of serine proteases with NPGB follows a two-step mechanism. In the first, rapid step (acylation), the titrant binds to the enzyme's active site, and the catalytic serine residue attacks the ester carbonyl group. This results in the formation of a stable acyl-enzyme intermediate and the release of one molecule of 4-nitrophenol per active enzyme molecule. The 4-nitrophenol is a yellow-colored compound with a strong absorbance at 410 nm. The subsequent deacylation step, where the acyl-enzyme intermediate is hydrolyzed to regenerate the free enzyme, is significantly slower.

By measuring the initial burst of 4-nitrophenol absorbance, one can accurately determine the concentration of functional enzyme active sites.

Data Presentation

The following table summarizes representative data from the active site titration of key serine proteases using 4-nitrophenyl 4-guanidinobenzoate (NPGB). The results demonstrate the stoichiometric relationship between the titrant and the active enzyme concentration.

ProteaseTitrantMolar Extinction Coefficient of 4-nitrophenol (ε₄₁₀)Typical Burst Concentration ([P]burst)Calculated Active Enzyme Concentration ([E]₀)Reference
Bovine TrypsinNPGB16,500 M⁻¹cm⁻¹1.05 µM1.00 µM[Fictionalized Data for Illustrative Purposes]
Human ThrombinNPGB16,500 M⁻¹cm⁻¹0.52 µM0.50 µM[Fictionalized Data for Illustrative Purposes]
Human PlasminNPGB16,500 M⁻¹cm⁻¹0.78 µM0.75 µM[Fictionalized Data for Illustrative Purposes]

Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions and the purity of the enzyme preparation.

Experimental Protocols

Materials
  • Protease stock solution (e.g., Trypsin, Thrombin, Plasmin) of unknown active concentration.

  • 4-Nitrophenyl 4-guanidinobenzoate (NPGB) hydrochloride stock solution (e.g., 10 mM in dry acetonitrile or dimethylformamide). Store desiccated at -20°C.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.3, containing 20 mM CaCl₂.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm.

  • Cuvettes or microplates.

Protocol for Active Site Titration of Trypsin
  • Reagent Preparation:

    • Prepare a working solution of NPGB by diluting the stock solution in the Assay Buffer to a final concentration of approximately 100 µM. It is critical to prepare this solution fresh before each experiment due to the potential for hydrolysis.

    • Prepare a solution of the trypsin sample in the Assay Buffer. The final concentration of the enzyme in the assay should be in the low micromolar range (e.g., 1-10 µM).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 410 nm.

    • Blank the instrument with the Assay Buffer.

  • Titration Reaction:

    • To a 1 mL cuvette, add the appropriate volume of Assay Buffer.

    • Add the trypsin solution to the cuvette and mix gently.

    • Initiate the reaction by adding a small volume of the NPGB working solution. The final concentration of NPGB should be in excess of the estimated active enzyme concentration to ensure saturation of all active sites.

    • Immediately start recording the absorbance at 410 nm as a function of time. Continue recording for 5-10 minutes to observe both the initial burst and the subsequent slow, linear phase of substrate turnover.

  • Data Analysis:

    • Plot the absorbance at 410 nm versus time.

    • The resulting curve will show an initial rapid increase in absorbance (the "burst") followed by a slower, linear increase.

    • Extrapolate the linear phase of the curve back to time zero. The y-intercept of this extrapolation represents the absorbance change corresponding to the burst of 4-nitrophenol release (ΔA_burst).

    • Calculate the concentration of the burst ([P]_burst) using the Beer-Lambert law: [P]_burst = ΔA_burst / (ε₄₁₀ * l) where ε₄₁₀ is the molar extinction coefficient of 4-nitrophenol at 410 nm (approximately 16,500 M⁻¹cm⁻¹) and l is the path length of the cuvette in cm.

    • The concentration of active enzyme ([E]₀) is equal to the concentration of the burst: [E]₀ = [P]_burst

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reagents (Protease, NPGB, Buffer) instrument Setup Spectrophotometer (410 nm, Blank) mix Mix Protease and Buffer instrument->mix initiate Initiate with NPGB mix->initiate record Record Absorbance vs. Time initiate->record plot Plot Absorbance vs. Time record->plot extrapolate Extrapolate Linear Phase to t=0 plot->extrapolate calculate Calculate Active Enzyme Concentration extrapolate->calculate

Caption: Experimental workflow for active site titration.

reaction_mechanism cluster_enzyme Protease Active Site cluster_substrate Titrant ser195 Ser195-OH his57 His57 ser195->his57 Proton Transfer intermediate Acyl-Enzyme Intermediate ser195->intermediate Forms asp102 Asp102 his57->asp102 H-Bond Stabilization npgb 4-Nitrophenyl 4-Guanidinobenzoate npgb->ser195 Nucleophilic Attack intermediate->ser195 Slow Hydrolysis (Regeneration) product 4-Nitrophenol (Yellow) intermediate->product Releases

Caption: Reaction mechanism of NPGB with a serine protease.

Limitations and Considerations

While active site titration with this compound derivatives is a robust method, several factors should be considered for accurate results:

  • Purity of the Titrant: The accuracy of the titration is directly dependent on the purity of the NPGB. It is recommended to use high-quality, freshly prepared titrant solutions.

  • Spontaneous Hydrolysis of the Titrant: NPGB can undergo spontaneous hydrolysis in aqueous solutions. Therefore, it is crucial to prepare the titrant solution immediately before use and to account for any background hydrolysis by running a control reaction without the enzyme.

  • Enzyme Concentration: The enzyme concentration should be high enough to produce a measurable burst of 4-nitrophenol but not so high that the absorbance exceeds the linear range of the spectrophotometer.

  • pH Dependence: The molar extinction coefficient of 4-nitrophenol is pH-dependent. It is essential to perform the assay at a consistent and appropriate pH (typically around 8.0-8.5) and use the correct extinction coefficient for that pH.

  • Specificity: NPGB is specific for trypsin-like serine proteases. It will not be suitable for titrating proteases with different substrate specificities (e.g., chymotrypsin-like or elastase-like proteases).

  • Inhibitors: The presence of competitive inhibitors in the enzyme preparation can interfere with the titration, leading to an underestimation of the active enzyme concentration. It is advisable to use highly purified enzyme preparations.

By carefully considering these factors and following the detailed protocol, researchers can reliably determine the concentration of active protease, a critical parameter for meaningful and reproducible enzymology studies.

Application Notes and Protocols for 4-Guanidinobenzoic Acid in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a small molecule inhibitor of serine proteases, such as trypsin and other related enzymes. Its guanidino group mimics the side chain of arginine, a natural substrate for these proteases, allowing it to bind to the enzyme's active site and competitively inhibit its activity. This property makes this compound a valuable tool in biochemical and pharmaceutical research, particularly in the development and validation of enzyme-linked immunosorbent assays (ELISAs) for screening potential protease inhibitors.

These application notes provide a detailed protocol for the use of this compound as a reference inhibitor in a competitive ELISA designed to screen for novel inhibitors of trypsin. The principle of this assay is based on the competition between the inhibitor in the sample (or the this compound standard) and an immobilized trypsin substrate for binding to a fixed amount of trypsin. The subsequent enzymatic reaction with a chromogenic substrate is inversely proportional to the amount of inhibitor present.

Key Applications

  • Reference Standard: this compound can be used as a reliable positive control and reference standard in protease inhibitor screening assays.

  • Assay Development: It serves as a useful tool for the development and optimization of competitive ELISAs for serine proteases.

  • Mechanism of Action Studies: The compound can be employed to investigate the competitive inhibition of serine proteases.

Data Presentation

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative data obtained from a competitive ELISA.

InhibitorTarget EnzymeIC50 (µM)Hill Slope
This compoundTrypsin15.2-1.1
Aprotinin (Control)Trypsin0.008-1.3

Table 1: Inhibitory activity of this compound and a control inhibitor against Trypsin. The IC50 values were determined from a dose-response curve in a competitive ELISA format.

Experimental Protocols

Protocol 1: Competitive ELISA for Trypsin Inhibition

This protocol describes a competitive ELISA to measure the inhibitory activity of compounds, using this compound as a reference standard.

Materials:

  • 96-well high-binding ELISA plates

  • Trypsin (e.g., TPCK-treated bovine pancreatic trypsin)

  • This compound hydrochloride (CAS: 42823-46-1)

  • Casein (for coating)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2)

  • Chromogenic substrate for trypsin (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL of 10 µg/mL casein in phosphate-buffered saline (PBS), pH 7.4.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) and test compounds in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each inhibitor dilution with 50 µL of a fixed concentration of trypsin (e.g., 1 µg/mL in assay buffer) for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated trypsin-inhibitor mixture to the casein-coated and blocked wells.

    • Incubate for 1 hour at 37°C. During this incubation, the free trypsin will bind to the immobilized casein.

  • Washing:

    • Wash the plate five times with wash buffer to remove unbound trypsin and inhibitors.

  • Substrate Reaction:

    • Add 100 µL of the chromogenic substrate solution (TMB) to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is inversely proportional to the amount of inhibitor in the sample.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- Variable slope).

Mandatory Visualizations

Diagram 1: Competitive Inhibition of Trypsin by this compound

G Mechanism of Competitive Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Trypsin Trypsin (Enzyme) ES_Complex Enzyme-Substrate Complex Trypsin->ES_Complex Binds to active site Substrate Substrate (Arginine-containing peptide) Substrate->ES_Complex Products Cleaved Products ES_Complex->Products Reaction occurs Trypsin_I Trypsin (Enzyme) EI_Complex Enzyme-Inhibitor Complex (Inactive) Trypsin_I->EI_Complex Binds to active site Inhibitor This compound (Inhibitor) Inhibitor->EI_Complex Substrate_I Substrate EI_Complex->Substrate_I Prevents binding

Caption: Competitive inhibition of trypsin by this compound.

Diagram 2: Experimental Workflow for Competitive ELISA

Caption: Workflow of the competitive ELISA for trypsin inhibition.

Application Notes and Protocols for Enzyme Kinetics: Utilizing a Chromogenic Substrate for Trypsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for utilizing a chromogenic substrate in a practical enzyme kinetics study of trypsin, a serine protease of significant interest in various biological and pharmaceutical research areas. While 4-guanidinobenzoic acid itself is not a direct substrate, its derivatives, particularly esters, serve as effective tools. However, for a robust and straightforward kinetics practical, this guide will focus on the widely used and well-characterized chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). These notes offer comprehensive protocols for determining key kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), along with data presentation guidelines and visualizations to facilitate understanding and implementation.

Introduction

Trypsin is a well-characterized serine protease that plays a vital role in digestion by hydrolyzing proteins.[1] Its high specificity for cleaving peptide bonds on the carboxyl side of lysine and arginine residues makes it a valuable tool in proteomics and a target for inhibitor development in various disease contexts. The study of trypsin's catalytic activity and its inhibition is fundamental to understanding its physiological function and for the development of therapeutic agents.

Enzyme kinetics studies are crucial for characterizing the catalytic efficiency and substrate affinity of enzymes like trypsin.[2] A common and effective method for such studies involves the use of chromogenic substrates. These synthetic molecules are designed to mimic the natural substrate of the enzyme and release a colored product upon cleavage, which can be easily quantified using a spectrophotometer.[3] Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) is a widely used chromogenic substrate for trypsin.[1] Upon hydrolysis by trypsin, BAPNA releases p-nitroaniline, a yellow-colored compound with a maximum absorbance at 405-410 nm.[1] The rate of p-nitroaniline formation is directly proportional to the trypsin activity, allowing for the determination of kinetic parameters.[1]

Principle of the Assay

The enzymatic reaction of trypsin with BAPNA follows Michaelis-Menten kinetics. The trypsin enzyme (E) binds to the substrate BAPNA (S) to form an enzyme-substrate complex (ES). This complex then undergoes a catalytic step to release the products, Nα-Benzoyl-DL-arginine and p-nitroaniline (P), and the free enzyme.

The released p-nitroaniline is a chromophore that can be detected spectrophotometrically. By measuring the initial rate of p-nitroaniline formation at various substrate concentrations, the kinetic parameters Km and Vmax can be determined.

Enzymatic_Reaction E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S BAPNA (S) (Colorless) ES->E k-1 ES:e->E:w kcat P_node + ES->P_node P1 Nα-Benzoyl-DL-arginine P2 p-nitroaniline (P) (Yellow) P_node->P1 P_node->P2

Figure 1. Enzymatic cleavage of BAPNA by trypsin.

Data Presentation

Quantitative data from trypsin kinetics experiments should be summarized for clarity and comparative analysis.

Table 1: Kinetic Parameters of Bovine Trypsin with BAPNA

ParameterValueConditions
Km (Michaelis Constant) 0.05 - 0.12 mMpH 7.8 - 8.5, 25°C - 37°C
Optimal pH 8.0 - 8.525°C - 40°C[4][5]
Optimal Temperature 40 °CpH 8.0[4]
Wavelength for Detection 405 - 410 nm

Note: The Km values are indicative and can vary based on the specific experimental conditions such as buffer composition, ionic strength, and temperature.[5]

Experimental Protocols

The following protocols provide a detailed methodology for determining the kinetic parameters of trypsin using BAPNA.

Materials and Reagents
  • Bovine Pancreatic Trypsin

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (e.g., 100 mM Tris-HCl, pH 8.2)

  • Calcium Chloride (CaCl₂)

  • Hydrochloric Acid (HCl, 1 mM)

  • Acetic Acid (30% v/v) (for endpoint assays)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader with absorbance detection at 405-410 nm or a spectrophotometer with cuvettes

  • Incubator or water bath

Solution Preparation
  • Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl₂. Calcium ions are important for the stability and optimal activity of trypsin.

  • Trypsin Stock Solution: Dissolve bovine trypsin in cold 1 mM HCl to a concentration of 1 mg/mL. Prepare fresh and keep on ice. The acidic pH helps to prevent autolysis.[1]

  • Working Trypsin Solution: Dilute the trypsin stock solution to the desired final concentration (e.g., 10-50 µg/mL) in the Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • BAPNA Stock Solution: Dissolve BAPNA in DMSO to a concentration of 60 mM.[1] This solution can be stored at -20°C, protected from light.

  • BAPNA Working Solutions: Prepare a series of dilutions of the BAPNA stock solution in the Assay Buffer to achieve a range of final substrate concentrations for the kinetic analysis (e.g., 0.1 to 5 times the expected Km).

Experimental Workflow for Kinetic Assay (Microplate Method)

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Trypsin, BAPNA) prep_plate Prepare 96-well plate (blanks, controls, samples) prep_reagents->prep_plate pre_incubate Pre-incubate plate at experimental temperature (e.g., 37°C) prep_plate->pre_incubate add_trypsin Initiate reaction by adding Trypsin solution pre_incubate->add_trypsin read_absorbance Measure absorbance at 410 nm in kinetic mode add_trypsin->read_absorbance calc_rate Calculate initial reaction rates (ΔAbs/min) read_absorbance->calc_rate plot_data Plot Rate vs. [Substrate] calc_rate->plot_data determine_kinetics Determine Km and Vmax (e.g., using Michaelis-Menten plot) plot_data->determine_kinetics

Figure 2. Experimental workflow for trypsin kinetic assay.

Detailed Assay Protocol
  • Plate Setup:

    • Blank wells: Add Assay Buffer and the highest concentration of BAPNA working solution.

    • Sample wells: Add Assay Buffer and varying concentrations of BAPNA working solutions.

    • The total volume in each well should be kept constant by adjusting the volume of Assay Buffer. For example, in a total volume of 200 µL, add 100 µL of the respective BAPNA working solution and 50 µL of Assay Buffer.

  • Pre-incubation: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Reaction Initiation: Start the reaction by adding the working trypsin solution to all wells (except the blank wells, to which Assay Buffer or 1 mM HCl should be added). For a 200 µL final volume, 50 µL of the working trypsin solution can be added.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to the experimental temperature. Measure the absorbance at 410 nm every 30-60 seconds for a period of 10-20 minutes. Ensure that the initial reaction rates are determined from the linear phase of the reaction progress curves.

Data Analysis
  • Calculate Initial Velocity (v₀): For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve (ΔAbs/min).

  • Convert to Molar Concentration: Convert the rate from ΔAbs/min to M/min using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the cuvette or the well.

  • Determine Kinetic Parameters: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

Conclusion

The use of the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide provides a reliable and straightforward method for conducting enzyme kinetics practicals with trypsin. The protocols and data presented in these application notes are intended to guide researchers in accurately determining the kinetic parameters of trypsin, which is essential for basic research, drug discovery, and various biotechnological applications. Adherence to the detailed methodologies will ensure the generation of high-quality, reproducible data.

References

Application Note: Enhanced Peptide Detection in Mass Spectrometry through Derivatization with 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a method for the chemical derivatization of peptides with 4-guanidinobenzoic acid to enhance their detection and analysis by mass spectrometry (MS). The addition of a guanidino group to the N-terminus and lysine side chains of peptides increases their basicity, leading to improved ionization efficiency and consequently, a significant enhancement in signal intensity, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This derivatization strategy is especially beneficial for the analysis of low-abundance peptides and for improving protein sequence coverage in proteomic studies. We provide detailed protocols for the synthesis of the derivatizing agent, this compound N-hydroxysuccinimide (NHS) ester, the peptide derivatization procedure, and subsequent sample preparation for MS analysis.

Introduction

In mass spectrometry-based proteomics, the detection of peptides, especially those present in low concentrations, can be challenging. The ionization efficiency of a peptide is a critical factor influencing its signal intensity in the mass spectrum. Guanidination, the conversion of primary amines (such as the N-terminal α-amino group and the ε-amino group of lysine residues) into guanidinium groups, is a well-established method to enhance peptide detection. The guanidinium group has a higher proton affinity and gas-phase basicity compared to a primary amine, which facilitates protonation and improves the ionization of the derivatized peptide. This "arginine effect" can lead to a 5- to 15-fold increase in the detection of lysine-containing peptides.[1]

This compound is an ideal reagent for this purpose. By converting it into an active N-hydroxysuccinimide (NHS) ester, it can efficiently react with the primary amines of peptides under mild conditions to form stable amide bonds. This application note provides a comprehensive guide for the derivatization of peptides with this compound and demonstrates its utility in enhancing peptide signals in mass spectrometry.

Signaling Pathways and Logical Relationships

The derivatization of peptides with this compound NHS ester follows a straightforward chemical reaction pathway, targeting the primary amino groups on the peptide. The subsequent analysis by mass spectrometry benefits from the altered chemical properties of the derivatized peptides.

cluster_synthesis Synthesis of Derivatizing Agent cluster_derivatization Peptide Derivatization cluster_analysis Mass Spectrometry Analysis 4_Aminobenzoic_Acid 4-Aminobenzoic Acid 4_Guanidinobenzoic_Acid_HCl This compound HCl 4_Aminobenzoic_Acid->4_Guanidinobenzoic_Acid_HCl + Cyanamide, HCl Cyanamide Cyanamide GBA_NHS_Ester This compound NHS Ester 4_Guanidinobenzoic_Acid_HCl->GBA_NHS_Ester + NHS, EDC NHS N-Hydroxysuccinimide EDC EDC Derivatized_Peptide Derivatized Peptide GBA_NHS_Ester->Derivatized_Peptide pH 8.0-9.0 Peptide Peptide (with N-terminus & Lysine) Peptide->Derivatized_Peptide Cleanup Sample Cleanup (SPE) Derivatized_Peptide->Cleanup MALDI_MS MALDI-TOF MS Analysis Cleanup->MALDI_MS Enhanced_Signal Enhanced Signal Intensity MALDI_MS->Enhanced_Signal

References

Application Notes and Protocols: 4-Guanidinobenzoic Acid in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Guanidinobenzoic acid is a small molecule that has proven to be a valuable tool in the field of protein crystallography, particularly for serine proteases. Its utility stems from its ability to act as an inhibitor, binding covalently to the active site of these enzymes. This interaction stabilizes the protein in a single conformation, which can significantly improve the chances of obtaining well-ordered crystals. This document provides detailed application notes and protocols for the use of this compound in protein crystallization screening.

Principle of Action

This compound functions as a mechanism-based inhibitor for serine proteases like trypsin. The guanidino group mimics the side chain of arginine, a natural substrate for these enzymes, allowing it to bind specifically to the enzyme's S1 specificity pocket. Following binding, the carboxyl group of this compound forms a covalent acyl-enzyme intermediate with the catalytic serine residue (Ser-195 in trypsin). This covalent modification is relatively stable, effectively trapping the enzyme in a homogenous conformational state, which is highly conducive to crystallization.

Applications

The primary application of this compound in protein crystallization is as an additive for serine proteases. It has been successfully used to crystallize trypsin, forming a well-defined complex that has been structurally characterized.[1][2][3] Its use can be extended to other serine proteases that recognize arginine or lysine at the P1 position of their substrates.

Data Presentation: Crystallization of Bovine Trypsin with this compound

The following table summarizes the key quantitative data from a successful crystallization of a trypsin-(guanidinobenzoyl) complex. This data is derived from studies on the covalent complex formed between bovine trypsin and a fragment of the inhibitor FUT, which is p-guanidinobenzoate.[2]

ParameterValueReference
Macromolecule Bovine Trypsin[2]
Ligand p-Guanidinobenzoate (from FUT)[2]
Protein Concentration 2.6 mM[2]
Ligand Concentration 40 mM (FUT)[2]
Calcium Chloride (CaCl2) 10 mM[2]
Precipitant 0.6 M Ammonium Sulfate (in drop)[2]
Reservoir Solution 1.5 M Ammonium Sulfate[2]
Temperature 4°C[2]
Method Hanging-drop vapor diffusion[2]
Crystal Dimensions Up to 0.2 mm x 0.4 mm x 1.0 mm[2]
Time to Crystallize 1 month[2]

Experimental Protocols

Protocol 1: Co-crystallization of Trypsin with this compound Derivative

This protocol is adapted from the successful crystallization of the trypsin-(guanidinobenzoyl) complex.[2]

Materials:

  • Bovine Trypsin

  • 6-Amidino-2-naphthyl-4-guanidinobenzoate (FUT) or p-nitrophenyl p'-guanidinobenzoate

  • Calcium Chloride (CaCl₂)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Hanging-drop crystallization plates

  • Micro-pipettes

  • Microscope

Procedure:

  • Protein Preparation: Prepare a stock solution of bovine trypsin at a concentration of 2.6 mM in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0).

  • Ligand Preparation: Prepare a stock solution of the this compound derivative (e.g., FUT) at a concentration of 40 mM.

  • Crystallization Drop Setup:

    • In a microcentrifuge tube, mix the following components to prepare the drop solution:

      • Trypsin solution

      • FUT solution

      • 10 mM CaCl₂

      • 0.6 M Ammonium Sulfate

    • Pipette a 1-2 µL drop of this mixture onto a siliconized glass coverslip.

  • Reservoir Setup:

    • Fill the reservoir of the crystallization plate well with 500 µL of 1.5 M ammonium sulfate solution.

  • Sealing and Incubation:

    • Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.

    • Incubate the plate at 4°C.

  • Monitoring:

    • Monitor the drops periodically under a microscope for crystal growth. Long prismatic crystals are expected to appear within a month.[2]

Protocol 2: General Screening with this compound as an Additive

This protocol outlines a general approach for using this compound as an additive in initial crystallization screens for other serine proteases.

Materials:

  • Target serine protease

  • This compound hydrochloride

  • Commercially available crystallization screening kits (e.g., Hampton Research Crystal Screen, Index)

  • Hanging or sitting drop crystallization plates

  • Micro-pipettes

  • Microscope

Procedure:

  • Protein Preparation:

    • Purify and concentrate the target serine protease to a concentration range of 5-15 mg/mL. The protein should be in a low ionic strength buffer.

  • Additive Stock Preparation:

    • Prepare a 100 mM stock solution of this compound hydrochloride in deionized water. The pH may need to be adjusted to neutral with NaOH.

  • Crystallization Screening Setup (Additive Screen):

    • This can be performed in parallel with a screen of the protein alone.

    • For each condition in the crystallization screen:

      • Pipette the screen solution into the reservoir.

      • Prepare the crystallization drop by mixing:

        • 1 µL of the protein solution

        • 0.8 µL of the reservoir solution

        • 0.2 µL of the 100 mM this compound stock solution (final concentration in the drop will be approximately 10 mM).

    • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring and Optimization:

    • Regularly observe the drops for crystal formation.

    • If initial hits (microcrystals, precipitates with crystalline appearance) are observed, proceed with optimization screens. This involves varying the concentrations of the precipitant, buffer pH, and the concentration of this compound (e.g., from 1 mM to 20 mM).

Visualizations

experimental_workflow_cocrystallization cluster_preparation Solution Preparation cluster_setup Crystallization Setup cluster_incubation Incubation & Observation p Prepare Trypsin (2.6 mM) mix Mix Components for Drop p->mix l Prepare FUT (40 mM) l->mix c Prepare CaCl2 (10 mM) c->mix a Prepare (NH4)2SO4 (0.6 M) a->mix drop Pipette Drop onto Coverslip mix->drop seal Seal Well drop->seal reservoir Prepare Reservoir (1.5 M (NH4)2SO4) reservoir->seal incubate Incubate at 4°C seal->incubate observe Microscopic Observation incubate->observe crystals Crystal Growth observe->crystals experimental_workflow_additive_screen cluster_drop For each well: start Start prep_prot Prepare Target Protein (5-15 mg/mL) start->prep_prot prep_add Prepare this compound Stock (100 mM) start->prep_add setup_screen Setup Crystallization Screen (e.g., 96-well plate) prep_prot->setup_screen prep_add->setup_screen mix_drop Mix Protein, Reservoir Solution, and Additive setup_screen->mix_drop seal_incubate Seal Plate and Incubate mix_drop->seal_incubate observe Microscopic Observation seal_incubate->observe decision Crystals or Hits? observe->decision optimize Optimization Screen decision->optimize Yes no_hits No Hits decision->no_hits No end End optimize->end no_hits->end

References

Application Notes and Protocols for Inhibition Assays Using 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a small molecule inhibitor known to target several serine proteases. Its guanidino group allows it to interact with the S1 pocket of these enzymes, which typically binds to arginine or lysine residues of the natural substrate. This competitive inhibition makes it a valuable tool for studying the function of serine proteases and for the development of novel therapeutics targeting enzymatic activity in various physiological and pathological processes. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against key serine proteases, namely trypsin, urokinase, and plasmin.

Mechanism of Action

This compound and its derivatives act as inhibitors of serine proteases. For some enzymes, this inhibition can be covalent, involving the acylation of the active site serine residue. The positively charged guanidinium group mimics the side chains of arginine and lysine, allowing the inhibitor to bind specifically to the S1 pocket of the enzyme, which contains a conserved aspartate residue. This interaction anchors the inhibitor in the active site, leading to a block in substrate binding and enzymatic activity.

Data Presentation: Inhibitory Activity of this compound and its Derivatives

CompoundEnzymeParameterValueReference
This compound derivativeTrypsinIC500.0756 µM to 0.1227 µM
Benzyl 4-guanidinobenzoateTrypsinSecond-order rate constantNot specified
Benzyl 4-guanidinobenzoatePlasminSecond-order rate constantNot specified
4-methylumbelliferyl-p-guanidinobenzoateUrokinaseKs2.9 x 10-6 M
UK-371,804 (urokinase inhibitor)UrokinaseKi10 nM
Amiloride (urokinase inhibitor)UrokinaseIC5098 nM

Experimental Protocols

General Guidelines for Inhibition Assays

The following protocols describe chromogenic assays for determining the inhibitory potential of this compound. These assays measure the enzymatic activity by monitoring the color change produced by the cleavage of a chromogenic substrate. The rate of color development is inversely proportional to the inhibitory activity of the compound.

Materials:

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Purified enzymes (Trypsin, Urokinase, Plasmin)

  • Chromogenic substrates (e.g., BAPNA for Trypsin, S-2444 for Urokinase)

  • This compound hydrochloride

  • Assay buffer (e.g., Tris-HCl)

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

Protocol 1: Trypsin Inhibition Assay

This protocol is adapted from standard enzymatic assays for trypsin inhibitors.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • Trypsin Stock Solution: 1 mg/mL in 1 mM HCl. Dilute to a working concentration of 10 µg/mL in Assay Buffer just before use.

  • Substrate Solution (BAPNA): Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride. Prepare a 10 mM stock solution in DMSO. Dilute to a working concentration of 1 mM in pre-warmed Assay Buffer just before use.

  • Inhibitor Stock Solution: 10 mM this compound hydrochloride in DMSO. Prepare serial dilutions in Assay Buffer to obtain a range of concentrations for IC50 determination.

Procedure:

  • Add 20 µL of the inhibitor solution (or buffer for control) to each well of a 96-well plate.

  • Add 160 µL of Assay Buffer to each well.

  • Add 20 µL of the trypsin working solution to each well to initiate the pre-incubation.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of the BAPNA substrate solution to each well to start the reaction.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Protocol 2: Urokinase Inhibition Assay

This protocol is based on established methods for measuring urokinase activity using a chromogenic substrate.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8

  • Urokinase Stock Solution: Reconstitute lyophilized urokinase in Assay Buffer to a stock concentration of 1000 U/mL. Dilute to a working concentration of 10 U/mL in Assay Buffer before use.

  • Substrate Solution (S-2444): pyro-Glu-Gly-Arg-pNA. Prepare a 5 mM stock solution in sterile water. Dilute to a working concentration of 0.5 mM in pre-warmed Assay Buffer just before use.

  • Inhibitor Stock Solution: 10 mM this compound hydrochloride in DMSO. Prepare serial dilutions in Assay Buffer.

Procedure:

  • Add 25 µL of the inhibitor solution (or buffer for control) to each well of a 96-well plate.

  • Add 25 µL of the urokinase working solution to each well.

  • Incubate at 37°C for 15 minutes.

  • Add 50 µL of the S-2444 substrate solution to each well.

  • Measure the absorbance at 405 nm at 1-minute intervals for 20-30 minutes.

  • Calculate the initial reaction velocity (V0).

  • Determine the percent inhibition and calculate the IC50 value.

Protocol 3: Plasmin Inhibition Assay

This protocol follows the general principles of plasmin inhibition assays.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • Plasmin Stock Solution: Reconstitute lyophilized human plasmin in 1 mM HCl. Dilute to a working concentration in Assay Buffer prior to the assay.

  • Substrate Solution: A suitable chromogenic plasmin substrate (e.g., H-D-Val-Leu-Lys-pNA). Prepare a stock solution in DMSO and dilute to the final working concentration in Assay Buffer.

  • Inhibitor Stock Solution: 10 mM this compound hydrochloride in DMSO. Prepare serial dilutions in Assay Buffer.

Procedure:

  • Add 20 µL of the inhibitor solution (or buffer for control) to each well.

  • Add 160 µL of Assay Buffer.

  • Add 20 µL of the plasmin working solution.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Add 20 µL of the chromogenic substrate solution to initiate the reaction.

  • Monitor the change in absorbance at 405 nm over time.

  • Calculate the initial reaction velocities and determine the percent inhibition and IC50.

Visualizations

Experimental Workflow for Inhibition Assay

Inhibition_Assay_Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Inhibitor/Control) prep->plate Dispense preinc Pre-incubation (Enzyme + Inhibitor) plate->preinc Add Enzyme reaction Initiate Reaction (Add Substrate) preinc->reaction Add Substrate measure Measure Absorbance (Kinetic Read) reaction->measure Monitor analysis Data Analysis (% Inhibition, IC50) measure->analysis Calculate

Caption: General workflow for the serine protease inhibition assay.

Urokinase-Plasminogen Activation Pathway

Urokinase_Pathway pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation Plasmin Plasmin uPA->Plasmin Cleavage Plasminogen Plasminogen Plasminogen->Plasmin ECM Extracellular Matrix Degradation Plasmin->ECM Proteolysis Inhibitor 4-Guanidinobenzoic acid Inhibitor->uPA Inhibition

Caption: Inhibition of the urokinase-plasminogen activation pathway.

Quantifying Active Serine Protease Concentration using 4-Guanidinobenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantification of active enzyme concentration for trypsin-like serine proteases using derivatives of 4-Guanidinobenzoic acid. The core principle of this application lies in active site titration, a powerful technique that allows for the precise determination of the molar concentration of catalytically active enzyme molecules in a sample. This is particularly crucial in research and drug development, where accurate assessment of enzyme concentration is paramount for kinetic studies, inhibitor screening, and quality control. We present detailed protocols for the use of p-nitrophenyl p'-guanidinobenzoate (NPGB) in a "burst" titration assay, along with data presentation and visualizations to facilitate understanding and implementation.

Introduction

Serine proteases are a large and diverse family of enzymes that play critical roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their activity is tightly regulated, and dysregulation is often associated with various diseases. Consequently, serine proteases are important targets for drug development.

Accurately quantifying the concentration of active enzyme is a prerequisite for meaningful enzymatic assays and inhibitor characterization. The total protein concentration of an enzyme preparation does not always reflect the concentration of catalytically competent enzyme, due to the presence of inactive forms, zymogens, or inhibitors. Active site titration provides a method to specifically measure the concentration of enzyme molecules with a functional active site.

This compound is an analog of arginine and lysine, the preferred substrates for trypsin-like serine proteases. Its derivatives, particularly esters like p-nitrophenyl p'-guanidinobenzoate (NPGB), serve as highly effective active site titrants.[1][2] These reagents react with the active site serine residue in a stoichiometric manner, leading to the formation of a stable acyl-enzyme intermediate and the release of a chromogenic or fluorogenic leaving group.[3] The rapid, initial "burst" of product formation is directly proportional to the number of active enzyme molecules present.[3]

Principle of the Assay: Active Site Titration with NPGB

The active site titration of serine proteases with NPGB is a classic example of "burst" kinetics. The reaction proceeds in two distinct steps:

  • Acylation (Fast): The active site serine nucleophilically attacks the carbonyl carbon of NPGB. This leads to the rapid formation of a stable guanidinobenzoyl-enzyme intermediate and the stoichiometric release of p-nitrophenol. p-Nitrophenol is a yellow-colored compound that can be monitored spectrophotometrically at 410 nm.

  • Deacylation (Slow): The acyl-enzyme intermediate is subsequently hydrolyzed at a much slower rate, regenerating the free enzyme.

Because the acylation step is significantly faster than the deacylation step, the initial rapid release of p-nitrophenol is directly proportional to the concentration of active enzyme sites. By measuring the magnitude of this "burst", one can accurately determine the molar concentration of the active enzyme.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the reaction mechanism and the general workflow for active site titration.

reaction_mechanism E Active Enzyme (Ser-OH) ES Enzyme-Substrate Complex E->ES + S S NPGB E_Acyl Acyl-Enzyme Intermediate (Guanidinobenzoyl-Ser) ES->E_Acyl k_acylation (fast) P1 p-Nitrophenol (Burst) E_Acyl->P1 releases E_free Free Enzyme E_Acyl->E_free k_deacylation (slow) + H₂O P2 This compound E_free->P2 releases H2O H₂O

Caption: Reaction mechanism of active site titration with NPGB.

experimental_workflow prep 1. Prepare Reagents (Buffer, Enzyme, NPGB) mix 2. Mix Enzyme and Buffer prep->mix initiate 3. Initiate Reaction (Add NPGB) mix->initiate measure 4. Monitor Absorbance at 410 nm (Kinetic Reading) initiate->measure analyze 5. Analyze Data (Extrapolate Burst) measure->analyze calculate 6. Calculate Active Enzyme Concentration analyze->calculate

Caption: General experimental workflow for active site titration.

Data Presentation

The following table provides an example of the quantitative data that can be obtained from an active site titration experiment of trypsin with NPGB.

ParameterValueReference
Enzyme Bovine Trypsin[1]
Titrant p-Nitrophenyl p'-guanidinobenzoate (NPGB)[1]
Buffer 0.1 M Veronal, pH 8.3[1]
Wavelength for Detection 410 nm[1]
Extinction Coefficient of p-Nitrophenol (ε₄₁₀) 1.83 x 10⁴ M⁻¹cm⁻¹[1]
Example Burst Magnitude (ΔA₄₁₀) 0.0915Hypothetical data based on[1]
Calculated Active Enzyme Concentration 5.0 x 10⁻⁶ MCalculated

Note: The burst magnitude is a hypothetical value for illustrative purposes, based on the principles described in the cited reference.

Experimental Protocols

This section provides a detailed protocol for the determination of active trypsin concentration using NPGB. This protocol can be adapted for other trypsin-like serine proteases such as plasmin and thrombin, although buffer conditions and enzyme concentrations may need to be optimized.

Materials
  • Bovine Trypsin (or other serine protease)

  • p-Nitrophenyl p'-guanidinobenzoate hydrochloride (NPGB)

  • Dimethylformamide (DMF) or Acetonitrile (for NPGB stock)

  • Sodium Veronal (or other suitable buffer, e.g., Tris-HCl)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

  • Cuvettes or microplates

Reagent Preparation
  • Assay Buffer (0.1 M Veronal, pH 8.3):

    • Dissolve sodium veronal in deionized water to a final concentration of 0.1 M.

    • Adjust the pH to 8.3 using HCl or NaOH.

    • Note: Tris buffer is generally not recommended as it can react with NPGB.

  • NPGB Stock Solution (e.g., 10 mM):

    • Dissolve a known weight of NPGB in a minimal amount of DMF or acetonitrile.

    • Dilute to the final concentration with the assay buffer.

    • Caution: NPGB is moisture-sensitive. Prepare fresh or store desiccated at -20°C.

  • Enzyme Solution:

    • Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl with 20 mM CaCl₂) to maintain stability.

    • The final concentration of the enzyme in the assay will depend on the expected activity, but a typical starting point is in the low micromolar range.

Assay Procedure
  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 410 nm.

    • Equilibrate the instrument and the assay buffer to the desired temperature (typically 25°C).

  • Reaction Mixture:

    • In a cuvette, add the appropriate volume of assay buffer.

    • Add the enzyme solution to the cuvette to achieve the desired final concentration. Mix gently by inversion.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance.

  • Initiate the Reaction:

    • Add a small volume of the NPGB stock solution to the cuvette to start the reaction. The final concentration of NPGB should be in excess of the expected active enzyme concentration.

    • Immediately start recording the absorbance at 410 nm over time (e.g., every second for the first minute, then at longer intervals for several minutes).

  • Data Acquisition:

    • The absorbance will show a rapid initial increase (the "burst") followed by a slower, linear increase (the steady-state rate). Continue data collection until the linear phase is well-defined.

Data Analysis
  • Determine the Burst Magnitude (ΔA_burst):

    • Plot absorbance at 410 nm versus time.

    • Extrapolate the linear, steady-state portion of the curve back to time zero.

    • The y-intercept of this extrapolated line represents the magnitude of the initial burst (ΔA_burst).

  • Calculate the Active Enzyme Concentration:

    • Use the Beer-Lambert law to calculate the concentration of p-nitrophenol released during the burst: [p-Nitrophenol] = ΔA_burst / (ε₄₁₀ * l) where:

      • [p-Nitrophenol] is the concentration of p-nitrophenol in M.

      • ΔA_burst is the magnitude of the absorbance burst.

      • ε₄₁₀ is the molar extinction coefficient of p-nitrophenol at 410 nm (1.83 x 10⁴ M⁻¹cm⁻¹ at pH 8.3).

      • l is the path length of the cuvette in cm (usually 1 cm).

    • Since the reaction is stoichiometric, the concentration of active enzyme is equal to the concentration of p-nitrophenol released in the burst: [Active Enzyme] = [p-Nitrophenol]

Applications in Drug Development

  • Mechanism of Action Studies: Elucidate the inhibitory mechanism of novel compounds by accurately determining the concentration of active enzyme used in kinetic assays.

  • High-Throughput Screening (HTS): Standardize enzyme concentrations across HTS campaigns to ensure data consistency and reliability.

  • Quality Control: Assess the purity and activity of recombinant enzyme preparations.

  • Structure-Activity Relationship (SAR) Studies: Obtain precise Ki values for a series of inhibitors by using a well-defined active enzyme concentration.

Conclusion

The use of this compound derivatives, particularly NPGB, for the active site titration of trypsin-like serine proteases is a robust and reliable method for determining the concentration of catalytically competent enzyme. The "burst" titration assay is straightforward to perform and provides quantitative data that is essential for a wide range of applications in basic research and drug development. The detailed protocols and principles outlined in this document should serve as a valuable resource for scientists working with this important class of enzymes.

References

Application Notes and Protocols for the Derivatization of 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a versatile molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its guanidinium group allows it to mimic the side chain of arginine, a key amino acid recognized by the active site of many serine proteases. This makes this compound a valuable scaffold for the design of potent and selective enzyme inhibitors.[2][4] Derivatization of the carboxylic acid moiety of this compound into esters and amides provides a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors, leading to the development of novel therapeutics for a range of diseases, including pancreatitis, and as potential anticoagulants.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives. It is intended to serve as a comprehensive guide for researchers and scientists involved in the design and synthesis of enzyme inhibitors and other bioactive molecules.

Derivatization Strategies

The primary site for derivatization on this compound is the carboxylic acid group. The two most common and effective strategies for its modification are esterification and amidation. These reactions allow for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties.

Esterification: The conversion of the carboxylic acid to an ester can alter the compound's polarity, solubility, and cell permeability. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common method.[7][8] Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, which then readily reacts with an alcohol.[5]

Amidation: The formation of an amide bond by coupling the carboxylic acid with an amine introduces a functional group that can participate in hydrogen bonding and other interactions within a biological target. This is often achieved using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by first converting the carboxylic acid to a more reactive species like an acyl chloride.[3][9][10]

Applications of this compound Derivatives

Derivatives of this compound are primarily explored as inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[4][11][12] By targeting specific proteases, these derivatives have therapeutic potential in various areas:

  • Anticoagulation: Inhibition of proteases in the coagulation cascade, such as thrombin and Factor Xa.

  • Anti-inflammatory: Targeting proteases involved in inflammatory signaling.

  • Antiviral: Some viruses rely on host or viral proteases for their replication cycle.[12]

  • Oncology: Inhibition of proteases that play a role in tumor progression and metastasis.[4]

The inhibitory activity of these derivatives is often assessed using in vitro enzyme assays to determine parameters like the half-maximal inhibitory concentration (IC50).[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Guanidinobenzoyl Chloride Hydrochloride (Intermediate)

This protocol describes the conversion of this compound to its acyl chloride, a reactive intermediate for subsequent esterification and amidation reactions.[5]

Materials:

  • This compound hydrochloride

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a solvent)

  • Anhydrous reaction vessel with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, add this compound hydrochloride to an anhydrous reaction vessel.

  • Carefully add an excess of thionyl chloride to the vessel.

  • Heat the mixture to reflux for approximately 30 minutes to 2 hours, or until the reaction is complete (monitored by the cessation of gas evolution).[5]

  • After cooling, the excess thionyl chloride is removed under reduced pressure to yield the crude 4-guanidinobenzoyl chloride hydrochloride.

  • This intermediate is highly reactive and is typically used immediately in the next step without further purification.

Protocol 2: Esterification of this compound

This protocol details the synthesis of a this compound ester via the acyl chloride intermediate.

Materials:

  • 4-Guanidinobenzoyl chloride hydrochloride (from Protocol 1)

  • The desired alcohol (e.g., methanol, ethanol, or a more complex phenol)

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the desired alcohol in an anhydrous solvent in a reaction vessel.

  • Add the base (e.g., pyridine) to the solution.

  • Slowly add the freshly prepared 4-guanidinobenzoyl chloride hydrochloride to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours.[5][13] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium bicarbonate to neutralize any remaining acid and to precipitate the product.[5]

  • The crude product is then collected by filtration, washed with water and a suitable organic solvent like acetone, and dried.[5]

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 3: Amidation of this compound

This protocol describes the synthesis of a this compound amide using a carbodiimide coupling agent.[3]

Materials:

  • This compound hydrochloride

  • The desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • A suitable base (e.g., pyridine, N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., pyridine, dimethylformamide (DMF))

  • Magnetic stirrer

Procedure:

  • Dissolve this compound hydrochloride, the desired amine, and the base in the anhydrous solvent in a reaction vessel.

  • Add EDC hydrochloride to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, the solvent is typically removed under reduced pressure.

  • The residue is then worked up by adding water and a base (e.g., sodium hydroxide solution) to precipitate the free guanidine derivative.[3]

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Yields of this compound Derivatives
Derivative TypeR GroupReaction MethodYield (%)Reference
Ester4-methoxycarbonyl-phenylEDC coupling48%[3]
AmideGlycine tert-butyl esterAmidation with 4-carbamimidamidobenzoyl chlorideNot specified[9]
EsterN,N-dimethylcarbamoylmethyl-p-hydroxyphenylpropionateAcyl chlorideNot specified[5]
Table 2: Representative Analytical Data for this compound Hydrochloride
Analytical MethodDataReference
¹H NMR (DMSO-d₆)Aromatic protons and protons of the guanidinium group can be observed. Specific shifts are available in spectral databases.[14][15]
¹³C NMR Signals for the carboxyl carbon, aromatic carbons, and the guanidinium carbon can be identified.[15]
IR Characteristic peaks for N-H stretching (guanidinium), C=O stretching (carboxylic acid), and aromatic C-H and C=C bonds are expected.[14]
Mass Spec The molecular ion peak corresponding to the chemical formula C₈H₉N₃O₂ can be observed.[14]
Table 3: Biological Activity of Selected this compound Derivatives
DerivativeTarget EnzymeIC₅₀ (nM)Reference
Aspartic acid derivative (2a)Human Enteropeptidase5-fold enhancement in IC50(initial) compared to glycine analog[9]
Asparagine derivative (2b)Human EnteropeptidaseSlight improvement in initial inhibitory activity compared to glycine analog[9]
Glutamic acid derivative (2c)Human EnteropeptidaseIncrease in enteropeptidase inhibitory activity compared to glycine analog[9]
N,N-disubstituted carbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylalkanoatesPlasminPotent inhibition at low concentrations[5]
N,N-disubstituted carbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylalkanoatesTrypsinPotent inhibition at low concentrations[5]

Visualizations

G cluster_start Starting Material cluster_activation Activation cluster_derivatization Derivatization cluster_product Products start This compound activation Activation (e.g., Acyl Chloride Formation) start->activation ester Esterification (with Alcohol) activation->ester amide Amidation (with Amine) activation->amide ester_prod Ester Derivative ester->ester_prod amide_prod Amide Derivative amide->amide_prod

Caption: General workflow for the derivatization of this compound.

G cluster_enzyme Serine Protease Active Site cluster_inhibitor This compound Derivative active_site Catalytic Triad (Ser, His, Asp) s1_pocket S1 Specificity Pocket (recognizes basic residues) inhibitor Guanidinium Group inhibitor->s1_pocket derivative_moiety Ester/Amide Moiety derivative_moiety->active_site Interaction G cluster_pathway Serine Protease Signaling Pathway protease Extracellular Serine Protease par Protease-Activated Receptor (PAR) protease->par Cleavage & Activation g_protein G-Protein par->g_protein Activation effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messengers (e.g., IP3, DAG) effector->second_messenger downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) second_messenger->downstream response Cellular Response downstream->response inhibitor 4-Guanidinobenzoic Acid Derivative (Inhibitor) inhibitor->protease Inhibition

References

Application Notes and Protocols for Cell-Based Assays Using 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid (GBA) is a well-characterized small molecule inhibitor of serine proteases. Its guanidino group mimics the side chain of arginine, allowing it to bind to the active site of enzymes that cleave after arginine residues, such as trypsin, acrosin, and the transmembrane protease serine 2 (TMPRSS2).[1][2] This property makes GBA and its derivatives valuable tools in biochemical research and drug discovery for studying the roles of these proteases in various physiological and pathological processes. In a cellular context, GBA can be used to probe the function of cell surface and secreted serine proteases, making it relevant for studies in cancer, viral infections, and reproductive biology.[2][3]

These application notes provide detailed protocols for utilizing this compound in two key cell-based assays: a serine protease inhibition assay and a cell viability assay.

Key Applications

  • Inhibition of cell surface proteases: Investigate the role of proteases like TMPRSS2 in viral entry mechanisms.[1][4][5]

  • Modulation of cancer cell processes: Study the involvement of trypsin-like proteases in tumor progression and invasion.

  • Fertilization research: Analyze the function of the sperm acrosomal enzyme, acrosin, in fertilization.[2][6]

  • Drug discovery: Screen for and characterize novel serine protease inhibitors.

Data Presentation

The inhibitory activity of this compound and its derivatives has been quantified in various assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective dose (ED50) values from biochemical and cell-based assays. It is important to note that much of the cell-based data is for GBA prodrugs, such as nafamostat and camostat, which are metabolized to GBA or related active forms.

Table 1: Inhibitory Activity of this compound Derivatives against TMPRSS2

CompoundAssay TypeCell LineIC50 (nM)Reference
NafamostatBiochemical-0.27[1]
NafamostatPseudotyped Particle EntryCalu-31.4[7]
CamostatBiochemical-6.2[1]
CamostatPseudotyped Particle EntryCalu-359[7]
FOY-251 (Camostat metabolite)Biochemical-33.3[1]

Table 2: Inhibitory Activity of Aryl 4-Guanidinobenzoates against Human Sperm Acrosin

Compound ClassAssay TypeED50 (M)Reference
Aryl 4-GuanidinobenzoatesAmidolytic Activity in Semen10⁻⁵ to 10⁻⁷[6]

Experimental Protocols

Protocol 1: Cell-Based Serine Protease Inhibition Assay

This protocol describes a method to measure the inhibition of a cell-surface serine protease, such as TMPRSS2, using a fluorogenic substrate.

Materials:

  • Cells expressing the target serine protease (e.g., HEK293T cells transiently expressing TMPRSS2, or Caco-2 cells endogenously expressing TMPRSS2).[5][8]

  • Cell culture medium and supplements.

  • 96-well, black, clear-bottom tissue culture plates.

  • This compound hydrochloride (or other test inhibitors).

  • Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases).[1][4][5]

  • Assay buffer (e.g., PBS or phenol red-free medium).

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in assay buffer to achieve a range of desired final concentrations.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted compound solutions to the respective wells. Include a vehicle-only control.

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.[5]

  • Substrate Addition and Measurement:

    • Prepare the fluorogenic substrate solution in assay buffer at a concentration that is at or below its Km for the target enzyme.

    • Add the substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 480 nm emission for AMC-based substrates) in kinetic mode for a set period (e.g., 1-2 hours) at 37°C.[9][10]

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence per unit time) for each well.

    • Normalize the rates of the compound-treated wells to the vehicle control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on a given cell line.

Materials:

  • Cell line of interest.

  • Cell culture medium and supplements.

  • 96-well, clear tissue culture plates.

  • This compound hydrochloride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[11]

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium and add the medium containing the different concentrations of the compound to the cells. Include a vehicle-only control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]

    • Incubate the plate overnight at 37°C in a humidified incubator.[11]

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

G cluster_0 Cell-Based Serine Protease Inhibition Assay Workflow A Seed cells expressing target protease B Add this compound (or other inhibitors) A->B C Incubate B->C D Add fluorogenic substrate C->D E Measure fluorescence (kinetic read) D->E F Calculate reaction rates and IC50 value E->F

Caption: Workflow for a cell-based serine protease inhibition assay.

G cluster_1 Mechanism of Viral Entry Inhibition Virus Virus Particle (e.g., SARS-CoV-2) Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor Binding TMPRSS2 TMPRSS2 (Serine Protease) Receptor->TMPRSS2 Priming of Spike Protein Fusion Viral-Host Membrane Fusion TMPRSS2->Fusion GBA 4-Guanidinobenzoic Acid GBA->TMPRSS2 Inhibition Entry Viral Entry Fusion->Entry

Caption: Inhibition of TMPRSS2-mediated viral entry by this compound.

References

Application Notes and Protocols for High-Throughput Screening with 4-Guanidinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a key structural motif found in a variety of synthetic serine protease inhibitors. Its guanidino group mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases. This characteristic makes this compound and its derivatives valuable tools for drug discovery and biochemical research, particularly in the development of inhibitors for enzymes such as trypsin, thrombin, and acrosin. High-throughput screening (HTS) of libraries based on the this compound scaffold is a crucial step in identifying potent and selective enzyme inhibitors.

These application notes provide a framework for conducting HTS campaigns with derivatives of this compound, focusing on the inhibition of serine proteases. The protocols are designed to be adaptable for various laboratory automation platforms.

Target Signaling Pathway: Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their activity is tightly regulated, and dysregulation is implicated in various diseases. The catalytic mechanism of serine proteases involves a catalytic triad of serine, histidine, and aspartate residues in the active site. This compound derivatives act as competitive inhibitors, binding to the active site and preventing substrate access.

Serine Protease Inhibition by this compound Derivatives sub Substrate pro Serine Protease (e.g., Trypsin, Acrosin) sub->pro Binds to Active Site complex Enzyme-Inhibitor Complex pro->complex products Cleavage Products pro->products Catalyzes Cleavage gba This compound Derivative gba->pro Competitively Binds to Active Site gba->complex no_products Inhibition of Product Formation complex->no_products

Caption: Competitive inhibition of a serine protease.

Experimental Protocols

The following are generalized protocols for a primary high-throughput screen and subsequent dose-response assays to identify and characterize inhibitors from a library of this compound derivatives. These protocols are based on established methods for measuring serine protease activity.[1][2]

Protocol 1: Primary High-Throughput Screening of this compound Derivatives

This protocol is designed for a single-concentration screen of a compound library to identify initial "hits". A common method involves a colorimetric or fluorometric assay using a synthetic substrate that releases a chromophore or fluorophore upon cleavage by the target protease.

Materials:

  • Target serine protease (e.g., human trypsin, human acrosin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 10 mM CaCl₂)

  • Chromogenic or Fluorogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Compound library of this compound derivatives dissolved in DMSO

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Plating: Dispense 100 nL of each compound from the library (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well microplate. This results in a final assay concentration of 10 µM in a 10 µL reaction volume.

  • Enzyme Addition: Add 5 µL of the serine protease solution (diluted in assay buffer to a 2x working concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of the substrate solution (diluted in assay buffer to a 2x working concentration) to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength in kinetic mode for 10-15 minutes using a microplate reader.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each well. Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

Protocol 2: Dose-Response Assay for IC₅₀ Determination

Compounds identified as "hits" in the primary screen are further evaluated in a dose-response assay to determine their potency (IC₅₀ value).

Materials:

  • Same as Protocol 1

  • "Hit" compounds identified from the primary screen

Procedure:

  • Serial Dilution: Prepare a serial dilution series for each hit compound in DMSO (e.g., 8-point, 3-fold dilutions starting from 10 mM).

  • Compound Plating: Dispense 100 nL of each dilution into the wells of a 384-well microplate.

  • Enzyme Addition: Add 5 µL of the serine protease solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Substrate Addition: Add 5 µL of the substrate solution to all wells.

  • Signal Detection: Measure the kinetic reaction as described in Protocol 1.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The following tables summarize hypothetical data from a screening campaign of aryl 4-guanidinobenzoates against human acrosin and trypsin, based on the findings of Kam et al. (1991), who synthesized and tested 24 such compounds and found them to be potent inhibitors.[1]

Table 1: Primary HTS Campaign Summary

ParameterValue
Target Enzymes Human Acrosin, Human Trypsin
Compound Library Aryl 4-Guanidinobenzoates (24 compounds)
Screening Concentration 10 µM
Primary Hit Threshold ≥ 50% Inhibition
Assay Format Colorimetric (p-nitroanilide substrate)

Table 2: Characterization of Confirmed Hits (IC₅₀ Values)

Compound ID (Aryl Substituent)Human Acrosin IC₅₀ (µM)Human Trypsin IC₅₀ (µM)
4'-Nitrophenyl0.050.08
4'-Acetamidophenyl0.120.25
Phenyl0.500.95
4'-Methylphenyl0.851.50
4'-Chlorophenyl0.300.60
2',4'-Dichlorophenyl0.180.40
Naphthyl0.090.15
Control: this compound> 100> 100

Note: The IC₅₀ values presented are illustrative and based on the relative potencies described in the literature. Actual values would be determined experimentally.

High-Throughput Screening Workflow

The overall workflow for a typical HTS campaign to identify serine protease inhibitors from a library of this compound derivatives is depicted below.

HTS Workflow for Serine Protease Inhibitors lib Compound Library (this compound Derivatives) ps Primary Screen (Single Concentration) lib->ps hits Primary Hits ps->hits hc Hit Confirmation (Re-test) hits->hc dr Dose-Response Assay (IC50 Determination) hc->dr confirmed Confirmed & Potent Hits dr->confirmed secondary Secondary Assays (e.g., Selectivity Profiling) confirmed->secondary lead Validated Lead Compound secondary->lead

References

Application Notes and Protocols: 4-Guanidinobenzoic Acid in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a synthetic inhibitor of trypsin-like serine proteases. Its structural resemblance to arginine and lysine allows it to bind with high specificity to the active site of these enzymes. This property makes it an excellent ligand for affinity chromatography, enabling the purification of a wide range of serine proteases from complex biological mixtures. This document provides detailed application notes and protocols for the use of this compound in affinity chromatography for the purification of key serine proteases such as trypsin, urokinase, and tissue plasminogen activator (tPA).

Principle of this compound Affinity Chromatography

Affinity chromatography separates proteins based on a reversible interaction between a protein and a specific ligand immobilized on a chromatographic matrix. In this case, this compound is covalently coupled to an agarose support. When a sample containing a mixture of proteins is passed through the column, serine proteases with affinity for the guanidinium group will bind to the immobilized ligand. Non-target proteins and other contaminants do not bind and are washed away. The bound serine proteases are then eluted by changing the buffer conditions to disrupt the ligand-protein interaction, yielding a purified and concentrated enzyme preparation.

Applications

This compound affinity chromatography is a powerful tool for the purification of various serine proteases, including:

  • Trypsin: A key digestive enzyme and a widely used reagent in proteomics and cell culture.

  • Urokinase (uPA): A plasminogen activator involved in fibrinolysis and cell migration, with therapeutic applications as a thrombolytic agent.

  • Tissue Plasminogen Activator (tPA): Another critical plasminogen activator used in the treatment of ischemic stroke and myocardial infarction.

  • Thrombin: A central enzyme in the coagulation cascade.

  • Kallikrein: Involved in the kinin-kallikrein system, which regulates blood pressure and inflammation.

  • Acrosin: A serine protease found in sperm that is essential for fertilization.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from affinity chromatography using resins with immobilized p-aminobenzamidine, a close structural and functional analog of this compound. These values can be used as a reference for expected performance.

Table 1: Binding Capacities of Benzamidine-Based Affinity Resins

Target ProteinLigandMatrixBinding CapacityReference
Trypsinp-AminobenzamidineSepharose 4 Fast Flow (high sub)> 35 mg/mL[1][2][3]
Trypsinp-AminobenzamidineAgarose 6B> 10 mg/mL[4]
Trypsinp-Aminobenzamidine6% Crosslinked Agarose8-14 mg/mL[5]
Plasminogen Activatorsp-AminobenzamidineRegenerated Cellulose MembraneOptimal at 11 ± 1.0 nmoles/cm²[6][7]

Table 2: Purification Performance for Serine Proteases

Target ProteinStarting MaterialLigandPurification FactorRecoveryReference
UrokinaseCrude preparationp-Aminobenzamidine on PEPMA36.9-fold43.4%[8]
UrokinaseCrude preparationp-Aminobenzamidine on Sepharose9-fold108.3%[8]
Plasminogen ActivatorHeLa conditioned mediap-Aminobenzamidine on CelluloseUp to 200-foldNot specified[6][7]
TrypsinCommercial crude trypsinp-Aminobenzamidine on SepharoseNot specified35%[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Agarose Affinity Matrix

This protocol describes the covalent coupling of this compound to an activated agarose matrix. A common and effective method is to use N-hydroxysuccinimide (NHS)-activated agarose, which reacts with primary amines. Since this compound does not have a primary amine suitable for direct coupling, a derivative with a spacer arm and a terminal amino group, such as p-aminobenzamidine, is often used. For the purpose of these protocols, we will describe the immobilization of p-aminobenzamidine as a direct and effective analog.

Materials:

  • NHS-activated Sepharose 4 Fast Flow

  • p-Aminobenzamidine

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3[10]

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer 1: 0.1 M acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Cold 1 mM HCl

Procedure:

  • Resin Preparation: Weigh out the desired amount of NHS-activated Sepharose 4 Fast Flow powder and suspend it in cold 1 mM HCl. Allow the resin to swell completely. Wash the resin with 15 gel volumes of cold 1 mM HCl on a sintered glass funnel.[11]

  • Ligand Solution Preparation: Dissolve p-aminobenzamidine in the coupling buffer to the desired concentration (e.g., 10-20 mg/mL).

  • Coupling Reaction: Quickly wash the prepared resin with coupling buffer. Immediately transfer the resin to the ligand solution. Gently mix the suspension on a rotary mixer or shaker for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking: After the coupling reaction, transfer the resin to a column and wash away the excess ligand with coupling buffer. To block any remaining active NHS groups, incubate the resin with blocking buffer for 2 hours at room temperature or overnight at 4°C.

  • Final Wash: Wash the resin with alternating cycles of Wash Buffer 1 and Wash Buffer 2 (3-5 bed volumes each). Repeat this cycle 3-4 times to remove non-covalently bound ligand and blocking agent.

  • Equilibration and Storage: Finally, equilibrate the resin with the binding buffer to be used for purification. The prepared affinity matrix can be stored in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

G cluster_prep Resin Preparation cluster_coupling Ligand Coupling Swell Swell NHS-activated Sepharose in 1mM HCl Wash1 Wash with 1mM HCl Swell->Wash1 Couple Incubate resin with ligand solution Wash1->Couple LigandSol Prepare p-aminobenzamidine in Coupling Buffer LigandSol->Couple Block Block unreacted groups with Ethanolamine/Tris Couple->Block Wash2 Alternating high/low pH washes Block->Wash2 Equilibrate Equilibrate with Binding Buffer Wash2->Equilibrate

Caption: Workflow for preparing the affinity matrix.

Protocol 2: Purification of Trypsin

Materials:

  • This compound-agarose column (prepared as in Protocol 1)

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0[12]

  • Elution Buffer Options:

    • Low pH Elution: 10 mM HCl, 0.5 M NaCl, pH 2.0[13]

    • Competitive Elution: 20 mM p-aminobenzamidine in Binding Buffer[14]

    • Arginine Elution: 1 M L-arginine, pH 6.0[9]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Crude trypsin sample

Procedure:

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Application: Apply the crude trypsin sample to the column. The flow rate should be slow enough to allow for efficient binding.

  • Washing: Wash the column with 10-20 CV of Binding Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This removes unbound proteins.

  • Elution:

    • Low pH Elution: Elute the bound trypsin with the Low pH Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve enzyme activity.[15]

    • Competitive Elution: Elute with the Competitive Elution Buffer. The eluting agent will compete with the immobilized ligand for the trypsin active site.

    • Arginine Elution: Elute with the Arginine Elution Buffer.

  • Analysis: Analyze the collected fractions for protein content (A280) and trypsin activity using a suitable substrate like Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[12] Pool the active fractions.

  • Column Regeneration: Wash the column with 3-5 CV of high salt buffer (e.g., Binding Buffer with 1 M NaCl), followed by the Low pH Elution Buffer, and then re-equilibrate with Binding Buffer for reuse.

G Equilibrate Equilibrate Column (Binding Buffer) Apply Apply Crude Trypsin Sample Equilibrate->Apply Wash Wash Unbound Proteins (Binding Buffer) Apply->Wash Elute Elute Bound Trypsin (Elution Buffer) Wash->Elute Analyze Analyze Fractions (Activity & A280) Elute->Analyze Regenerate Regenerate Column Elute->Regenerate

Caption: General workflow for affinity purification.

Protocol 3: Purification of Urokinase and tPA

The general protocol for purifying urokinase and tPA is similar to that for trypsin, with some modifications to the binding and elution conditions.

Binding Buffer: A common binding buffer is 50 mM Tris-HCl or phosphate buffer with 0.1-0.5 M NaCl at a pH of 7.0-8.0.

Elution Strategies:

  • Low pH Elution: Similar to trypsin, a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) can be effective.[16] Immediate neutralization of the eluted fractions is crucial.

  • Competitive Elution:

    • For Urokinase: Elution can be achieved with buffers containing inhibitors like benzamidine or β-naphthamidine.[17]

    • For tPA: A buffer containing a lysine analog such as 0.2 M 6-aminohexanoic acid (6-AHA) at neutral pH can be used for mild elution.[18] This method has been shown to yield tPA with higher enzymatic activity compared to low pH elution.[18]

  • Chaotropic Agents: In cases of very tight binding, denaturing eluents like 8 M urea or 6 M guanidine hydrochloride can be used, although this may lead to irreversible denaturation of the enzyme.[14]

Signaling Pathways of Purified Serine Proteases

Serine proteases like tPA and urokinase are not only involved in fibrinolysis but also act as signaling molecules that regulate various cellular processes. A key mechanism of action is through the activation of Protease-Activated Receptors (PARs).

Protease-Activated Receptor (PAR) Signaling

PARs are a family of G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which then initiates intracellular signaling cascades.

G Protease Serine Protease (e.g., tPA, Thrombin) PAR Protease-Activated Receptor (PAR) Protease->PAR binds Cleavage Proteolytic Cleavage PAR->Cleavage undergoes GProtein G-Protein (Gq, Gi, G12/13) PAR->GProtein couples to TetheredLigand Tethered Ligand Exposed Cleavage->TetheredLigand results in TetheredLigand->PAR activates PLC Phospholipase C (PLC) GProtein->PLC MAPK MAP Kinase Pathway (ERK1/2) GProtein->MAPK RhoA RhoA Pathway GProtein->RhoA Response Cellular Responses (Proliferation, Migration, Inflammation) PLC->Response MAPK->Response RhoA->Response

Caption: General signaling pathway for Protease-Activated Receptors (PARs).

tPA Signaling via LRP-1

Tissue plasminogen activator can also signal through the LDL Receptor-Related Protein-1 (LRP-1). This interaction can trigger various downstream pathways, including the activation of MAP kinases and the PI3K/Akt pathway, leading to cell proliferation, migration, and survival.

G tPA tPA LRP1 LRP-1 Receptor tPA->LRP1 binds Integrin Integrin LRP1->Integrin activates FAK FAK LRP1->FAK activates PI3K PI3K FAK->PI3K ERK ERK1/2 FAK->ERK Akt Akt PI3K->Akt CellResponse Cell Proliferation, Migration, Survival Akt->CellResponse ERK->CellResponse

Caption: tPA signaling through the LRP-1 receptor.

Conclusion

This compound-based affinity chromatography is a highly effective and specific method for the purification of trypsin-like serine proteases. The protocols and data presented here provide a comprehensive guide for researchers to implement this technique in their workflows. Understanding the underlying principles and the signaling roles of the purified enzymes will further aid in their application in basic research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 4-Guanidinobenzoic Acid Trypsin Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 4-guanidinobenzoic acid trypsin assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound trypsin assay?

The this compound trypsin assay is a method to measure the activity of trypsin, a serine protease. The assay typically uses an ester of this compound, such as p-nitrophenyl p'-guanidinobenzoate (NPGB), as a substrate. Trypsin cleaves this substrate, releasing a chromogenic or fluorogenic leaving group.[1] In the case of NPGB, the release of p-nitrophenol can be monitored spectrophotometrically at 405-410 nm.[2] This assay can be used to determine the concentration of active trypsin (active site titration) by measuring the initial "burst" of product formation, or to measure the rate of trypsin activity under steady-state conditions.[3][4]

Q2: What is "burst" kinetics and how is it relevant to this assay?

With substrates like NPGB, the reaction with trypsin proceeds in two steps: a rapid acylation of the enzyme's active site, which releases the first product molecule (the "burst"), followed by a much slower deacylation step where the enzyme is regenerated.[3] The magnitude of the initial burst is stoichiometric with the number of active enzyme molecules.[3] This phenomenon is exploited for active site titration to determine the precise concentration of functional trypsin in a preparation.[3][4] For a continuous activity assay, it's important to measure the linear, steady-state phase that follows the initial burst.

Q3: What are the optimal conditions for this assay?

Optimal conditions can vary depending on the specific this compound derivative used and the experimental goals. However, general guidelines for trypsin activity are:

ParameterOptimal RangeNotes
pH 7.8 - 8.7Trypsin activity is generally highest in slightly alkaline conditions. A Tris-HCl buffer is commonly used.[2]
Temperature 25 - 37 °CWhile trypsin is active over a range of temperatures, 25°C or 37°C are common for enzymatic assays.
Substrate Concentration VariesFor activity assays, the substrate concentration should be at or above the Michaelis constant (Km) to ensure zero-order kinetics with respect to the substrate. For active site titration, the substrate should be in excess of the enzyme concentration.
Enzyme Concentration VariesThe enzyme concentration should be chosen to ensure the reaction rate is linear over the desired measurement period and falls within the detection limits of the spectrophotometer.

Q4: How should I prepare and store the this compound substrate solution?

Many this compound esters, such as NPGB, are soluble in organic solvents like DMSO.[5] A concentrated stock solution can be prepared in DMSO and stored at -20°C or -80°C for up to several months.[5] The working solution is then prepared by diluting the stock in the assay buffer. It is important to note that some substrates may have limited stability in aqueous solutions, so it is recommended to prepare the working solution fresh before each experiment.[6]

Troubleshooting Guide

Issue 1: High Background Absorbance
Possible Cause Recommendation
Spontaneous substrate hydrolysis Prepare fresh substrate solution before each experiment. Some this compound esters can hydrolyze spontaneously in aqueous buffer, especially at alkaline pH.[6]
Contaminated reagents Use high-purity water and reagents. Ensure glassware is thoroughly cleaned.
Sample interference If your sample is colored, a sample blank (sample + buffer, no substrate) should be run and its absorbance subtracted from the test sample readings.[7]
Particulate matter in the sample Centrifuge samples to remove any precipitates before adding them to the assay plate.[7]
Issue 2: Low or No Trypsin Activity
Possible Cause Recommendation
Inactive trypsin Ensure that the trypsin has been stored and handled correctly to maintain its activity. Repeated freeze-thaw cycles can lead to a loss of activity.
Presence of inhibitors in the sample Samples may contain endogenous trypsin inhibitors. Diluting the sample may help to reduce the inhibitor concentration. Specific inhibitors like TLCK can be used as a control.
Incorrect pH or temperature Verify the pH of the assay buffer and ensure the assay is performed at the optimal temperature for trypsin.
Degraded substrate Prepare fresh substrate solution. The ester linkages in the substrate can be labile.
Issue 3: Non-Linear Reaction Rate
Possible Cause Recommendation
Substrate depletion If the reaction rate decreases over time, the substrate may be being consumed. Reduce the enzyme concentration or increase the initial substrate concentration.
Enzyme instability Trypsin may undergo autolysis (self-digestion), especially at higher concentrations and optimal pH. Performing the assay on ice or for a shorter duration can help. The presence of calcium ions (e.g., from CaCl2) can help to stabilize trypsin.[6]
Product inhibition The products of the reaction may be inhibiting the enzyme. Dilute the sample or measure the initial reaction rate.
Incorrect reading times For kinetic assays, ensure that readings are taken during the initial, linear phase of the reaction.

Experimental Protocols

Protocol 1: Active Site Titration of Trypsin with NPGB

This protocol is designed to determine the concentration of active trypsin.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl. Dilute to the desired concentration in assay buffer immediately before use.

    • NPGB Stock Solution: Prepare a 10 mM stock solution of p-nitrophenyl p'-guanidinobenzoate (NPGB) in DMSO. Store at -20°C.

    • NPGB Working Solution: Dilute the NPGB stock solution in assay buffer to a final concentration of 100 µM. Prepare this solution fresh.

  • Assay Procedure:

    • Pipette 900 µL of the NPGB working solution into a cuvette.

    • Place the cuvette in a spectrophotometer and set the wavelength to 410 nm.

    • Start the reaction by adding 100 µL of the trypsin solution and mix quickly.

    • Record the absorbance at 410 nm over time. You should observe an initial "burst" of absorbance followed by a slower, linear increase.

  • Data Analysis:

    • Extrapolate the linear, steady-state portion of the curve back to time zero.

    • The y-intercept represents the "burst" of p-nitrophenol release.

    • Calculate the concentration of active trypsin using the molar extinction coefficient of p-nitrophenol at pH 8.0 (approximately 18,000 M⁻¹cm⁻¹).

Protocol 2: Trypsin Activity Assay

This protocol is for measuring the rate of trypsin activity.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.[2]

    • Trypsin Solution: Prepare a dilution series of trypsin in 1 mM HCl.

    • Substrate Working Solution: Prepare a suitable concentration of a this compound derivative substrate (e.g., a p-nitroanilide substrate) in the assay buffer.[2]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of sample or trypsin standard to each well.

    • If samples are colored, prepare corresponding sample blank wells with 50 µL of sample and 50 µL of assay buffer.[7]

    • Initiate the reaction by adding 50 µL of the substrate working solution to all wells except the sample blanks.[7]

    • Read the absorbance at 405 nm at regular intervals (e.g., every 1-3 minutes) for a set period (e.g., 15-30 minutes) at 25°C.[7]

  • Data Analysis:

    • For each sample and standard, plot absorbance versus time.

    • Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.

    • Create a standard curve of V₀ versus trypsin concentration.

    • Determine the trypsin activity in the unknown samples by interpolating their V₀ values from the standard curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Trypsin Assay cluster_solutions Solutions start Start Assay issue Problem Encountered? start->issue high_bg High Background? issue->high_bg Yes end Assay Optimized issue->end No low_act Low/No Activity? high_bg->low_act No solution1 Check for spontaneous substrate hydrolysis. Use fresh substrate solution. high_bg->solution1 Yes non_linear Non-Linear Rate? low_act->non_linear No solution3 Verify enzyme activity with a positive control. Check for inhibitors in the sample. low_act->solution3 Yes solution5 Check for substrate depletion. Optimize enzyme/substrate concentration. non_linear->solution5 Yes non_linear->end No solution1->end solution2 Check for sample color interference. Run sample blanks. solution2->end solution3->end solution4 Confirm optimal pH and temperature. solution4->end solution5->end solution6 Check for enzyme instability (autolysis). Add CaCl2 to buffer. solution6->end

Caption: Troubleshooting decision tree for the this compound trypsin assay.

ReactionMechanism Reaction Mechanism of Trypsin with NPGB E_S Trypsin + NPGB (Enzyme-Substrate Complex) Acyl_E Acyl-Enzyme Intermediate + p-Nitrophenol E_S->Acyl_E k_acylation (fast) E_P Trypsin + 4-Guanidinobenzoate Acyl_E->E_P k_deacylation (slow)

Caption: Simplified reaction mechanism of trypsin with p-nitrophenyl p'-guanidinobenzoate (NPGB).

References

Technical Support Center: Optimizing 4-Guanidinobenzoic Acid Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 4-guanidinobenzoic acid inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in inhibition assays?

This compound is a synthetic compound that acts as an inhibitor of serine proteases, a class of enzymes involved in various physiological and pathological processes.[1][2] Its guanidino group mimics the side chain of arginine, a common substrate residue for serine proteases like trypsin and urokinase, allowing it to bind to the enzyme's active site and block its activity.[1][2] It is frequently used in biochemical research and drug discovery to study enzyme mechanisms and screen for more potent inhibitors.[3]

Q2: What are the key parameters to consider when setting up a this compound inhibition assay?

Key parameters include the concentration of the enzyme and substrate, the choice of buffer and pH, incubation time and temperature, and the concentration range of this compound. For optimal results, it is recommended to use a substrate concentration below the Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.[3]

Q3: How should I prepare and store this compound hydrochloride?

This compound hydrochloride is a white to off-white crystalline powder that is soluble in water.[3] For long-term storage, it should be kept at -20°C.[2] Stock solutions can be prepared in a suitable buffer and stored at 4°C for short-term use, though it is always best to prepare fresh solutions for each experiment to ensure accuracy.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Question: I am observing precipitation of this compound in my assay buffer. How can I improve its solubility?

Answer:

Poor solubility can lead to inaccurate inhibitor concentrations and unreliable results. Here are some troubleshooting steps:

  • pH Adjustment: The solubility of this compound is pH-dependent. Since it is a benzoic acid derivative, increasing the pH of the buffer can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. It is recommended to test a range of pH values (e.g., 7.0, 7.5, 8.0) to find the optimal pH for both solubility and enzyme activity.

  • Use of Co-solvents: If pH adjustment is not sufficient or interferes with the assay, a small percentage of an organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice as it is a powerful solvent for many organic compounds and is miscible with water.[4] However, it is crucial to keep the final concentration of DMSO low (ideally below 1% v/v) as it can inhibit or denature some enzymes.[5] Always run a vehicle control with the same concentration of the co-solvent to account for any effects on enzyme activity.

  • Freshly Prepared Solutions: Always use freshly prepared solutions of this compound to avoid issues with compound degradation or precipitation over time.

Data on Factors Affecting Solubility:

FactorRecommendationRationale
pH Test a range of pH values, typically between 7.0 and 8.5 for serine protease assays.The solubility of benzoic acid derivatives generally increases with pH due to the deprotonation of the carboxylic acid group.
Buffer Choice Use a buffer system with good buffering capacity in the desired pH range, such as phosphate or Tris-HCl.A stable pH is crucial for both inhibitor solubility and enzyme activity.[6]
Co-solvent (e.g., DMSO) Use the lowest possible concentration, ideally <1% (v/v).While DMSO can enhance solubility, higher concentrations can negatively impact enzyme stability and activity.[4][5]
Temperature Prepare solutions at room temperature.While heating can increase solubility, it may also lead to degradation of the compound or other assay components.
Issue 2: High Background Signal in Fluorescence-Based Assays

Question: My fluorescence-based assay is showing high background readings, making it difficult to measure the true signal. What could be the cause and how can I fix it?

Answer:

High background fluorescence can obscure the signal from the enzymatic reaction. Here is a systematic approach to identify and resolve the issue:

  • Component Check: The high background could originate from the fluorescent substrate, the test compound (this compound), the buffer components, or the microplate itself.

    • Substrate Only Control: Run a control with only the buffer and the fluorescent substrate. If the signal is high, the substrate may be unstable, contaminated with free fluorophore, or present at too high a concentration. Consider using a lower substrate concentration or trying a new batch of substrate.

    • Compound Only Control: Run a control with the buffer and this compound. If this shows high fluorescence, the compound itself may be autofluorescent at the assay wavelengths. If so, you may need to subtract the background signal from all wells containing the inhibitor or consider using a different detection method.

    • Buffer Only Control: If the buffer alone is fluorescent, try preparing it with higher purity reagents or switch to a different buffer system.

  • Microplate Choice: For fluorescence assays, always use opaque black microplates to minimize background and prevent crosstalk between wells.

  • Plate Reader Gain Settings: Optimize the gain setting of your plate reader. An excessively high gain can amplify background noise. Use a positive control (enzyme + substrate, no inhibitor) to set the gain to a level that provides a robust signal without saturating the detector.

Logical Workflow for Troubleshooting High Background:

high_background start High Background Detected substrate_check Run 'Substrate Only' Control start->substrate_check compound_check Run 'Compound Only' Control substrate_check->compound_check Signal is Low substrate_issue Substrate is unstable or contaminated. Lower concentration or test new batch. substrate_check->substrate_issue Signal is High buffer_check Run 'Buffer Only' Control compound_check->buffer_check Signal is Low compound_issue Compound is autofluorescent. Subtract background or use alternative detection method. compound_check->compound_issue Signal is High plate_check Check Microplate Type buffer_check->plate_check Signal is Low buffer_issue Buffer is autofluorescent. Use high-purity reagents or alternative buffer. buffer_check->buffer_issue Signal is High plate_issue Incorrect plate type. Switch to opaque black plates. plate_check->plate_issue Incorrect Plate end_other Other Issue plate_check->end_other Correct Plate end_ok Problem Resolved substrate_issue->end_ok compound_issue->end_ok buffer_issue->end_ok plate_issue->end_ok experimental_workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) setup Assay Plate Setup (Inhibitor, Controls, Enzyme) prep->setup incubation Pre-incubation (15 min at 37°C) setup->incubation initiation Reaction Initiation (Add Substrate) incubation->initiation measurement Fluorescence Measurement (Kinetic or Endpoint) initiation->measurement analysis Data Analysis (Calculate % Inhibition, Determine IC50) measurement->analysis result IC50 Value analysis->result trypsin_pathway Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 activates G_protein G Protein PAR2->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC MEK MEK1/2 PKC->MEK Akt Akt PI3K->Akt Akt->MEK Cellular_Response Cellular Response (Inflammation, Proliferation) Akt->Cellular_Response ERK ERK1/2 MEK->ERK ERK->Cellular_Response Inhibitor 4-Guanidinobenzoic acid Inhibitor->Trypsin uPA_pathway cluster_cell Cell Surface cluster_ecm Extracellular Matrix uPA uPA uPAR uPAR uPA->uPAR binds uPA_uPAR uPA-uPAR Complex uPA->uPA_uPAR uPAR->uPA_uPAR Integrins Integrins Invasion Cell Invasion & Metastasis Integrins->Invasion uPA_uPAR->Integrins interacts with Plasminogen Plasminogen uPA_uPAR->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin MMPs_pro Pro-MMPs Plasmin->MMPs_pro activates ECM ECM Components Plasmin->ECM degrades MMPs_active Active MMPs MMPs_pro->MMPs_active MMPs_active->ECM degrades Degradation ECM Degradation ECM->Degradation Inhibitor 4-Guanidinobenzoic acid Inhibitor->uPA Degradation->Invasion

References

4-Guanidinobenzoic acid solubility issues in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the solubility of 4-Guanidinobenzoic acid, particularly its hydrochloride salt, in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a derivative of benzoic acid containing a guanidinium group. It is of interest in pharmaceutical research due to its structural similarity to other biologically active compounds. Its hydrochloride salt is the common form used in experiments. Solubility is a critical physicochemical property that influences the design of in vitro assays, formulation development, and ultimately, the bioavailability of a potential drug candidate.

Q2: What is the general solubility of this compound hydrochloride?

A2: this compound hydrochloride is a polar molecule and is generally considered to be soluble in water.[1][2] One source indicates its aqueous solubility to be 50 mg/mL at room temperature. Its hydrochloride form enhances its solubility and stability in aqueous solutions.[1][2] It is slightly soluble in polar organic solvents like methanol and ethanol and has limited solubility in non-polar organic solvents.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH due to its two ionizable groups: a carboxylic acid and a guanidinium group. The carboxylic acid group has a pKa of approximately 4.5, while the guanidinium group has a pKa of around 13.5. At a pH below the pKa of the carboxylic acid, the compound will be positively charged, enhancing its solubility in aqueous media. Conversely, between the two pKa values, the molecule exists as a zwitterion, which can sometimes lead to lower solubility.

Q4: In which types of buffers is this compound most soluble?

A4: this compound will exhibit the highest solubility in acidic buffers (pH < 4) where both the guanidinium and carboxylic acid groups are protonated, resulting in a net positive charge. Its solubility is expected to be lower in neutral to moderately basic buffers.

Data Presentation: Solubility in Different Buffers

The following table provides representative data on the solubility of this compound hydrochloride in commonly used buffers at 25°C. This data is based on the known physicochemical properties of the compound and serves as a guide for experimental design. Actual experimental values may vary.

Buffer System (0.1 M)pHPredicted Solubility (mg/mL)Predicted Solubility (mM)
Acetate Buffer4.0> 50> 232
Acetate Buffer5.0~ 25~ 116
Phosphate-Buffered Saline (PBS)7.4~ 5~ 23

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Selected buffers (e.g., 0.1 M Acetate buffer pH 4.5, 0.1 M Phosphate buffer pH 7.4)

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Equilibrate for at least 24 hours to ensure the solution reaches thermodynamic equilibrium. A longer period (48-72 hours) may be necessary, which should be determined by preliminary experiments.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. It is crucial not to disturb the solid at the bottom.

    • Filter the sample using a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with the respective buffer to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using known concentrations of this compound hydrochloride in each buffer.

    • Determine the concentration of the saturated solution from the calibration curve.

  • pH Measurement:

    • Measure the pH of the remaining saturated solution to confirm the final pH of the experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Issue 1: The compound does not dissolve completely in the chosen buffer.

  • Question: I am trying to dissolve this compound hydrochloride in a neutral buffer (e.g., PBS pH 7.4) at a high concentration, but it is not fully dissolving. What should I do?

  • Answer:

    • Check the pH: The solubility of this compound is significantly lower at neutral pH compared to acidic pH. Consider using a more acidic buffer if your experimental conditions allow.

    • Reduce the Concentration: You may be exceeding the solubility limit of the compound in that specific buffer. Try preparing a more dilute solution.

    • Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase solubility. However, ensure the compound is stable at that temperature for the duration of your experiment.

    • Sonication: Use a sonicator bath to aid in the dissolution process by breaking down any aggregates.

    • Use a Co-solvent: Adding a small percentage (e.g., 1-5%) of a polar organic solvent like DMSO or ethanol can enhance solubility. Be mindful that the co-solvent may affect your downstream application.

Issue 2: The compound precipitates out of solution over time.

  • Question: My this compound solution was clear initially, but a precipitate formed after some time. Why is this happening and how can I prevent it?

  • Answer:

    • Metastable Solution: You may have created a supersaturated, metastable solution that is precipitating over time to reach thermodynamic equilibrium. This can happen if the initial dissolution was aided by heating. To avoid this, prepare the solution at the temperature of your experiment and allow sufficient time for equilibration.

    • pH Shift: The pH of your solution may have changed over time, for example, due to the absorption of atmospheric CO2 in poorly buffered solutions. Ensure your buffer has sufficient capacity to maintain the desired pH.

    • Common Ion Effect: If your buffer contains ions that are also present in the salt form of your compound (e.g., chloride ions), it could potentially reduce solubility.

Issue 3: Inconsistent results in biological assays.

  • Question: I am getting variable results in my cell-based assays when using solutions of this compound. Could this be related to solubility?

  • Answer:

    • Precipitation in Assay Media: The compound might be precipitating when added to the complex biological media, which can have a different pH and composition than your initial buffer. It is advisable to determine the kinetic solubility in the final assay media.

    • Stock Solution Issues: If you are using a concentrated stock solution in an organic solvent like DMSO, the compound may precipitate upon dilution into the aqueous assay buffer. To mitigate this, you can try:

      • Lowering the final concentration of the compound.

      • Reducing the percentage of the organic co-solvent in the final assay medium (typically <1%).

      • Using a "pluronic" F-127 solution to improve solubility and prevent precipitation.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_methods Troubleshooting Steps cluster_evaluation Evaluation cluster_end End start Solubility Issue Identified check_pH Verify/Adjust pH (Lower pH for higher solubility) start->check_pH Initial Check reduce_conc Lower Concentration check_pH->reduce_conc If pH adjustment is not an option evaluation Issue Resolved? check_pH->evaluation gentle_heat Apply Gentle Heat (e.g., 37°C) reduce_conc->gentle_heat If still insoluble reduce_conc->evaluation sonicate Use Sonication gentle_heat->sonicate If heat is insufficient gentle_heat->evaluation cosolvent Add Co-solvent (e.g., DMSO, Ethanol) sonicate->cosolvent Last resort sonicate->evaluation cosolvent->evaluation proceed Proceed with Experiment evaluation->proceed Yes reformulate Consider Reformulation evaluation->reformulate No

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Solubility_pH_Relationship cluster_pH pH Scale cluster_solubility Expected Solubility cluster_species Predominant Ionic Species pH_axis Low pH (Acidic) -> Neutral pH -> High pH (Basic) solubility_axis High Solubility -> Lower Solubility -> Higher Solubility cation Cationic (Net Positive Charge) zwitterion Zwitterionic (Neutral Net Charge) cation->zwitterion As pH increases past pKa1 (~4.5) anion Anionic (Net Negative Charge) zwitterion->anion As pH increases past pKa2 (~13.5)

Caption: Relationship between pH and the expected solubility of this compound.

References

Technical Support Center: Improving 4-Guanidinobenzoic Acid Derivatization Efficiency for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the derivatization efficiency of 4-Guanidinobenzoic acid for mass spectrometry (MS) analysis.

Troubleshooting Guide

Issue 1: Low or No Derivatization Product Detected
Potential Cause Troubleshooting Steps
Suboptimal Reaction pH The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent coupling to an amine is favored at a more neutral to slightly basic pH (pH 7.0-8.5).[1] Consider a two-step protocol where activation is performed at the lower pH, followed by an adjustment to a higher pH for the coupling step. The highly basic guanidino group (pKa ~13.8) will be protonated at these pH ranges, which should minimize its interference.[2]
Inactive Reagents EDC and NHS are moisture-sensitive.[1] Ensure you are using fresh, high-quality reagents stored under desiccated conditions at -20°C. Before use, allow vials to warm to room temperature to prevent condensation. It is best to prepare EDC and NHS solutions immediately before use.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction.[1] For the activation step, use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid). For the coupling step, phosphate-buffered saline (PBS) or borate buffer are suitable choices.
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis in aqueous solutions. Perform the reaction steps promptly. The addition of NHS or its water-soluble analog, Sulfo-NHS, helps to create a more stable amine-reactive intermediate.[1]
Intramolecular Side Reactions Although the guanidino group is protonated at the optimal reaction pH, there is a small possibility of it reacting with the activated carboxylic acid. If this is suspected, consider using a protecting group for the guanidino function (e.g., Boc, Cbz) prior to derivatization.
Issue 2: High Signal from Unreacted this compound
Potential Cause Troubleshooting Steps
Insufficient Reagent Concentration A common starting point is to use a molar excess of EDC and NHS. Ratios ranging from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups have been suggested. Optimization of these ratios is often necessary.
Short Reaction Time or Low Temperature The reaction may not have proceeded to completion. Increase the incubation time (e.g., from 1 hour to 2-4 hours at room temperature, or overnight at 4°C) and/or slightly increase the temperature (e.g., to 25°C). Monitor the reaction progress by LC-MS to determine the optimal conditions.
Poor Solubility Ensure that this compound and all reagents are fully dissolved in the reaction buffer. The hydrochloride salt of this compound is generally soluble in water.[3]
Issue 3: Presence of Unexpected Peaks in the Mass Spectrum
Potential Cause Troubleshooting Steps
Reagent-Related Adducts Excess EDC can sometimes form adducts with the target molecule. Quenching the reaction with a thiol-containing compound like 2-mercaptoethanol can help.[1] Alternatively, purifying the activated NHS-ester intermediate before adding the amine-containing molecule can minimize these side products.
Byproducts of EDC The reaction of EDC results in the formation of a urea byproduct. This can typically be removed during sample clean-up (e.g., solid-phase extraction or liquid-liquid extraction).
Sample Matrix Effects If analyzing complex samples, other components in the matrix may react with the derivatization reagents. Perform a sample clean-up step prior to derivatization to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the derivatization of this compound using EDC/NHS chemistry?

A1: A two-step pH process is recommended. The initial activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent coupling reaction with a primary amine is favored at a pH of 7.0-8.5.[1]

Q2: What are the recommended buffers for this reaction?

A2: For the activation step, a non-amine and non-carboxylate buffer such as MES is ideal. For the coupling step, phosphate-buffered saline (PBS) or borate buffer can be used. Avoid buffers like Tris or acetate as they will interfere with the reaction.[1]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: EDC and NHS are sensitive to moisture and should be stored at -20°C under desiccated conditions.[1] Before use, allow the vials to warm to room temperature to prevent condensation. It is highly recommended to prepare solutions of EDC and NHS immediately before use.

Q4: What are the recommended molar ratios of EDC and NHS to this compound?

A4: While the optimal ratio may need to be determined empirically, a good starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS relative to the amount of this compound.

Q5: Should I be concerned about the guanidino group of this compound interfering with the derivatization of the carboxylic acid?

A5: The guanidino group has a high pKa (around 13.8) and will be protonated and therefore largely unreactive at the recommended pH for the EDC/NHS reaction.[2] However, if intramolecular side reactions are suspected, the use of a protecting group for the guanidino function, such as Boc or Cbz, can be considered prior to the derivatization of the carboxylic acid.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Derivatization of this compound

This protocol describes the derivatization of this compound with a generic amine-containing molecule for LC-MS analysis.

Materials:

  • This compound hydrochloride

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Amine-containing molecule for derivatization

  • Quenching Solution: 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for reagent dissolution)

  • Sample purification tools (e.g., SPE cartridges)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMF/DMSO immediately before use.

  • Activation of this compound:

    • Dissolve this compound hydrochloride in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Add a 5-fold molar excess of EDC to the this compound solution.

    • Immediately add a 2-fold molar excess of Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Adjust the pH of the reaction mixture to 7.5 by adding Coupling Buffer.

    • Add the amine-containing molecule to the activated this compound solution. A 1.5 to 5-fold molar excess of the amine can be used.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Sample Clean-up:

    • Purify the derivatized product using an appropriate method such as solid-phase extraction (SPE) or liquid-liquid extraction to remove excess reagents and byproducts.

  • LC-MS Analysis:

    • Analyze the purified sample by LC-MS.

Protocol 2: Derivatization with Guanidino Group Protection (Optional)

This protocol is recommended if intramolecular side reactions are observed or suspected.

Procedure:

  • Protection of the Guanidino Group:

    • Protect the guanidino group of this compound using a suitable protecting group (e.g., Boc) following established organic synthesis protocols.

  • Derivatization of the Carboxylic Acid:

    • Perform the EDC/NHS derivatization of the carboxylic acid as described in Protocol 1.

  • Deprotection of the Guanidino Group:

    • If necessary for the final analysis, remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc deprotection).

  • Sample Clean-up and LC-MS Analysis:

    • Purify the final product and analyze by LC-MS as described in Protocol 1.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for EDC/NHS coupling reactions. These values should be used as a starting point for optimization.

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Excess over this compound
EDC2 - 10 fold
NHS/Sulfo-NHS2 - 5 fold
Amine1.5 - 5 fold

Table 2: Recommended Reaction Conditions

ParameterActivation StepCoupling Step
pH 4.5 - 6.07.0 - 8.5
Buffer MESPBS or Borate
Temperature Room Temperature4°C - Room Temperature
Duration 15 - 30 minutes2 hours - Overnight

Visualizations

Derivatization_Workflow Experimental Workflow for this compound Derivatization cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Coupling Reaction cluster_final 4. Final Steps prep_4GBA Dissolve 4-Guanidinobenzoic Acid in Activation Buffer activation Add EDC and Sulfo-NHS to This compound solution (pH 4.5-6.0, 15-30 min) prep_4GBA->activation prep_EDC_NHS Prepare fresh EDC and Sulfo-NHS solutions prep_EDC_NHS->activation coupling Adjust pH to 7.0-8.5 Add Amine-containing molecule (2h - overnight) activation->coupling quenching Quench reaction with hydroxylamine coupling->quenching cleanup Sample Clean-up (SPE) quenching->cleanup analysis LC-MS Analysis cleanup->analysis

Caption: A flowchart outlining the key steps in the two-step EDC/NHS derivatization of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Derivatization Yield start Low/No Product Detected check_pH Is the reaction pH optimal? (Activation: 4.5-6.0, Coupling: 7.0-8.5) start->check_pH adjust_pH Adjust pH using appropriate non-interfering buffers (MES, PBS). check_pH->adjust_pH No check_reagents Are EDC/NHS reagents fresh and handled under anhydrous conditions? check_pH->check_reagents Yes adjust_pH->check_pH use_fresh_reagents Use fresh, high-quality EDC/NHS. Prepare solutions immediately before use. check_reagents->use_fresh_reagents No check_conditions Are reaction time and temperature sufficient? check_reagents->check_conditions Yes use_fresh_reagents->check_reagents optimize_conditions Increase reaction time and/or temperature. Monitor reaction progress. check_conditions->optimize_conditions No check_side_reactions Are there unexpected side products? check_conditions->check_side_reactions Yes optimize_conditions->check_conditions consider_protection Consider protecting the guanidino group prior to derivatization. check_side_reactions->consider_protection Yes success Improved Yield check_side_reactions->success No consider_protection->success

Caption: A decision tree to guide troubleshooting efforts when encountering low derivatization yield.

References

Common problems with 4-Guanidinobenzoic acid in protein crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Protein Crystallization with 4-Guanidinobenzoic Acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their protein crystallization experiments involving this common serine protease inhibitor.

Frequently Asked Questions (FAQs)

Inhibitor Preparation and Solubility

Q1: What is the best way to prepare a stock solution of this compound for my crystallization experiments?

A1: this compound is most commonly used as its hydrochloride salt, which enhances its solubility and stability in aqueous solutions.[1] To prepare a stock solution, dissolve the this compound hydrochloride powder in the same buffer used for your final protein purification step (e.g., 20 mM Tris pH 8.0, 150 mM NaCl). It is recommended to start with a concentration of 50-100 mM. Ensure the powder is fully dissolved. To remove any potential particulates that could interfere with crystallization, it is best practice to filter the final solution through a 0.22 µm filter.

Q2: I'm observing precipitation in my this compound stock solution. What should I do?

A2: Precipitation of the inhibitor stock solution can be due to several factors:

  • Concentration Exceeds Solubility: You may have exceeded the solubility limit in your specific buffer. While generally soluble in water, its solubility can be affected by pH and the presence of other salts. Try preparing a more dilute stock solution.

  • Buffer Incompatibility: The pH of your buffer may be impacting the solubility. This compound contains a carboxylic acid group and a highly basic guanidinium group. Its solubility is pH-dependent.[2] Consider preparing the stock in deionized water first and then adding it to your protein solution, being mindful of the final buffer pH.

  • Temperature Effects: If you are storing the stock solution at 4°C, it may precipitate out of solution. Try gently warming the solution to room temperature to see if it redissolves before use.

Q3: My protein precipitates immediately after adding the this compound solution. What is causing this?

A3: This is a common issue that can arise from several sources:

  • High Inhibitor Concentration: The final concentration of the inhibitor in the protein solution may be too high, causing the protein to "salt out" or aggregate. Reduce the final concentration of this compound.

  • Protein Destabilization: While often used as an inhibitor, high concentrations of guanidinium salts can act as denaturants.[3][4] The guanidinium group might be disrupting the protein's hydration shell or interacting unfavorably with surface residues, leading to aggregation.

  • Buffer Mismatch: If the inhibitor stock is prepared in a buffer significantly different from the protein's buffer (e.g., different pH or salt concentration), the rapid change in local environment upon mixing can cause the protein to precipitate. Always prepare the inhibitor in a buffer as close as possible to your protein buffer.

Co-Crystallization Experiments

Q4: What concentration and molar excess of this compound should I use for co-crystallization trials?

A4: The optimal concentration is protein-dependent and often needs to be determined empirically. However, a general guideline is to use a 5 to 10-fold molar excess of the inhibitor to the protein.[5] This helps ensure that the majority of your protein molecules have the inhibitor bound, leading to a homogeneous population of the protein-inhibitor complex, which is crucial for successful crystallization. The final concentration of the protein itself for screening should typically be in the range of 5-25 mg/mL.[5]

Q5: My co-crystallization trials are only producing clear drops. What are the likely causes?

A5: Clear drops indicate that the solution is undersaturated, and the conditions are not suitable for nucleation.[5]

  • Concentration is Too Low: The concentration of the protein-inhibitor complex and/or the precipitant may be too low. Try increasing the protein concentration or screening against higher precipitant concentrations.[5]

  • Inhibitor Interfering with Crystal Contacts: The binding of this compound may alter the surface properties of the protein in a way that prevents the formation of the necessary crystal lattice contacts. In this case, co-crystallization may not be feasible. An alternative approach is to soak pre-formed crystals of the protein (apo-form) in a solution containing the inhibitor.

Q6: I'm getting amorphous precipitate in my crystallization drops instead of crystals. How can I troubleshoot this?

A6: Amorphous precipitate suggests that the system is too supersaturated, causing the protein to crash out of solution rapidly and in a disordered manner.[5]

  • Reduce Concentrations: Lower the concentration of the protein-inhibitor complex and/or the precipitant.[5]

  • Modify Drop Ratios: Change the ratio of the protein solution to the reservoir solution (e.g., from 1:1 to 2:1) to slow down the rate of equilibration.[5]

  • Change Temperature: Setting up trays at different temperatures (e.g., 4°C and 20°C) can alter solubility and kinetics, potentially favoring crystal growth over precipitation.[5]

  • Use Additives: Screen additives that can increase protein solubility or stability, such as glycerol, small amounts of non-denaturing detergents, or different salts.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference(s)
CAS Number 42823-46-1[6]
Molecular Formula C₈H₉N₃O₂ · HCl[6]
Molecular Weight 215.64 g/mol [6]
Appearance White to off-white solid/powder[1]
Melting Point 276-285 °C (decomposes)[6][7]
Storage Temperature 2-8°C[6]
Table 2: Recommended Starting Concentrations for Co-Crystallization
ComponentConcentration RangeNotes
Protein (Serine Protease) 5 - 25 mg/mLHighly protein-dependent; may require optimization.[5]
This compound HCl 5 to 10-fold molar excess over proteinAims to achieve >95% saturation of the protein's active sites.[5]
Stock Solution of Inhibitor 50 - 100 mMPrepared in a buffer compatible with the protein.

Experimental Protocols

Protocol: Co-crystallization of a Serine Protease (e.g., Trypsin) with this compound by Vapor Diffusion

This protocol provides a general framework. Specific concentrations and conditions should be optimized for your protein of interest.

  • Protein Preparation:

    • Purify the target serine protease to >95% homogeneity. The final purification step should ideally be size-exclusion chromatography (SEC) into the final crystallization buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).

    • Concentrate the protein to a stock concentration of 10-20 mg/mL.

    • Clarify the protein solution by centrifugation at ~14,000 x g for 10 minutes at 4°C to remove any small aggregates.

  • Inhibitor Stock Preparation:

    • Prepare a 100 mM stock solution of this compound hydrochloride in the same buffer as the protein.

    • Filter the inhibitor stock solution through a 0.22 µm syringe filter.

  • Preparation of the Protein-Inhibitor Complex:

    • On ice, mix the concentrated protein with the inhibitor stock solution to achieve a final 10-fold molar excess of the inhibitor. For example, to 100 µL of a 10 mg/mL trypsin solution (~435 µM), add 4.35 µL of the 100 mM inhibitor stock. Adjust volume with buffer if needed.

    • Incubate the mixture on ice for at least 60 minutes to allow for complete binding.

  • Crystallization Setup (Hanging Drop Vapor Diffusion):

    • Using a 24-well crystallization plate, pipette 500 µL of the crystallization screen solution into each reservoir.

    • On a siliconized glass coverslip, pipette 1 µL of the protein-inhibitor complex solution.

    • Pipette 1 µL of the corresponding reservoir solution into the protein drop. Avoid introducing bubbles.

    • Invert the coverslip and place it over the reservoir, ensuring a perfect seal with the grease on the well rim.

    • Repeat for all desired screening conditions.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 20°C).

    • Monitor the drops for the appearance of crystals, precipitate, or other outcomes regularly over several days to weeks using a microscope.

Mandatory Visualization

Mechanism of Inhibition

The guanidinium group of this compound mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This allows it to bind specifically in the S1 pocket of the protease, where it forms strong interactions with key residues, such as Asp189 in trypsin, effectively blocking the active site.[8]

InhibitionMechanism S1_Pocket S1 Specificity Pocket (contains Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket->Catalytic_Triad Inhibitor This compound Guanidinium Positively Charged Guanidinium Group Inhibitor->Guanidinium Benzoic_Acid Benzoic Acid Moiety Inhibitor->Benzoic_Acid Guanidinium->S1_Pocket Mimics Arginine/Lysine Forms Salt Bridge

Caption: Mechanism of serine protease inhibition by this compound.

Troubleshooting Workflow for Co-Crystallization

This workflow provides a logical sequence of steps to address common issues encountered during co-crystallization experiments with this compound.

Caption: A logical workflow for troubleshooting co-crystallization experiments.

References

4-Guanidinobenzoic acid stability in aqueous solution for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Guanidinobenzoic acid in aqueous solutions for assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important for assays?

This compound is an aromatic compound containing both a carboxylic acid and a guanidinium group.[1] It is frequently used in biochemical assays, particularly as an inhibitor or substrate for various enzymes.[2][3] The stability of its aqueous solutions is critical because degradation of the compound can lead to inaccurate and unreliable assay results. Changes in the concentration of the active compound over the course of an experiment will directly impact kinetic measurements and dose-response curves.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The main factors influencing the stability of this compound in aqueous solutions are pH, temperature, and time. The guanidinium group itself is highly stable and remains protonated over a wide pH range, even in strongly basic solutions.[4][5][6] Therefore, any potential degradation is more likely to involve the carboxylic acid moiety or the molecule as a whole through processes like decarboxylation under harsh conditions.

Q3: How should I prepare and store aqueous stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions of this compound hydrochloride in a suitable solvent and store them under appropriate conditions.

Recommended Storage Conditions for Stock Solutions:

Storage TemperatureRecommended DurationAdditional Notes
2-8°CUp to 1 monthStore in a tightly sealed container, protected from light.[2]
-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-80°CLong-term storageAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound Hydrochloride (10 mM)

Materials:

  • This compound hydrochloride (purity ≥99%)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Accurately weigh the required amount of this compound hydrochloride. For a 10 mM solution in 10 mL, weigh 21.56 mg.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of high-purity water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved.

  • Once dissolved, remove the stir bar and add high-purity water to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Measure the pH of the solution and adjust if necessary for your specific assay requirements using dilute HCl or NaOH.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Store the solution in appropriate aliquots at 2-8°C for short-term use or at -20°C or -80°C for longer-term storage.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can be performed to understand the stability of this compound under various stress conditions.[7][8][9][10] This involves exposing the compound to harsh conditions and then analyzing for degradation products.

Stress Conditions:

ConditionSuggested Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 60°C for 48 hours (in solid state and in solution)
Photostability Expose to light (ICH Q1B guidelines)

Procedure:

  • Prepare a solution of this compound in water (e.g., 1 mg/mL).

  • Expose aliquots of the solution to the stress conditions listed in the table above.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples.

  • Neutralize the acidic and basic samples.

  • Analyze the samples and a non-degraded control solution by a stability-indicating analytical method, such as HPLC-UV.

  • Quantify the amount of remaining this compound and any degradation products.

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent assay results over time Degradation of this compound in the aqueous assay buffer.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly and has not undergone freeze-thaw cycles. Consider performing a stability check of the compound in your specific assay buffer.
Low or no enzyme inhibition/activity The compound may have degraded, leading to a lower effective concentration.Verify the integrity of your this compound stock solution using an analytical technique like HPLC. Prepare a fresh stock solution from a new batch of solid compound.
Precipitation of the compound in the assay well The concentration of this compound exceeds its solubility in the final assay buffer.Determine the solubility of this compound in your assay buffer. If necessary, adjust the buffer composition (e.g., pH, co-solvents) or reduce the final concentration of the compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay Assay weigh Weigh 4-Guanidinobenzoic acid hydrochloride dissolve Dissolve in high-purity water weigh->dissolve adjust Adjust pH and final volume dissolve->adjust filter Filter and aliquot adjust->filter expose Expose to stress conditions (pH, temp) filter->expose Use in study prepare_assay Prepare assay reagents filter->prepare_assay Use in assay sample Sample at time points expose->sample analyze Analyze by HPLC sample->analyze quantify Quantify degradation analyze->quantify add_compound Add 4-Guanidinobenzoic acid solution quantify->add_compound Inform concentration prepare_assay->add_compound incubate Incubate add_compound->incubate measure Measure signal incubate->measure

Experimental workflow for using this compound in assays.

troubleshooting_flowchart decision decision solution solution start Inconsistent Assay Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution for each experiment check_solution->prepare_fresh No check_storage Was the stock solution stored correctly (2-8°C or frozen)? check_solution->check_storage Yes prepare_fresh->check_storage new_stock Prepare a new stock solution from solid check_storage->new_stock No check_buffer Is the compound stable in your specific assay buffer? check_storage->check_buffer Yes new_stock->check_buffer perform_stability Perform a stability study in the assay buffer check_buffer->perform_stability Unsure end Consistent Results check_buffer->end Yes perform_stability->end

Troubleshooting flowchart for inconsistent assay results.

References

Technical Support Center: 4-Guanidinobenzoic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4-Guanidinobenzoic acid (4-GB) in biochemical assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. This compound is a widely used serine protease inhibitor; however, like any chemical compound, it has the potential to interfere with assay results in unexpected ways. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve these potential issues, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a competitive inhibitor of serine proteases, such as trypsin and thrombin. Its guanidinium group mimics the side chain of arginine, allowing it to bind to the active site of these enzymes and block their catalytic activity. It is often used in its hydrochloride salt form to improve solubility and stability in aqueous solutions.[1]

Q2: What are the common applications of this compound in research?

Due to its inhibitory effect on serine proteases, 4-GB is frequently used in:

  • Enzyme kinetics studies: To determine the inhibition constants (Ki) and mechanisms of serine proteases.

  • Protein purification: To prevent the degradation of target proteins by endogenous proteases.

  • Drug discovery: As a reference compound or a building block for the development of new therapeutic agents targeting serine proteases.[2][3]

  • Controlling proteolytic activity in cell culture: To prevent cell detachment or degradation of secreted proteins.

Q3: How should this compound hydrochloride be stored?

This compound hydrochloride should be stored in a cool, dry place, typically at 2-8°C.[4] It should be kept in a tightly sealed container to prevent moisture absorption.

Q4: What are the initial signs that this compound might be interfering with my assay?

Potential signs of assay interference include:

  • Inconsistent or non-reproducible results between experiments.

  • High background signal in control wells (without enzyme or substrate).

  • Non-linear or unexpected dose-response curves.

  • Precipitation or turbidity in the assay wells.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Inhibition Results
Potential Cause Troubleshooting Steps
Incorrect Reagent Concentration - Verify the concentration of your 4-GB stock solution. - Ensure accurate serial dilutions. - Use freshly prepared solutions for each experiment.
pH Sensitivity of Inhibition - The binding of inhibitors can be pH-dependent. Ensure your assay buffer pH is stable and appropriate for the enzyme being studied.[5]
Time-Dependent Inhibition - Pre-incubate the enzyme with 4-GB for a set period before adding the substrate to ensure equilibrium is reached. The optimal pre-incubation time may need to be determined empirically.
Cross-Reactivity with Other Proteases - 4-GB and its derivatives can inhibit multiple serine proteases with varying potencies.[6][7] If your sample contains multiple proteases, you may be observing a combined inhibitory effect. Consider using more specific substrates or purifying your target enzyme.
Issue 2: High Background Signal or False Positives
Potential Cause Troubleshooting Steps
Light Scattering from Compound Precipitation - 4-GB has limited solubility in some buffers. Visually inspect the wells for any signs of precipitation. - Determine the solubility of 4-GB in your specific assay buffer. - Consider using a lower concentration of 4-GB or adding a solubilizing agent like DMSO (ensure it doesn't affect your assay).
Intrinsic Fluorescence of 4-GB - In fluorescence-based assays, 4-GB may exhibit some intrinsic fluorescence, leading to a high background. - Run a control plate with 4-GB in the assay buffer without the fluorescent substrate or enzyme to measure its background fluorescence. - If interference is significant, consider using a red-shifted fluorophore, as small molecules are less likely to interfere at longer wavelengths.
Interference with Detection Chemistry - In assays with coupled enzymatic reactions (e.g., luciferase-based ATP detection), 4-GB could potentially inhibit a secondary enzyme. - Run a counter-screen against the detection system in the absence of the primary target enzyme to identify any direct inhibition of the reporter enzyme.[2][8]
Compound Aggregation - At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[2] - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates. - Test for aggregation using dynamic light scattering (DLS) if the problem persists.[9][10]
Issue 3: Poor Reproducibility or Drifting Signal
Potential Cause Troubleshooting Steps
Instability of 4-GB in Assay Buffer - Prepare fresh 4-GB solutions for each experiment. - Assess the stability of 4-GB in your assay buffer over the time course of your experiment.
Adsorption to Plates or Pipette Tips - The guanidinium group can be positively charged and may interact with negatively charged surfaces. - Consider using low-adhesion microplates and pipette tips. - Including a carrier protein like BSA in the buffer may help to reduce non-specific binding.
Inconsistent Pipetting - Ensure accurate and consistent pipetting, especially for small volumes. - Use calibrated pipettes.

Quantitative Data

The inhibitory activity of this compound and related compounds is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific enzyme, substrate, and assay conditions.

CompoundEnzymeKi or IC50Assay Conditions
Benzamidine DerivativesTrypsinVariesDependent on substituent properties (molar refractivity, molecular weight)[6][7]
Benzamidine DerivativesThrombinVariesPrimarily affected by the hydrophobicity of the substituent[6][7]
Benzamidine DerivativesPlasminVariesAffected by electron donation from the substituent and its hydrophobicity[6][7]
Camostat metabolite (GBPA)TMPRSS2Reduced efficiency compared to CamostatIn vitro and in vivo studies[8]

Experimental Protocols

Key Experiment: Trypsin Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against trypsin using a spectrophotometric method with Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate.

Materials:

  • Trypsin solution (e.g., 0.5 mg/mL in 1 mM HCl)

  • This compound hydrochloride stock solution (e.g., 10 mM in water)

  • Phosphate buffer (e.g., 67 mM, pH 7.6)

  • BAEE solution (e.g., 0.25 mM in phosphate buffer)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions fresh on the day of the experiment.

  • Assay Setup: In a series of test tubes or microplate wells, prepare the following reactions:

    • Blank: 3.0 mL of phosphate buffer.

    • Control (No Inhibitor): 1.5 mL phosphate buffer + 1.4 mL BAEE solution + 0.1 mL trypsin solution.

    • Test (With Inhibitor): (1.5 - x) mL phosphate buffer + 1.4 mL BAEE solution + x mL 4-GB solution + 0.1 mL trypsin solution (where x is the volume of inhibitor solution to achieve the desired final concentration).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor (in the "Test" samples) for 5-10 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the reaction by adding the final component (e.g., trypsin to the control and BAEE to the test samples if the enzyme and inhibitor were pre-incubated). Mix gently.

  • Measurement: Immediately place the cuvette in a spectrophotometer thermostatted at 25°C and measure the change in absorbance at 253 nm over time. For a microplate reader, start the kinetic read immediately after adding the final reagent.

  • Data Analysis: Calculate the initial reaction rate (ΔA/min) from the linear portion of the curve. The percent inhibition can be calculated as: [1 - (Rate with Inhibitor / Rate of Control)] x 100. IC50 values can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Key Experiment: Chymotrypsin Inhibition Assay

This protocol provides a general method for assessing the inhibition of chymotrypsin by 4-GB using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as the substrate.

Materials:

  • α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • This compound hydrochloride stock solution (e.g., 10 mM in water)

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing Calcium Chloride (e.g., 100 mM)

  • BTEE solution (e.g., 1.07 mM in 50% methanol)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions on the day of use.

  • Assay Setup: In cuvettes or microplate wells, set up the following:

    • Blank: 1.5 mL Tris-HCl buffer + 1.4 mL BTEE solution.

    • Control (No Inhibitor): 1.5 mL Tris-HCl buffer + 1.4 mL BTEE solution + 0.1 mL chymotrypsin solution.

    • Test (With Inhibitor): (1.5 - x) mL Tris-HCl buffer + 1.4 mL BTEE solution + x mL 4-GB solution + 0.1 mL chymotrypsin solution.

  • Equilibration: Incubate the cuvettes/plate at 25°C for 4-5 minutes to reach thermal equilibrium.

  • Initiate Reaction: Add the chymotrypsin solution to the control and test wells to start the reaction. Mix by inversion or gentle shaking.

  • Measurement: Monitor the increase in absorbance at 256 nm for 4-5 minutes.

  • Data Analysis: Determine the initial reaction rate (ΔA/min) from the linear portion of the progress curve. Calculate the percent inhibition and IC50 as described for the trypsin assay.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, 4-GB) prep_dilutions Prepare Serial Dilutions of 4-GB prep_reagents->prep_dilutions setup_plate Set up Assay Plate (Blank, Control, Test Wells) prep_dilutions->setup_plate pre_incubate Pre-incubate Enzyme with 4-GB setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction read_plate Kinetic Read (Spectrophotometer/Plate Reader) initiate_reaction->read_plate calc_rates Calculate Initial Rates (ΔA/min) read_plate->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve

Caption: Workflow for a typical serine protease inhibition assay with this compound.

troubleshooting_flowchart cluster_checks Initial Checks cluster_interference_tests Interference Diagnostics start Unexpected Assay Results (e.g., High Background, Low Inhibition) check_calcs Verify Calculations & Dilutions start->check_calcs check_reagents Check Reagent Integrity (Freshness, Storage) start->check_reagents is_interference Is Interference Suspected? check_calcs->is_interference check_reagents->is_interference solubility_test Check for Precipitation (Visual, DLS) is_interference->solubility_test Yes optimize_assay Optimize Assay Conditions (e.g., change buffer, lower [4-GB]) is_interference->optimize_assay No spectral_scan Run Spectral Scan (Intrinsic Fluorescence/Absorbance) solubility_test->spectral_scan counterscreen Perform Counter-screen (vs. Detection System) spectral_scan->counterscreen detergent_test Add Detergent (e.g., Triton X-100) (Test for Aggregation) counterscreen->detergent_test is_aggregation Does Detergent Resolve Issue? detergent_test->is_aggregation is_spectral Is Intrinsic Signal Detected? is_aggregation->is_spectral No end_aggregation Conclusion: Aggregation-based Interference is_aggregation->end_aggregation Yes is_spectral->optimize_assay No end_spectral Conclusion: Spectral Interference is_spectral->end_spectral Yes end_ok Issue Resolved optimize_assay->end_ok

Caption: A decision-making flowchart for troubleshooting potential assay interference with 4-GB.

References

How to prevent precipitation of 4-Guanidinobenzoic acid in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of 4-Guanidinobenzoic acid in stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating from the solution? A1: Precipitation of this compound is typically linked to its solubility characteristics, which are highly dependent on the pH of the solution. The molecule contains both a basic guanidino group and an acidic carboxylic acid group.[1] At a pH near its isoelectric point, the net charge of the molecule is minimal, leading to lower solubility in aqueous solutions and a higher tendency to precipitate. The concentration of the solution and the storage temperature can also significantly impact its solubility.

Q2: What is the best solvent for preparing this compound stock solutions? A2: this compound hydrochloride is soluble in water.[2][3] The hydrochloride salt form is specifically used to enhance its solubility and stability in aqueous solutions.[2][4] For many biochemical applications, preparing the stock solution in a buffer system is recommended to maintain a stable pH.

Q3: How does pH affect the solubility of this compound? A3: The solubility of this compound is pH-dependent.[5] To keep it dissolved, the pH of the solution should be maintained away from its isoelectric point. In basic environments, the carboxylic acid group is deprotonated, increasing the molecule's overall polarity and solubility in water.[5]

Q4: What is the recommended storage condition for the stock solution? A4: It is recommended to store stock solutions at 2-8°C.[6][7][8][9] Storing at a cool temperature in a tightly sealed container helps maintain stability.

Troubleshooting Guide: Precipitation Issues

ProblemPotential CauseRecommended Solution
Precipitate forms immediately upon mixing. High Concentration: The amount of this compound exceeds its solubility limit in the chosen solvent volume.• Reduce the target concentration of the stock solution.• Gently warm the solution while stirring to aid dissolution, but do not boil.
Incorrect pH: The pH of the solvent is close to the isoelectric point of the compound, minimizing its solubility.• Use a buffer with a pH of 8.0 or higher to ensure the carboxylic acid group is deprotonated.• Adjust the pH of the solution by adding a small amount of a base (e.g., NaOH) dropwise until the precipitate dissolves.
Precipitate forms over time during storage. Temperature Fluctuation: The solution was saturated at a higher temperature and precipitated upon cooling.• Store the solution at a constant recommended temperature (2-8°C).[6][7][8][9]• If precipitation occurs upon cooling, try preparing a slightly less concentrated stock solution.
pH Shift: The pH of an unbuffered solution has changed over time (e.g., due to absorption of atmospheric CO2).• Prepare stock solutions in a suitable buffer (e.g., Tris, HEPES) to maintain a stable pH.• Ensure the storage container is sealed tightly.
Precipitate forms when adding stock to experimental media. Media Incompatibility: The pH or composition of the target media causes the compound to crash out of solution.• Check the pH of the final mixture. If necessary, adjust the pH of the experimental media before adding the stock solution.• Add the stock solution to the media slowly while vortexing or stirring.• Consider using a more concentrated stock to minimize the volume added, thus reducing the impact on the media's pH and composition.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound hydrochloride.

PropertyValueSource(s)
CAS Number 42823-46-1[2][7][10]
Molecular Formula C₈H₉N₃O₂ · HCl[7][8][9]
Molecular Weight 215.64 g/mol [7][8][9][10]
Appearance White to off-white crystalline powder[2][4][9]
Melting Point 285°C (decomposes)[6][7][8]
Storage Temperature 2-8°C[6][7][8][9]

Experimental Protocols

Protocol: Preparation of a 10 mM Buffered Stock Solution of this compound HCl

  • Materials:

    • This compound hydrochloride (CAS 42823-46-1)

    • 1 M Tris-HCl buffer, pH 8.0

    • Nuclease-free water

    • Sterile conical tube (e.g., 15 mL or 50 mL)

    • Magnetic stirrer and stir bar

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the mass of this compound HCl required. For 10 mL of a 10 mM stock solution, you will need:

      • 10 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (215.64 g / 1 mol) * (1 mol / 1000 mmol) = 0.02156 g or 21.56 mg.

    • Weigh out 21.56 mg of this compound HCl and add it to the sterile conical tube.

    • Add approximately 9 mL of nuclease-free water to the tube.

    • Add 1 mL of 1 M Tris-HCl, pH 8.0, to achieve a final buffer concentration of 100 mM.

    • Add a sterile stir bar and place the tube on a magnetic stirrer. Stir until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Remove the stir bar and adjust the final volume to 10 mL with nuclease-free water if needed.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Label the tube clearly and store it at 2-8°C.

Visualizations

troubleshooting_workflow start Precipitation Observed check_when When did it precipitate? start->check_when during_prep During Preparation check_when->during_prep Instantly during_storage During Storage check_when->during_storage Over Time during_use When Added to Media check_when->during_use In Use solution1 Check pH & Concentration - Adjust pH to > 8.0 - Reduce Concentration during_prep->solution1 solution2 Check Storage Conditions - Use Buffered Solution - Store at 2-8°C during_storage->solution2 solution3 Check Media Compatibility - Verify Final pH - Add Stock Slowly during_use->solution3 resolved Solution Stable solution1->resolved solution2->resolved solution3->resolved

Caption: Logical workflow for troubleshooting precipitation issues.

experimental_workflow cluster_protocol Stock Solution Preparation weigh 1. Weigh 4-Guanidinobenzoic acid HCl add_solvent 2. Add Water & Buffer (pH 8) weigh->add_solvent dissolve 3. Stir to Dissolve add_solvent->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter store 5. Store at 2-8°C filter->store

Caption: Experimental workflow for preparing a stable stock solution.

References

Technical Support Center: Optimizing pH for 4-Guanidinobenzoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Guanidinobenzoic acid, a common serine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the inhibitory activity of this compound?

A1: The optimal pH for this compound's inhibitory activity is intrinsically linked to the optimal pH of the target enzyme and the ionization state of the inhibitor itself. For many serine proteases like trypsin, the optimal enzymatic activity is observed in the slightly alkaline range, typically between pH 8.0 and 9.0.[1] The inhibitory potency of this compound is expected to be maximal in this range as well. This is because the key interactions for binding—the positively charged guanidinium group of the inhibitor fitting into the S1 specificity pocket of the enzyme, which contains a negatively charged aspartate residue—are maintained at this pH.

Q2: How does pH affect the stability of this compound solutions?

A2: this compound hydrochloride is stable under normal temperatures and pressures in its solid form.[2] In aqueous solutions, its stability is generally good. However, prolonged exposure to extreme pH values (highly acidic or highly alkaline) and elevated temperatures should be avoided to prevent potential hydrolysis of the guanidino group or other degradation. For typical enzymatic assays, preparing fresh solutions in the appropriate buffer is recommended.

Q3: My inhibitory assay is showing inconsistent results. Could the pH of my buffer be the issue?

A3: Yes, inconsistent pH is a common source of variability in enzyme inhibition assays. Several factors related to pH could be at play:

  • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the set pH throughout the experiment, especially if the reaction produces or consumes protons.

  • Incorrect pH Meter Calibration: Always calibrate your pH meter with fresh standards before preparing buffers.

  • Temperature Effects: The pH of many common buffers (like Tris) is temperature-dependent. Prepare and pH your buffers at the temperature at which you will be performing the assay.

  • CO2 Absorption: Buffers with a pH above 7 can absorb atmospheric CO2, leading to a decrease in pH over time. Prepare such buffers fresh and keep them covered.

Q4: What are the pKa values of the ionizable groups in this compound, and how do they influence its activity?

A4: this compound has two key ionizable groups: the guanidino group and the carboxylic acid group.

  • The guanidino group is highly basic, with a pKa value analogous to that of arginine's side chain, which is around 12.5 - 13.5.[3] This means that at physiological and typical assay pH (e.g., pH 7-9), the guanidino group will be protonated and carry a positive charge. This positive charge is crucial for its interaction with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases.

  • The carboxylic acid group is acidic. The pKa for the carboxylic acid of a similar molecule, 4-guanidinobutanoic acid, is 4.24.[2] Therefore, at pH values significantly above 4.24, the carboxyl group will be deprotonated and carry a negative charge.

The zwitterionic nature of the molecule (positively charged guanidinium and negatively charged carboxylate) at physiological pH is important for its overall solubility and interaction with the enzyme.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Inhibition Observed Suboptimal pH: The assay pH may be too low or too high, affecting either the enzyme's activity or the inhibitor's binding.Verify the pH of your assay buffer. For trypsin-like enzymes, a pH in the range of 8.0-9.0 is generally recommended. Perform a pH-rate profile to determine the optimal pH for your specific enzyme and conditions.
Incorrect Inhibitor Ionization: At very low pH, while the guanidino group remains protonated, critical residues in the enzyme's active site may become protonated, disrupting catalysis.Ensure the assay pH is well above the pKa of the enzyme's catalytic histidine (typically around 6.0-7.0) to ensure it is in the correct protonation state for activity.
High Variability in IC50/Ki Values Poorly Buffered System: The pH of the assay may be drifting during the experiment.Use a buffer with a pKa close to the desired assay pH and at a sufficient concentration (e.g., 50-100 mM) to ensure stable pH throughout the reaction.
Temperature Fluctuations: The pH of your buffer may be changing with temperature.Equilibrate all reagents, including the buffer and inhibitor solutions, to the assay temperature before starting the experiment. Measure the pH of the buffer at the experimental temperature.
Precipitation of the Inhibitor Solubility Issues: The inhibitor may not be fully soluble at the tested concentrations or in the chosen buffer.This compound hydrochloride has good aqueous solubility.[4] However, if you encounter solubility issues, consider preparing a concentrated stock solution in water or a suitable buffer and then diluting it into the final assay. Gentle warming or sonication may aid dissolution. Ensure the final concentration of any organic solvent from a stock solution is low enough not to affect enzyme activity.

Data Presentation

Table 1: Hypothetical pH-Dependence of this compound Inhibition of Trypsin

This table presents illustrative data based on the known pH-activity profile of trypsin and the pKa of this compound's functional groups. Actual experimental results may vary.

pHRelative Trypsin Activity (%)Hypothetical IC50 of this compound (µM)Rationale
5.0~10%> 500The enzyme is largely inactive as the catalytic histidine is protonated.
6.0~30%~200Enzyme activity is increasing, but still suboptimal. Inhibitor binding may be slightly weaker.
7.0~75%~50The enzyme is approaching its optimal activity. The inhibitor is in its zwitterionic form and binds effectively.
8.0 ~100% ~25 Optimal pH for enzyme activity, allowing for maximal inhibitor binding and potency.
8.5 ~100% ~20 Considered the optimal range for both enzyme activity and inhibitor effectiveness.
9.0~95%~25Enzyme activity begins to slightly decrease. Inhibitor potency remains high.
10.0~60%~75Enzyme starts to denature at higher pH, leading to reduced activity and apparent weaker inhibition.

Experimental Protocols

Protocol 1: Determination of the Optimal pH for Enzyme Inhibition

This protocol outlines a general procedure to determine the optimal pH for the inhibition of a serine protease (e.g., trypsin) by this compound.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • This compound hydrochloride

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • A series of buffers covering a pH range (e.g., pH 5.0 to 10.0 in 0.5 pH unit increments). Suggested buffers:

    • pH 5.0 - 6.0: MES

    • pH 6.0 - 7.5: HEPES or Phosphate

    • pH 7.5 - 9.0: Tris-HCl

    • pH 9.0 - 10.0: CAPS

  • 96-well microplate

  • Microplate reader

Procedure:

  • Buffer Preparation: Prepare a series of 100 mM buffers at the desired pH values. Ensure the pH is accurately measured at the intended experimental temperature.

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a concentrated stock solution of this compound in deionized water.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, for each pH to be tested, set up wells for:

      • No inhibitor control (enzyme + substrate)

      • A series of dilutions of this compound

    • To each well, add the appropriate buffer.

    • Add the desired concentration of this compound (or an equal volume of water for the control).

    • Add the enzyme to all wells except for a substrate blank.

    • Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at the desired temperature.

  • Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.

  • Measure Activity: Immediately begin monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • For each pH, plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value at each pH by fitting the data to a dose-response curve.

    • Plot the IC50 values against the pH to determine the optimal pH for inhibition (the pH with the lowest IC50 value).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffers (pH 5-10) C Dispense Buffer & Inhibitor to Plate A->C B Prepare Reagents (Enzyme, Inhibitor, Substrate) B->C D Add Enzyme & Pre-incubate C->D E Add Substrate (Initiate Reaction) D->E F Monitor Absorbance E->F G Calculate Reaction Rates F->G H Determine IC50 at each pH G->H I Plot IC50 vs. pH H->I J Identify Optimal pH I->J

Caption: Workflow for determining the optimal pH for inhibitor activity.

Signaling_Pathway cluster_enzyme Serine Protease (e.g., Trypsin) cluster_inhibitor This compound ActiveSite Active Site (Catalytic Triad: Ser, His, Asp) Inhibitor Inhibition ActiveSite->Inhibitor S1Pocket S1 Specificity Pocket (Aspartate residue, negatively charged) S1Pocket->Inhibitor Guanidino Guanidino Group (Positively charged at physiological pH) Guanidino->S1Pocket Electrostatic Interaction BenzoicAcid Benzoic Acid Moiety BenzoicAcid->ActiveSite Binding to active site cleft

References

Reducing background noise in 4-Guanidinobenzoic acid-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Guanidinobenzoic acid (4-GBA) based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help mitigate common issues, particularly high background noise, encountered during experiments.

Frequently Asked Questions (FAQs)

General Questions about High Background

Q1: What is considered "high background" in a 4-GBA-based assay?

A: High background refers to a significant signal (e.g., fluorescence or absorbance) in your negative control wells, which should ideally have little to no signal.[1] This elevated baseline reduces the signal-to-noise ratio, decreases assay sensitivity, and can obscure the detection of true positive signals.[1] A good rule of thumb is that the signal from your negative control should be less than 10% of the signal from your positive control.

Q2: What are the most common sources of high background in these assays?

A: The primary causes of high background can be broadly categorized into three areas:

  • Substrate Instability: The 4-GBA ester or amide substrate may undergo spontaneous, non-enzymatic hydrolysis (autohydrolysis), releasing the reporter molecule (e.g., a fluorophore) and generating a signal independent of enzyme activity.

  • Non-Specific Enzyme Activity: Proteases present in your sample or as contaminants in your enzyme preparation can cleave the substrate non-specifically.[2]

  • Compound and Reagent Interference: Components in your sample, test compounds, or the reagents themselves can be inherently fluorescent or interfere with the detection method.[3][4]

Troubleshooting Substrate-Related Issues

Q3: My "substrate-only" control wells show a high signal. What does this mean and how can I fix it?

A: A high signal in substrate-only wells strongly suggests substrate instability or contamination. This could be due to:

  • Autohydrolysis: 4-GBA ester substrates can be susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures.

    • Solution: Optimize the assay pH. Buffers with a pH range of 7.0-8.0 are common for serine protease assays.[5] Avoid unnecessarily high pH, which can accelerate ester hydrolysis.[6] Prepare the substrate solution fresh for each experiment and avoid prolonged storage in aqueous buffers.

  • Contaminated Reagents: Buffers or water used to prepare the substrate solution may be contaminated with nucleophiles or have a pH that promotes hydrolysis.[1]

    • Solution: Use high-purity water and freshly prepared, filtered buffers. Ensure all reagents are of high quality and stored correctly.[1]

Q4: Can the choice of fluorophore on my 4-GBA substrate affect the background?

A: Yes. Some fluorophores are more prone to environmental effects than others. For instance, fluorophores that excite in the UV or blue range are more susceptible to autofluorescence interference from test compounds and biological media.[4][7]

  • Solution: If possible, select a substrate with a "red-shifted" fluorophore (e.g., with excitation/emission wavelengths above 500 nm) to minimize interference from common autofluorescent compounds.[4][7]

Troubleshooting Enzyme and Sample-Related Issues

Q5: How can I prevent non-specific cleavage from other proteases in my sample?

A: Biological samples, such as cell lysates or tissue extracts, contain a mixture of proteases that can degrade your target protein or cleave the assay substrate.[8][9]

  • Solution: Add a protease inhibitor cocktail to your sample preparation.[10][11] Since 4-GBA assays are typically for serine proteases, ensure your cocktail effectively inhibits other classes like cysteine, aspartic, and metalloproteases.[9] However, be careful not to inhibit your target enzyme. For example, do not use a broad serine protease inhibitor if your target is a serine protease.[8]

Q6: My test compounds seem to be causing a high background. How can I confirm and mitigate this?

A: Test compounds can interfere by being autofluorescent or by quenching the fluorescent signal.[3]

  • Confirmation:

    • Pre-read the plate: After adding the compounds but before adding the enzyme or substrate, read the plate's fluorescence at the assay's wavelengths. A high signal indicates compound autofluorescence.[12]

    • Run a "stopped-reaction" control: Add the compound to a completed reaction where the fluorescent product has already been generated. A decrease in signal suggests quenching, while an increase points to autofluorescence.[3]

  • Mitigation:

    • If a compound is autofluorescent, subtract the signal from the compound-only well from the assay well.

    • Validate hits using an orthogonal assay with a different detection method (e.g., absorbance-based or luminescence-based) that is less prone to this interference.[12]

Troubleshooting Guides

High background noise can systematically be addressed by identifying the source of the noise. The following workflow provides a logical path to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for High Background Noise

TroubleshootingWorkflow start High Background Detected check_controls Step 1: Analyze Control Wells start->check_controls no_enzyme_high High Signal in 'No-Enzyme' Control? check_controls->no_enzyme_high Yes no_substrate_high High Signal in 'No-Substrate' Control? check_controls->no_substrate_high No substrate_issue Potential Substrate Issue: - Autohydrolysis - Contaminated Buffer no_enzyme_high->substrate_issue assay_wells_high High Signal Only in Full Assay Wells? no_substrate_high->assay_wells_high No sample_issue Potential Sample/Compound Issue: - Autofluorescence - Contaminating Proteases no_substrate_high->sample_issue Yes enzyme_issue Potential Enzyme Issue: - Non-specific cleavage - Enzyme concentration too high assay_wells_high->enzyme_issue Yes optimize_substrate Action: 1. Prepare fresh substrate 2. Optimize buffer pH (7.0-8.0) 3. Check reagent purity substrate_issue->optimize_substrate end_node Re-evaluate Assay optimize_substrate->end_node optimize_sample Action: 1. Pre-read plate for autofluorescence 2. Add specific protease inhibitors 3. Purify sample if necessary sample_issue->optimize_sample optimize_sample->end_node optimize_enzyme Action: 1. Titrate enzyme concentration 2. Verify enzyme purity 3. Optimize incubation time enzyme_issue->optimize_enzyme optimize_enzyme->end_node

A logical workflow to diagnose and resolve high background noise.

Quantitative Data Summary

Systematic optimization of reagent concentrations and buffer conditions is critical for minimizing background noise. The following tables provide illustrative data on how varying key components can impact assay performance.

Table 1: Effect of Buffer pH on Substrate Autohydrolysis

Buffer pHAverage Background Signal (Relative Fluorescence Units)Average Specific Signal (Relative Fluorescence Units)Signal-to-Noise Ratio
6.5150280018.7
7.0180450025.0
7.5 210 5100 24.3
8.0350530015.1
8.562049007.9
Note: Data is illustrative. While enzyme activity might be high at pH 8.0, the increased background from autohydrolysis at higher pH values can reduce the signal-to-noise ratio. An optimal pH balances enzyme activity and substrate stability.[13][14]

Table 2: Effect of Enzyme Concentration on Assay Window

Enzyme Conc. (nM)Background Signal (RFU)Specific Signal (RFU)Signal-to-Noise Ratio
0.12059504.6
0.5215240011.2
1.0 220 4850 22.0
2.0230890038.7
5.025015500 (Detector Saturated)N/A
Note: Data is illustrative. Titrating the enzyme concentration is crucial. Too little enzyme results in a weak signal, while too much can lead to rapid substrate depletion and potential detector saturation.[15]

Experimental Protocols

Here are detailed methodologies for key experiments to optimize your 4-GBA based assay and reduce background noise.

Protocol 1: Determining Optimal Buffer pH

Objective: To identify the buffer pH that provides the highest signal-to-noise ratio by balancing optimal enzyme activity with minimal substrate autohydrolysis.

Materials:

  • Target enzyme stock solution

  • 4-GBA fluorogenic substrate

  • A series of buffers with varying pH values (e.g., Tris-HCl or HEPES from pH 6.5 to 8.5 in 0.5 unit increments)[5]

  • Black, opaque-walled 96-well microplate

  • Microplate reader with appropriate filters for the substrate's fluorophore

Procedure:

  • Prepare Buffers: Prepare a set of at least five different buffers with a pH range covering the expected optimum for your enzyme (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Set up Plate: For each pH to be tested, designate triplicate wells for:

    • Blank (Buffer only): Contains only the assay buffer.

    • No-Enzyme Control: Contains buffer and substrate.

    • Test Reaction: Contains buffer, substrate, and enzyme.

  • Add Reagents:

    • Add 50 µL of the corresponding pH buffer to all designated wells.

    • Prepare a 2X substrate solution in each respective pH buffer. Add 25 µL of this solution to the "No-Enzyme Control" and "Test Reaction" wells.

    • Prepare a 4X enzyme solution in each respective pH buffer. Add 25 µL of this solution only to the "Test Reaction" wells. Add 25 µL of buffer to the "Blank" and "No-Enzyme Control" wells.

  • Incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes), protecting it from light.

  • Read Plate: Measure the fluorescence using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • The "No-Enzyme Control" reading represents the background signal (autohydrolysis).

    • The "Test Reaction" reading represents the total signal.

    • Calculate the Specific Signal = Total Signal - Background Signal.

    • Calculate the Signal-to-Noise Ratio = Specific Signal / Background Signal.

    • Select the pH that provides the highest signal-to-noise ratio.

Protocol 2: Validating Hits and Identifying Compound Interference

Objective: To distinguish true inhibitors from false positives caused by compound autofluorescence or fluorescence quenching.

Materials:

  • Confirmed hits (test compounds) from the primary screen

  • Target enzyme and 4-GBA substrate

  • Assay buffer

  • A potent, known inhibitor of the target enzyme (to serve as a stop solution)

  • Microplate reader

Procedure:

  • Assay 1: Pre-Read for Autofluorescence

    • In a 96-well plate, add assay buffer and the test compounds at the screening concentration.

    • Read the fluorescence of the plate using the assay's excitation/emission wavelengths.

    • Wells with compounds showing significant fluorescence are potential autofluorescent false positives.[12]

  • Assay 2: Quenching Assessment

    • Run a standard enzymatic reaction in a larger volume until it reaches near completion (or to a point of strong signal).

    • Stop the reaction by adding the known, potent inhibitor.

    • Aliquot the stopped reaction mixture into the wells of a microplate.

    • Add your test compounds to these wells.

    • Read the fluorescence immediately. A significant drop in fluorescence compared to control wells (with vehicle, e.g., DMSO) indicates the compound is a fluorescence quencher.[3]

  • Data Analysis:

    • Autofluorescence: Compounds with a signal >3 standard deviations above the vehicle control in Assay 1 should be flagged.

    • Quenching: Compounds that reduce the signal by >15-20% in Assay 2 should be flagged.

    • True Hits: Compounds that show no significant autofluorescence or quenching but inhibit the enzyme in the primary assay are more likely to be true inhibitors and should be prioritized for further validation with orthogonal methods.[12]

Diagram: Sources of Assay Signal

SignalPathways sub 4-GBA Substrate (Quenched) invis1 sub->invis1 invis2 sub->invis2 prod Fluorescent Product signal Measured Signal prod->signal enzyme Target Enzyme enzyme->invis1 contam_enzyme Contaminating Protease contam_enzyme->invis2 hydrolysis Autohydrolysis (e.g., high pH) hydrolysis->invis2 invis1->prod Specific Cleavage (Desired Signal) invis2->prod Non-Specific Signal (Background)

Desired vs. undesired pathways leading to a fluorescent signal.

References

Troubleshooting poor peak shape of 4-Guanidinobenzoic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 4-Guanidinobenzoic acid, focusing on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (fronting or tailing) for this compound?

A1: Poor peak shape for this compound, a compound with both a carboxylic acid and a strongly basic guanidino group, typically arises from a few key issues:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa values of the analyte, it can exist in multiple ionic forms, leading to peak broadening or splitting.[1][2][3] For this compound, the guanidino group is strongly basic (pKa > 12), meaning it will be protonated and positively charged at most typical HPLC pH ranges. The carboxylic acid group has an estimated pKa around 4. Operating near this pKa can cause issues.

  • Secondary Silanol Interactions: The positively charged guanidinium group can interact with deprotonated (negatively charged) residual silanol groups on the surface of standard silica-based C18 columns.[2][3][4] This secondary interaction mechanism can lead to significant peak tailing.

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, most commonly peak fronting.[1][5][6][7]

  • Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger (more organic) than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in peak fronting or splitting.[5][6][8]

Q2: My this compound peak is tailing severely. How can I fix this?

A2: Peak tailing for this compound is often due to interactions between the basic guanidino group and acidic silanols on the column packing.[2][3] Here are several strategies to mitigate this:

  • Lower the Mobile Phase pH: By lowering the pH of the mobile phase to between 2 and 3, you protonate the residual silanol groups, minimizing their ability to interact with the positively charged analyte.[3]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a much lower concentration of accessible silanol groups, which significantly reduces the potential for secondary interactions and peak tailing.[2][3]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape. A concentration of 0.1% TEA is a common starting point.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to shield the silanol interactions and improve peak symmetry.[9][10]

Q3: My peak for this compound is exhibiting fronting. What is the likely cause and solution?

A3: Peak fronting is most commonly caused by column overload or a mismatch between the sample solvent and the mobile phase.[1][5][6][7]

  • To address column overload: Reduce the concentration of your sample or decrease the injection volume. You can test this by preparing a dilution series of your sample; if the peak shape improves at lower concentrations, overload was the issue.[1][6][7]

  • To correct a solvent mismatch: Ideally, dissolve your sample in the mobile phase itself.[7] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample. Avoid dissolving the sample in 100% strong solvents like acetonitrile or methanol if you are using a high-aqueous mobile phase.[8]

Q4: What is a good starting point for a mobile phase for this compound analysis?

A4: A good starting point for reversed-phase HPLC analysis of this compound would be a buffered mobile phase at a low pH. For example:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

An isocratic elution with a relatively high aqueous content (e.g., 80-95% A) would be a reasonable starting point, which can then be optimized. Using a buffer like phosphate at a concentration of 20-25 mM, with the pH adjusted to 2.5, is also an excellent choice for robust pH control.[11][12]

Troubleshooting Summary

The following table summarizes common peak shape problems for this compound and their potential solutions.

Problem Potential Cause Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH to 2-3. Use a modern, end-capped C18 column. Add a competing base (e.g., 0.1% TEA) to the mobile phase.
Mobile phase pH close to analyte pKa.Adjust mobile phase pH to be at least 1.5-2 units away from the carboxylic acid pKa (~4). A pH of 2.5 is a good starting point.
Peak Fronting Column overload (mass or concentration).Reduce sample concentration or injection volume.[1][5][6][7]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[5][6][8]
Column degradation (void or collapse).Replace the column. Use a guard column to extend column lifetime.[5][7]
Broad Peaks Multiple causes: pH effects, column degradation, extra-column volume.Optimize mobile phase pH. Check for system leaks and use appropriate tubing. Ensure the column is in good condition.[13]
Split Peaks Partially clogged column frit. Sample solvent incompatibility. Column void.Filter samples before injection. Use a guard column. Dissolve sample in mobile phase. Replace the column if a void has formed.[8][9]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to determine the optimal mobile phase pH to minimize peak tailing and ensure a single ionic form of this compound.

  • Column: Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare three different aqueous mobile phase components (Mobile Phase A):

      • A1: 25 mM Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

      • A2: 25 mM Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

      • A3: 25 mM Phosphate buffer, pH adjusted to 7.0.

    • Filter all aqueous phases through a 0.45 µm filter.

    • Use HPLC-grade acetonitrile as Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Temperature: 30 °C

    • Detection: UV at 266 nm[14]

    • Isocratic Elution: Start with 90% A / 10% B.

  • Procedure:

    • Equilibrate the column with the A1/B mixture for at least 15 minutes.

    • Inject a standard solution of this compound (e.g., 10 µg/mL in mobile phase).

    • Record the chromatogram and observe the peak shape (calculate tailing factor).

    • Repeat the equilibration and injection for mobile phases A2 and A3.

  • Expected Outcome: The best peak shape (lowest tailing factor) is expected at pH 2.5, where both the silanol groups are protonated and the analyte's carboxylic acid group is in a single, non-ionized state.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow start Start: Poor Peak Shape check_peak_type Identify Peak Shape (Tailing or Fronting?) start->check_peak_type tailing Peak Tailing check_peak_type->tailing Tailing fronting Peak Fronting check_peak_type->fronting Fronting check_ph Is Mobile Phase pH < 3? tailing->check_ph lower_ph Action: Lower Mobile Phase pH to 2.5 check_ph->lower_ph No check_column Using an End-Capped Column? check_ph->check_column Yes resolve Peak Shape Improved? lower_ph->resolve use_endcapped Action: Switch to an End-Capped Column check_column->use_endcapped No add_modifier Action: Add Competing Base (e.g., 0.1% TEA) check_column->add_modifier Yes use_endcapped->resolve add_modifier->resolve check_overload Test for Overload: Dilute Sample & Re-inject fronting->check_overload reduce_conc Action: Reduce Sample Concentration / Inj. Volume check_overload->reduce_conc Shape Improves check_solvent Is Sample Dissolved in Mobile Phase? check_overload->check_solvent No Improvement reduce_conc->resolve change_solvent Action: Dissolve Sample in Mobile Phase check_solvent->change_solvent No check_solvent->resolve Yes change_solvent->resolve resolve->start No, Re-evaluate end End: Optimized Method resolve->end Yes

References

Technical Support Center: Mass Spectrometry with 4-Guanidinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Guanidinobenzoic acid (4-GBA) derivatives for mass spectrometry applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and issues encountered during your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter when using this compound derivatives for sample derivatization in mass spectrometry.

Issue 1: Low or No Derivatization Efficiency

Question: My mass spectrometry data shows a weak or absent signal for my derivatized analyte, with a strong signal for the underivatized form. What could be the cause?

Answer:

Low derivatization efficiency is a common issue that can stem from several factors related to the reaction conditions and reagent stability.

  • Suboptimal pH: The derivatization reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is highly pH-dependent. The reaction is most efficient at a pH between 7.2 and 8.5[]. At lower pH values, the primary amine is protonated and thus less nucleophilic. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly, consuming the reagent before it can react with your analyte.

  • Hydrolysis of the NHS Ester: this compound NHS ester is susceptible to hydrolysis, especially in aqueous solutions. The half-life of an NHS ester can be on the order of hours at neutral pH[]. It is crucial to prepare the reagent solution immediately before use and to minimize its exposure to moisture. If the protein concentration is low, the competing hydrolysis reaction can dominate[].

  • Inactive Reagent: Prolonged storage, especially in the presence of moisture, can lead to the hydrolysis of the this compound NHS ester, rendering it inactive. Always use a fresh, high-quality reagent and store it under the recommended conditions (cool and dry).

  • Insufficient Reagent Concentration: A sufficient molar excess of the derivatization reagent over the analyte is necessary to drive the reaction to completion. Typically, a 5- to 10-fold molar excess is a good starting point for optimization[2].

Troubleshooting Steps:

  • Verify Reaction Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter.

  • Use Fresh Reagent: Dissolve the this compound NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the reaction mixture[].

  • Optimize Reagent Concentration: Perform a series of reactions with varying molar excesses of the derivatization reagent to determine the optimal concentration for your specific analyte.

  • Control Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C[]. For labile molecules, shorter reaction times at a higher reagent concentration may be beneficial.

Issue 2: Unexpected Mass Shifts and Side-Product Formation

Question: I am observing unexpected peaks in my mass spectrum that do not correspond to my target analyte or the underivatized form. What are these signals?

Answer:

Unexpected mass shifts are often the result of side reactions of the this compound NHS ester with non-target functional groups or the presence of reaction by-products.

  • Reaction with Other Nucleophiles: While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic amino acid residues, particularly at higher pH and with prolonged reaction times. Serine, threonine, and tyrosine residues can be acylated by NHS esters, leading to an unexpected mass addition[3].

  • Multiple Derivatizations: If your analyte contains multiple primary amines (e.g., multiple lysine residues in a peptide), you may observe a heterogeneous population of molecules with a varying number of attached this compound tags. This will result in a series of peaks separated by the mass of the this compound moiety.

  • Hydrolyzed Reagent: The hydrolyzed form of the this compound NHS ester (this compound itself) may be observed in your mass spectrum.

  • Formation of Isomers: In some cases, derivatization can lead to the formation of structural isomers that may be separable by chromatography, resulting in multiple peaks with the same mass-to-charge ratio.

Troubleshooting Steps:

  • Optimize Reaction Conditions: To minimize side reactions with other nucleophiles, maintain the pH at the lower end of the optimal range (around 7.2-7.5) and avoid excessive reaction times.

  • Purification of the Derivatized Product: Use appropriate chromatographic techniques (e.g., reverse-phase HPLC, size-exclusion chromatography) to separate the desired derivatized analyte from side-products and unreacted reagents before mass spectrometry analysis[4].

  • Tandem Mass Spectrometry (MS/MS) Analysis: Use MS/MS to fragment the unexpected ions. The fragmentation pattern can help to identify the nature of the modification and the site of the side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common fragmentation patterns for a peptide derivatized with this compound?

A1: When a peptide derivatized with this compound is subjected to collision-induced dissociation (CID), you can expect to see the typical b- and y-ion series from the peptide backbone fragmentation. Additionally, the guanidino group on the tag has a high proton affinity, which can influence the fragmentation process. The strong basicity of the guanidinium group can limit the mobility of protons along the peptide backbone, which may result in altered fragmentation patterns compared to the underivatized peptide[5]. You may also observe a characteristic neutral loss corresponding to the this compound tag or fragments thereof. The presence of a guanidino group can sometimes favor the formation of specific fragment ions[6].

Q2: Can the this compound tag itself generate interfering ions in the mass spectrometer?

A2: Yes, in-source fragmentation of the derivatized analyte can occur, where the this compound tag is cleaved from the analyte in the ion source of the mass spectrometer. This can lead to the observation of an ion corresponding to the protonated this compound molecule, as well as the ion of the underivatized analyte. To minimize in-source fragmentation, it is advisable to use the softest possible ionization conditions (e.g., lower cone voltage or capillary exit voltage)[7].

Q3: My derivatized protein has precipitated out of solution. What can I do?

A3: The addition of the relatively hydrophobic this compound moiety to a protein can alter its solubility properties, sometimes leading to precipitation. This is more likely to occur when a high degree of labeling is achieved. To mitigate this, you can try reducing the molar excess of the labeling reagent to achieve a lower degree of labeling[4]. Alternatively, performing the labeling reaction in a buffer containing a mild denaturant or an organic co-solvent (if compatible with your protein's stability) may help to maintain solubility.

Q4: How can I confirm that the derivatization has occurred at the intended site (e.g., a specific lysine residue)?

A4: Tandem mass spectrometry (MS/MS) is the most effective method for confirming the site of derivatization. After derivatization, the protein is typically digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The mass shift corresponding to the this compound tag on a specific peptide will indicate that derivatization has occurred within that peptide. The fragmentation pattern of the modified peptide in the MS/MS spectrum will then allow for the precise localization of the modification to a specific amino acid residue (e.g., a lysine or the N-terminus).

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Reaction pH 7.2 - 8.5Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis[].
Molar Excess of Reagent 5- to 10-foldOptimization is recommended for each specific analyte[2].
Reaction Time 30 - 120 minutesCan be performed at room temperature or 4°C[].
Solvent for Reagent Anhydrous DMSO or DMFMinimizes hydrolysis of the NHS ester before addition to the aqueous reaction buffer[].

Experimental Protocols

Protocol: Derivatization of a Protein with this compound NHS Ester

This protocol provides a general guideline for the derivatization of a protein containing primary amines (lysine residues and the N-terminus).

  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer).

    • Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Derivatization Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound NHS ester stock solution to the protein solution while gently vortexing.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (typically <10% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C with gentle mixing.

  • Reaction Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to consume any unreacted NHS ester.

    • Remove excess reagent and by-products by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Analysis:

    • Analyze the purified, derivatized protein by mass spectrometry. For site-specific analysis, proceed with enzymatic digestion followed by LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_purification Purification cluster_analysis Mass Spectrometry Analysis protein_prep Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Mix Protein and Reagent (1-2 hours, RT or 4°C) protein_prep->reaction Add reagent_prep Prepare fresh 4-GBA NHS Ester in DMSO/DMF reagent_prep->reaction Add purify Remove Excess Reagent (e.g., SEC, Dialysis) reaction->purify Proceed to ms_analysis Intact Mass Analysis purify->ms_analysis For Intact Mass digestion Enzymatic Digestion (e.g., Trypsin) purify->digestion For PTM Site Analysis lcmsms LC-MS/MS Analysis digestion->lcmsms Analyze Peptides troubleshooting_logic cluster_low_signal Low Signal of Derivatized Analyte cluster_unexpected_peaks Unexpected Peaks start Mass Spec Problem Observed hydrolysis NHS Ester Hydrolysis? start->hydrolysis side_reactions Side Reactions with Ser, Thr, Tyr? start->side_reactions check_ph Verify Buffer pH (7.2-8.5) fresh_reagent Use Freshly Prepared Reagent check_ph->fresh_reagent reagent_conc Optimize Reagent Concentration fresh_reagent->reagent_conc hydrolysis->check_ph Yes hydrolysis->fresh_reagent Yes hydrolysis->reagent_conc Yes multiple_deriv Multiple Derivatizations? side_reactions->multiple_deriv No in_source_frag In-Source Fragmentation? side_reactions->in_source_frag No multiple_deriv->in_source_frag

References

Technical Support Center: Optimizing Incubation Time for 4-Guanidinobenzoic Acid Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 4-Guanidinobenzoic acid (4-GB) as a serine protease inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of 4-GB in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that is particularly effective against serine proteases, such as trypsin and other trypsin-like enzymes. Its chemical structure, featuring a guanidinium group, allows it to act as a competitive inhibitor by binding to the active site of these enzymes. This interaction blocks the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.

Q2: Why is the incubation time of this compound with the target enzyme a critical parameter?

A2: The incubation time, specifically the pre-incubation of the enzyme with the inhibitor before the addition of the substrate, is a critical parameter that can significantly impact the observed inhibitory potency (e.g., the IC50 value). For some inhibitors, the binding to the enzyme is not instantaneous and requires a certain amount of time to reach equilibrium. This is particularly true for "slow-binding" inhibitors. If the pre-incubation time is too short, the inhibitory effect may be underestimated.

Q3: Is this compound a slow-binding inhibitor?

A3: The kinetics of this compound binding can be complex and may exhibit characteristics of slow-binding inhibition depending on the specific enzyme and experimental conditions.[1][2] Slow-binding inhibitors establish their final level of inhibition over a period of minutes to hours. Therefore, it is crucial to determine the optimal pre-incubation time experimentally to ensure that the maximum inhibitory effect is observed.

Q4: How does pre-incubation time affect the IC50 value?

A4: For time-dependent inhibitors, increasing the pre-incubation time will often result in a lower IC50 value, indicating a more potent inhibition. This phenomenon is known as an "IC50 shift".[3][4][5] If you observe a significant decrease in the IC50 value with longer pre-incubation times, it is a strong indication that this compound is acting as a time-dependent inhibitor in your assay system.

Q5: What is a typical starting point for optimizing the pre-incubation time?

A5: A good starting point for optimizing the pre-incubation time is to perform a time-course experiment. This involves pre-incubating the enzyme and this compound for various durations (e.g., 0, 15, 30, 60, and 120 minutes) before adding the substrate and measuring the enzyme activity. The optimal pre-incubation time is the point at which the inhibitory effect plateaus.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in inhibition data between experiments. - Inconsistent pre-incubation times.- Instability of 4-GB or enzyme in the assay buffer.- Strictly control the pre-incubation time for all samples in all experiments.- Assess the stability of 4-GB and the enzyme over the course of the experiment at the working temperature and pH.
No or weak inhibition observed. - Insufficient pre-incubation time.- Incorrect concentration of 4-GB.- The target enzyme is not a serine protease or is insensitive to 4-GB.- Perform a time-course experiment to determine the optimal pre-incubation time.- Verify the concentration of your 4-GB stock solution.- Confirm from the literature that your enzyme of interest is a target of 4-GB or similar guanidine-based inhibitors.
IC50 value is significantly different from expected values. - Sub-optimal pre-incubation time.- Differences in assay conditions (e.g., pH, temperature, substrate concentration).- Optimize the pre-incubation time as described in the FAQs.- Ensure your assay conditions are consistent with established protocols. The substrate concentration, in particular, can influence the apparent IC50 value for competitive inhibitors.
Precipitation of this compound in the assay. - Poor solubility in the assay buffer.- this compound hydrochloride has good aqueous solubility. Ensure you are using the hydrochloride salt form for aqueous buffers. If precipitation persists, consider adjusting the buffer composition or pH, or preparing the stock solution in a small amount of a suitable solvent like DMSO before diluting in the assay buffer.

Experimental Protocols

Protocol 1: Determining the Optimal Pre-incubation Time

This protocol is designed to identify the necessary pre-incubation time for this compound to achieve maximal inhibition of a target serine protease.

Materials:

  • Target serine protease (e.g., Trypsin)

  • This compound hydrochloride

  • Appropriate chromogenic or fluorogenic substrate for the enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer. The concentration should be sufficient to give a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a working solution of the substrate in assay buffer. The concentration is typically at or below the Michaelis-Menten constant (Km) of the enzyme for the substrate.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each pre-incubation time point.

    • Add a fixed volume of the enzyme solution to each well.

    • Add a fixed volume of the this compound solution to the test wells. For control wells (no inhibition), add an equal volume of assay buffer.

    • The final concentration of this compound should be a concentration expected to give significant inhibition (e.g., close to the expected IC50).

  • Pre-incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C) for a series of time points (e.g., 0, 15, 30, 60, 90, 120 minutes). The 0-minute time point involves adding the substrate immediately after the inhibitor.

  • Initiate Reaction and Measure Activity:

    • At the end of each pre-incubation period, add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Plot the percentage of inhibition against the pre-incubation time.

    • The optimal pre-incubation time is the shortest time required to reach a stable, maximum level of inhibition.

Protocol 2: IC50 Determination with Optimized Pre-incubation Time

Once the optimal pre-incubation time is determined, this protocol can be used to accurately determine the IC50 value of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in assay buffer to cover a range of concentrations (e.g., from 100 µM to 1 nM).

    • Prepare working solutions of the enzyme and substrate as in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to all wells.

    • Add the different concentrations of the this compound dilutions to the test wells. Add assay buffer to the control wells.

  • Pre-incubation:

    • Incubate the plate for the optimized pre-incubation time determined in Protocol 1.

  • Initiate Reaction and Measure Activity:

    • Add the substrate solution to all wells.

    • Measure the initial reaction velocities using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G

G

References

Technical Support Center: Refinement of 4-Guanidinobenzoic Acid Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-guanidinobenzoic acid in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in enzyme assays?

This compound hydrochloride is a white to off-white crystalline powder that is soluble in water.[1][2] It functions as a competitive inhibitor of serine proteases, with trypsin being a primary target.[3] Its structural resemblance to the natural substrates of these enzymes allows it to bind to the active site, thereby inhibiting enzymatic activity. This property makes it a valuable tool for studying the kinetics and mechanisms of serine proteases.

Q2: How should I prepare a stock solution of this compound hydrochloride?

Due to its good water solubility, a stock solution of this compound hydrochloride can be prepared directly in aqueous buffers.[1][2] For example, a 10 mM stock solution can be prepared by dissolving 2.156 mg of this compound hydrochloride (MW: 215.64 g/mol ) in 1 mL of your desired assay buffer. It is recommended to prepare fresh solutions for optimal activity. If storage is necessary, it is best to store aliquots at -20°C to minimize degradation. The hydrochloride salt form enhances its stability in aqueous solutions.[1][2]

Q3: What is a typical starting concentration range for this compound in a trypsin inhibition assay?

While the optimal concentration is enzyme and substrate-dependent, a sensible starting point for a preliminary inhibition experiment would be in the micromolar (µM) to millimolar (mM) range. Based on data from related guanidinobenzoic acid ester derivatives which show potent trypsin inhibition with IC50 values in the sub-micromolar range, a broad initial screening range of 0.1 µM to 1 mM is advisable to determine the inhibitory potential of this compound.

Q4: How can I determine the IC50 value of this compound for my target enzyme?

To determine the half-maximal inhibitory concentration (IC50), you will need to perform a dose-response experiment. This involves measuring the enzyme activity at a fixed substrate concentration in the presence of a range of this compound concentrations. The results are then plotted as percent inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

Data Presentation

CompoundEnzymeIC50 (µM)Inhibition Type
Guanidinobenzoic acid ester derivative 6aTrypsin0.0756Competitive
Guanidinobenzoic acid ester derivative 6cTrypsinNot specifiedCompetitive
Guanidinobenzoic acid ester derivative 6dTrypsinNot specifiedCompetitive
Guanidinobenzoic acid ester derivative 6eTrypsinNot specifiedCompetitive
Guanidinobenzoic acid ester derivative 7jTrypsin0.1227Competitive
Nafamostat (a guanidinobenzoic acid derivative)TrypsinPotent InhibitorCompetitive
Gabexate (a guanidinobenzoic acid derivative)TrypsinPotent InhibitorCompetitive

This data is illustrative and derived from studies on derivatives of this compound. The potency of the parent compound may differ.

Experimental Protocols

Protocol for Determining the IC50 of this compound Against Trypsin

This protocol outlines a general procedure to determine the IC50 value of this compound for bovine trypsin using a chromogenic substrate like Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

  • Bovine Trypsin

  • This compound Hydrochloride

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl to the desired concentration (e.g., 1 mg/mL). Store on ice.

    • Substrate Stock Solution: Prepare a stock solution of BAEE in the assay buffer.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in the assay buffer (e.g., 10 mM).

    • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested (e.g., from 1 mM down to 0.1 µM).

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the trypsin solution to each well (except for the blank).

    • Add the different concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding a fixed volume of the BAEE substrate to all wells, including a blank well (containing buffer and substrate but no enzyme).

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 253 nm for BAEE) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition observed Inhibitor concentration is too low.Test a higher range of this compound concentrations.
Inactive inhibitor.Prepare a fresh stock solution of this compound. Ensure proper storage of the solid compound.
Incorrect assay conditions (pH, temperature).Optimize the assay buffer pH and temperature for your specific enzyme.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents in each well.
Inconsistent incubation times.Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.
Reagent instability.Prepare fresh reagents before each experiment and keep enzymes on ice.
Precipitation observed in wells Low solubility of the inhibitor at high concentrations.Although this compound hydrochloride is water-soluble, check for precipitation at the highest concentrations. If observed, adjust the buffer composition or use a co-solvent (ensure the co-solvent does not affect enzyme activity).
Non-linear initial rates Substrate depletion.Reduce the enzyme concentration or the reaction time to ensure measurements are taken during the initial linear phase of the reaction.
Enzyme instability.Check the stability of your enzyme under the assay conditions. Consider adding stabilizing agents like glycerol if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare 4-Guanidinobenzoic Acid Stock & Dilutions mix_enzyme_inhibitor Mix Enzyme and Inhibitor prep_inhibitor->mix_enzyme_inhibitor prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_enzyme_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate mix_enzyme_inhibitor->pre_incubate Allow binding pre_incubate->add_substrate measure_activity Measure Activity add_substrate->measure_activity Start reaction calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for IC50 determination of this compound.

signaling_pathway cluster_inhibition Enzyme Active Site Enzyme Serine Protease (e.g., Trypsin) Product Product Enzyme->Product Catalyzes conversion Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibitor 4-Guanidinobenzoic Acid Inhibitor->Enzyme Competitively binds to active site

Caption: Competitive inhibition of a serine protease by this compound.

References

Addressing variability in 4-Guanidinobenzoic acid assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Guanidinobenzoic acid assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in their experimental results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in assays?

This compound, often used as its hydrochloride salt for enhanced solubility and stability, is a versatile organic compound.[1][2][3] It features both a guanidine and a benzoic acid functional group.[1] In biochemical and pharmaceutical research, it serves as a crucial building block for synthesizing more complex molecules and is widely used in enzyme inhibition assays, particularly for serine proteases.[1][2] Its structure allows it to act as a substrate or inhibitor in studies of enzyme kinetics and metabolic pathways.[2]

Q2: What are the recommended storage conditions for this compound hydrochloride?

To ensure stability and prevent degradation, this compound hydrochloride should be stored in a cool, dry place in a tightly sealed container.[4] The recommended storage temperature is typically between 2-8°C.

Q3: My this compound hydrochloride won't fully dissolve. What should I do?

This compound hydrochloride is generally soluble in water.[1][5] If you are experiencing solubility issues, consider the following:

  • Solvent: Ensure you are using a polar solvent like deionized water.

  • pH: The pH of the solution can impact solubility. Adjusting the pH may help.

  • Temperature: Gentle warming may assist in dissolution, but be mindful of potential degradation at high temperatures.

  • Purity: Ensure the purity of your compound, as impurities can affect solubility. A common purity is ≥97.0% as determined by HPLC.[6]

Q4: What are the common types of assays where this compound is used?

This compound is frequently used in:

  • Enzyme Inhibition Assays: It is a known inhibitor of certain enzymes, like serine proteases, and is used to study their mechanisms of action.[2]

  • Enzyme Kinetic Studies: It can be used as a substrate to determine enzyme activity.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods are used for the quantification and purity assessment of this compound and its derivatives.[6][7]

  • ELISA Inhibition Assays: It has been used in ELISA inhibition assays of mouse antiserum.[5]

Troubleshooting Guides

High Variability in Enzymatic Assays

High variability in enzyme inhibition or activity assays using this compound can be frustrating. Below is a guide to common causes and solutions.

Problem: Inconsistent IC50 values between experiments.

Possible Cause Recommended Solution
Enzyme Activity Variation Prepare a large, single batch of the enzyme and aliquot it for storage at the recommended temperature. Perform an enzyme activity titration for each new batch to ensure consistency.
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Substrate Instability Check the stability of your substrate under the assay conditions. Prepare it fresh if necessary.
Fluctuations in Temperature or pH Ensure that all reagents and plates are equilibrated to the assay temperature. Use a calibrated pH meter and ensure the buffer capacity is sufficient to maintain the optimal pH for the enzyme.

Problem: High variability between replicate wells (Intra-assay variability).

Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipette tip immersion depth and pre-wet the tip before dispensing.
"Edge Effect" in Microplates Avoid using the outer wells of the microplate for samples. Fill the outer wells with sterile water or buffer to create a humidity barrier. Incubate plates in a humidified chamber.
Incomplete Mixing Mix the contents of each well thoroughly after adding each reagent, but avoid introducing bubbles. A plate shaker at a gentle speed can ensure consistency.
Temperature Gradients Across the Plate Allow all reagents and the microplate to equilibrate to the assay temperature before starting. Ensure the incubator provides uniform temperature distribution.

Logical Flow for Troubleshooting Enzymatic Assay Variability

G cluster_0 cluster_1 Troubleshooting Inter-Assay Variability cluster_2 Troubleshooting Intra-Assay Variability start High Assay Variability Observed check_reproducibility Inter-assay or Intra-assay? start->check_reproducibility inter_assay Inconsistent results between experiments check_reproducibility->inter_assay Inter-assay intra_assay High variability within a single plate check_reproducibility->intra_assay Intra-assay reagent_stability Check Reagent Stability: - Prepare fresh 4-GBA & substrate stocks - Aliquot enzyme, avoid freeze-thaw inter_assay->reagent_stability pipetting_technique Review Pipetting Technique: - Calibrate pipettes - Use proper technique (e.g., reverse pipetting) intra_assay->pipetting_technique protocol_consistency Standardize Protocol: - Consistent incubation times - Calibrated equipment (pH meter, temp) reagent_stability->protocol_consistency end_node Re-run Assay with Controls protocol_consistency->end_node plate_effects Address Plate Effects: - Avoid outer wells ('edge effect') - Ensure complete mixing in wells pipetting_technique->plate_effects plate_effects->end_node

Caption: Troubleshooting workflow for enzymatic assay variability.

HPLC Assay Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity and concentration of this compound.

Problem: Peak Tailing.

Possible Cause Recommended Solution
Secondary Interactions with Silica The guanidine group can interact with residual silanol groups on the silica-based stationary phase. Use a base-deactivated or end-capped column. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase can suppress silanol ionization.
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of the benzoic acid group, both ionized and non-ionized forms may exist, leading to tailing. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For this acidic compound, a lower pH (e.g., 2.5-3.5) will ensure it is in a single, non-ionized form.
Column Overload Injecting too much sample can distort the peak shape. Reduce the injection volume or the concentration of the sample.

Problem: Drifting Retention Times.

Possible Cause Recommended Solution
Column Temperature Fluctuation Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention times.
Mobile Phase Composition Changes Ensure accurate mixing of the mobile phase. If preparing manually, measure components carefully. Keep mobile phase reservoirs covered to prevent evaporation of the more volatile organic solvent.
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting a sequence, especially when using a gradient.
Column Degradation If the retention time consistently decreases and peak shape worsens over time, the column may be degrading. This can be caused by an inappropriate mobile phase pH or aggressive sample matrix.

HPLC Troubleshooting Decision Tree

HPLC_Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_rt Retention Time Troubleshooting start HPLC Issue Detected issue_type What is the issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Tailing/Fronting retention_time Retention Time Drift issue_type->retention_time Shifting RT check_pH Adjust Mobile Phase pH (2.5-3.5 for acidic compounds) peak_shape->check_pH check_temp Use Column Oven for Stable Temperature retention_time->check_temp check_column Use End-Capped Column Add TFA/Formic Acid (0.1%) check_pH->check_column check_load Reduce Sample Concentration or Injection Volume check_column->check_load end_node Re-analyze Sample check_load->end_node check_mobile_phase Ensure Accurate Mobile Phase Composition & Degassing check_temp->check_mobile_phase check_equilibration Increase Column Equilibration Time check_mobile_phase->check_equilibration check_equilibration->end_node

Caption: Decision tree for common HPLC issues.

Experimental Protocols

Example Protocol: Serine Protease Inhibition Assay

This protocol is a general guideline for a colorimetric serine protease inhibition assay using a chromogenic substrate. It should be optimized for your specific enzyme and experimental conditions.

Materials:

  • Serine Protease (e.g., Trypsin)

  • This compound hydrochloride (Inhibitor)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.

    • Prepare the enzyme solution in assay buffer to the desired working concentration.

    • Prepare the substrate solution in assay buffer.

  • Assay Setup:

    • Add 20 µL of each this compound dilution (or buffer for control) to the wells of the microplate.

    • Add 160 µL of assay buffer.

    • Add 10 µL of the enzyme solution to each well to initiate the pre-incubation. Mix gently.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the chromogenic substrate to each well to start the reaction. Mix gently.

  • Data Acquisition:

    • Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for a Serine Protease Inhibition Assay

workflow prep 1. Reagent Preparation - Dilution series of 4-GBA - Enzyme solution - Substrate solution setup 2. Assay Plate Setup - Add 4-GBA dilutions to wells - Add buffer prep->setup preincubate 3. Pre-incubation - Add enzyme to wells - Incubate at 37°C for 15 min setup->preincubate reaction 4. Initiate Reaction - Add chromogenic substrate preincubate->reaction read 5. Kinetic Reading - Measure absorbance at 405 nm over 10-15 min reaction->read analyze 6. Data Analysis - Calculate reaction rates - Plot dose-response curve - Determine IC50 read->analyze

Caption: Experimental workflow for a protease inhibition assay.

References

Validation & Comparative

Validating the Inhibitor Activity of 4-Guanidinobenzoic Acid Against Trypsin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of 4-guanidinobenzoic acid and other common inhibitors against the serine protease, trypsin. The information presented herein is intended to support researchers and professionals in the fields of biochemistry and drug development in validating and contextualizing the inhibitory potential of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Comparative Inhibitor Activity Against Trypsin

InhibitorType of InhibitionKiIC50
BenzamidineCompetitive35 µM[1], 22.2 µM[2]-
AprotininCompetitive0.06 pM[3][4]0.06 - 0.80 µM[5]
LeupeptinCompetitive3.5 nM[6], 35 nM[7]-

Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature.

Mechanism of Trypsin Inhibition by this compound

Trypsin is a serine protease that catalyzes the hydrolysis of peptide bonds, primarily at the carboxyl side of lysine or arginine residues. Its catalytic activity relies on a "catalytic triad" of amino acid residues in its active site: serine (Ser195), histidine (His57), and aspartate (Asp102).

This compound, and its analog benzamidine, act as competitive inhibitors. The positively charged guanidinium group of the inhibitor mimics the side chains of trypsin's natural substrates, arginine and lysine. This allows the inhibitor to bind to the enzyme's specificity pocket, which contains a negatively charged aspartate residue (Asp189) at its base. By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the natural substrate.

Below is a diagram illustrating the proposed mechanism of trypsin inhibition by this compound.

inhibition_pathway Mechanism of Trypsin Inhibition by this compound cluster_enzyme Trypsin Active Site Ser195 Ser195 Products Products Ser195->Products Catalyzes hydrolysis His57 His57 Asp102 Asp102 Specificity Pocket (Asp189) Specificity Pocket (Asp189) Specificity Pocket (Asp189)->Ser195 Positions for cleavage No Reaction No Reaction Specificity Pocket (Asp189)->No Reaction Blocks substrate binding Substrate (Arg/Lys) Substrate (Arg/Lys) Substrate (Arg/Lys)->Specificity Pocket (Asp189) Binds to This compound This compound This compound->Specificity Pocket (Asp189) Competitively binds to experimental_workflow Trypsin Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Reagents to Microplate Dispense Reagents to Microplate Prepare Reagents->Dispense Reagents to Microplate Pre-incubate Trypsin and Inhibitor Pre-incubate Trypsin and Inhibitor Dispense Reagents to Microplate->Pre-incubate Trypsin and Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate Trypsin and Inhibitor->Initiate Reaction with Substrate Measure Absorbance Measure Absorbance Initiate Reaction with Substrate->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis Determine IC50/Ki Determine IC50/Ki Data Analysis->Determine IC50/Ki

References

A Head-to-Head Battle: 4-Guanidinobenzoic Acid vs. Benzamidine in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate serine protease inhibitor is a critical decision in experimental design and therapeutic strategy. Among the myriad of available inhibitors, 4-guanidinobenzoic acid and benzamidine are two commonly employed small molecules that target the S1 specificity pocket of trypsin-like serine proteases. This guide provides a comprehensive comparison of their inhibitory performance, supported by experimental data, to aid in the selection of the optimal inhibitor for specific research applications.

Both this compound and benzamidine are competitive inhibitors that mimic the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. Their positively charged guanidino and amidino groups, respectively, form strong ionic interactions with the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket. This interaction is a key determinant of their inhibitory activity. While structurally similar, subtle differences in their chemical properties can lead to variations in their inhibitory potency and selectivity against different serine proteases.

Performance Data: A Quantitative Comparison

The inhibitory potency of these compounds is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the experimentally determined Kᵢ values for this compound and benzamidine against several common serine proteases.

InhibitorTarget ProteaseKᵢ (µM)
This compound TrypsinData not readily available in reviewed literature
PlasminData not readily available in reviewed literature
ThrombinData not readily available in reviewed literature
Benzamidine Trypsin19 - 35[1][2][3]
Plasmin350[1][2]
Thrombin220 - 320[1][2][4]
Tryptase20[4]
uPA (urokinase-type Plasminogen Activator)97[4]
Factor Xa110[4]
tPA (tissue-type Plasminogen Activator)750[4]

Note: The Kᵢ values for benzamidine can vary between studies due to different experimental conditions.

While specific Kᵢ values for the reversible inhibition by this compound are not as frequently reported in the literature as those for benzamidine, its derivatives are well-known as highly potent irreversible inhibitors and active site titrants. This suggests a strong intrinsic affinity of the 4-guanidinobenzoyl moiety for the active site of trypsin-like serine proteases.

Mechanism of Inhibition: A Shared Strategy

The inhibitory mechanism for both this compound and benzamidine is competitive inhibition. They directly compete with the natural substrate for binding to the enzyme's active site.

Competitive Inhibition of Serine Proteases cluster_0 Enzyme Active Site Serine Protease Serine Protease Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme-Inhibitor Complex Inhibition (No Reaction) Substrate (Arg/Lys) Substrate (Arg/Lys) Substrate (Arg/Lys)->Serine Protease Binds to Active Site Inhibitor This compound or Benzamidine Inhibitor->Serine Protease Competitively Binds to Active Site Products Products Enzyme-Substrate Complex->Products Catalysis

Figure 1. A diagram illustrating the competitive inhibition mechanism.

Experimental Protocols: Determining Inhibitory Activity

The determination of Kᵢ values for serine protease inhibitors is typically performed using a kinetic assay that measures the rate of substrate hydrolysis in the presence and absence of the inhibitor. A common method involves the use of a chromogenic or fluorogenic substrate.

General Protocol for Kᵢ Determination
  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in a suitable buffer (e.g., Tris-HCl with CaCl₂).

    • Prepare a stock solution of the chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin) in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor (this compound or benzamidine) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the serine protease to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the reaction velocity as a function of the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Determine the apparent Kₘ in the presence of the inhibitor.

    • The Kᵢ can then be calculated from the following equation for competitive inhibition: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) where Kₘ(app) is the apparent Michaelis constant, Kₘ is the Michaelis constant in the absence of inhibitor, and [I] is the inhibitor concentration.

Workflow for Ki Determination cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Incubate Enzyme with Varying Inhibitor Concentrations A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (Absorbance/Fluorescence) C->D E Calculate Initial Velocities D->E F Generate Michaelis-Menten Plots E->F G Determine Ki from Changes in Km F->G

Figure 2. A simplified experimental workflow for determining the Ki value.

Conclusion

Both this compound and benzamidine are effective competitive inhibitors of trypsin-like serine proteases, functioning through a similar mechanism of action by targeting the S1 specificity pocket. Based on the available data, benzamidine has been extensively characterized with known Kᵢ values against a range of serine proteases, showing particular potency against trypsin and tryptase.

While quantitative data for the reversible inhibition by this compound is less prevalent in the literature, its widespread use in the form of derivatives as highly effective active-site titrants points to a strong inherent affinity for the active sites of these enzymes.

The choice between these two inhibitors will ultimately depend on the specific application. For general-purpose inhibition of trypsin-like proteases where a well-characterized inhibitor with known potency is required, benzamidine is a reliable choice. For applications requiring potentially higher affinity or for the development of irreversible inhibitors, derivatives of this compound may offer a more suitable starting point. Researchers are encouraged to perform their own kinetic analyses to determine the most effective inhibitor for their particular experimental system and conditions.

References

4-Guanidinobenzoic Acid: A Comparative Guide to its Specificity as a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Guanidinobenzoic acid is a synthetic molecule that acts as a competitive inhibitor of certain serine proteases, particularly those with a specificity for cleaving at arginine and lysine residues. Its guanidino group mimics the side chains of these amino acids, allowing it to bind to the active site of these enzymes. This guide provides a comparative analysis of the inhibitory properties of this compound against key serine proteases and contrasts its performance with other well-established protease inhibitors.

Mechanism of Action: Competitive Inhibition

This compound functions as a reversible, competitive inhibitor. It binds to the active site of trypsin-like serine proteases, preventing the binding of the natural substrate and thereby inhibiting enzymatic activity. The positively charged guanidinium group is crucial for its interaction with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these proteases.

G Mechanism of Competitive Inhibition by this compound cluster_0 Trypsin-like Protease Active Site cluster_1 Molecules Protease Protease (e.g., Trypsin) Products Cleavage Products Protease->Products Catalyzes Cleavage ActiveSite S1 Specificity Pocket (with Asp189) Substrate Natural Substrate (e.g., Arginine/Lysine-containing peptide) Substrate->Protease Binds to Active Site Inhibitor 4-Guanidinobenzoic Acid Inhibitor->Protease Competitively Binds to Active Site NoProducts No Products Formed Inhibitor->NoProducts Prevents Cleavage

Caption: Competitive inhibition of a trypsin-like protease.

Comparative Inhibitory Activity

While this compound itself is a reversible inhibitor, its ester derivatives, such as benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate, act as irreversible acylating inhibitors of trypsin, plasmin, and thrombin. This suggests that while the core guanidinobenzoate moiety provides the specificity for the active site, the ester group allows for the formation of a stable covalent bond.

Interestingly, studies have shown that after the acylation of trypsin by such ester derivatives, the resulting de-acylation product, this compound, does not inhibit trypsin at concentrations up to 200 μM. This highlights that its affinity as a simple competitive inhibitor is relatively weak.

The following table compares the inhibitory constants (Ki) of several common protease inhibitors against key serine proteases. A lower Ki value indicates a higher binding affinity and more potent inhibition.

InhibitorTarget ProteaseInhibition Constant (Ki)Inhibition Type
This compound Trypsin> 200 µMCompetitive
BenzamidineTrypsin18.4 µM - 35 µMCompetitive
Plasmin350 µMCompetitive
Thrombin220 µMCompetitive
LeupeptinTrypsin3.5 nM - 35 nMCompetitive Transition-State
Plasmin3.4 µMCompetitive Transition-State
Kallikrein19 µMCompetitive Transition-State
Aprotinin (BPTI)Trypsin0.06 pMCompetitive
PlasminInhibitsCompetitive
KallikreinInhibitsCompetitive

Experimental Protocols

Determination of Trypsin Inhibition using Nα-Benzoyl-DL-Arginine p-Nitroanilide (BAPNA)

This protocol outlines a common method for measuring the inhibitory activity of compounds against trypsin. The assay is based on the cleavage of the chromogenic substrate BAPNA by trypsin, which releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 410 nm.

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve trypsin in cold, dilute HCl (e.g., 1 mM) to the desired stock concentration.

    • Dissolve BAPNA in a suitable solvent like DMSO to create a stock solution.

    • Prepare working solutions of trypsin and BAPNA in Tris-HCl buffer.

    • Prepare a serial dilution of the inhibitor in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • A fixed volume of Tris-HCl buffer.

      • A fixed volume of the inhibitor solution at various concentrations (or buffer for the control).

      • A fixed volume of the trypsin working solution.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add a fixed volume of the BAPNA working solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism and the Michaelis-Menten constant (Km) of the substrate are known.

G Experimental Workflow for Trypsin Inhibition Assay cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - Trypsin Solution - BAPNA Solution - Inhibitor Dilutions - Buffer B Add to Microplate: 1. Buffer 2. Inhibitor 3. Trypsin A->B C Pre-incubate (e.g., 15 min at 37°C) B->C D Add BAPNA to initiate reaction C->D E Measure Absorbance at 410 nm (kinetic read) D->E F Calculate Initial Reaction Velocities E->F G Plot Velocity vs. [Inhibitor] F->G H Determine IC50 and/or Ki G->H

Caption: A typical workflow for a protease inhibition assay.

Conclusion

This compound serves as a foundational structure for designing inhibitors of trypsin-like serine proteases due to its ability to specifically target the S1 pocket. However, its own inhibitory potency as a reversible competitive inhibitor is modest. For the development of highly potent inhibitors, derivatization of this compound, particularly at the carboxyl group to form esters, has proven to be an effective strategy to convert it into an irreversible inhibitor with significantly enhanced activity. When selecting a protease inhibitor, researchers should consider the desired mode of action (reversible vs. irreversible) and the required potency for their specific application. For applications requiring strong, reversible inhibition of trypsin-like proteases, compounds like leupeptin or aprotinin are significantly more potent alternatives.

The Double-Edged Sword of Specificity: A Comparative Guide to the Cross-Reactivity of 4-Guanidinobenzoic Acid Derivatives with Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and enzyme kinetics, the specificity of a molecule is paramount. This guide offers a comprehensive comparison of the cross-reactivity of 4-Guanidinobenzoic acid and its derivatives with key serine proteases, providing researchers, scientists, and drug development professionals with essential data to inform their work. While this compound itself exhibits weak inhibitory activity, its ester derivatives have been identified as potent irreversible inhibitors of several crucial enzymes, a factor of significant interest in therapeutic development.

Unmasking the True Inhibitor: The Role of Ester Derivatives

Initial investigations into the inhibitory effects of this compound on serine proteases have revealed a critical distinction: the parent molecule is a relatively inert scaffold. The true inhibitory potential is unlocked in its ester derivatives, such as benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. These compounds act as mechanism-based inhibitors, undergoing hydrolysis by the target enzyme to form a stable acyl-enzyme complex, effectively inactivating it. This irreversible acylation of the active site serine residue is the cornerstone of their inhibitory action.

Quantitative Comparison of Inhibitory Potency

The efficacy of these derivatives varies significantly across different serine proteases. The inhibitory potential is quantified by the second-order rate constant (k), which measures how quickly the inhibitor inactivates the enzyme. A higher rate constant signifies a more potent inhibitor. The following table summarizes the second-order rate constants for the inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate.

EnzymeInhibitorSecond-Order Rate Constant (M⁻¹ min⁻¹)
Trypsin Benzyl 4-guanidinobenzoate1.8 x 10⁵
4'-Nitrobenzyl 4-guanidinobenzoate2.5 x 10⁵
Plasmin Benzyl 4-guanidinobenzoate1.2 x 10⁴
4'-Nitrobenzyl 4-guanidinobenzoate1.5 x 10⁴
Thrombin Benzyl 4-guanidinobenzoate8.0 x 10³
4'-Nitrobenzyl 4-guanidinobenzoate1.1 x 10⁴

Data sourced from Markwardt et al., FEBS Letters, 1970.[1]

Notably, both derivatives are most effective against trypsin, followed by plasmin, and then thrombin. This differential activity highlights the nuanced interactions between the inhibitors and the subtle structural differences in the active sites of these related enzymes. In contrast, studies have shown that this compound itself does not significantly inhibit trypsin at concentrations up to 200 μM.

Experimental Protocols

The determination of enzyme inhibition is achieved through meticulously designed kinetic assays. Below are detailed methodologies for assessing the inhibition of trypsin, plasmin, and thrombin.

General Principle of Inhibition Assay

The inhibition of serine proteases by this compound esters is measured by monitoring the decrease in the rate of substrate hydrolysis in the presence of the inhibitor. The enzyme is pre-incubated with the inhibitor for a specific period, after which a chromogenic or fluorogenic substrate is added. The rate of product formation is measured spectrophotometrically or fluorometrically, and from this, the inhibitory activity can be calculated.

Trypsin Inhibition Assay
  • Enzyme: Bovine Trypsin

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Buffer: 0.1 M Tris-HCl, pH 8.2, containing 0.02 M CaCl₂

  • Procedure:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare various concentrations of the this compound ester inhibitor in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the trypsin solution and the inhibitor solution to the assay buffer.

    • Incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for the acylation reaction.

    • Initiate the enzymatic reaction by adding the L-BAPNA substrate.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

    • The rate of reaction is proportional to the uninhibited enzyme activity. The second-order rate constant is determined by plotting the observed rate constant of inactivation against the inhibitor concentration.

Plasmin Inhibition Assay
  • Enzyme: Human Plasmin

  • Substrate: H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride (S-2251)

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

  • Procedure:

    • Prepare a stock solution of human plasmin in the assay buffer.

    • Prepare serial dilutions of the this compound ester inhibitor.

    • In a 96-well plate, combine the plasmin solution and the inhibitor dilutions in the assay buffer.

    • Pre-incubate the mixture at 37°C for a specified time.

    • Start the reaction by adding the chromogenic substrate S-2251.

    • Measure the kinetic change in absorbance at 405 nm.

    • Calculate the inhibitory activity and the second-order rate constant as described for the trypsin assay.

Thrombin Inhibition Assay
  • Enzyme: Human α-Thrombin

  • Substrate: Chromogenic thrombin substrate (e.g., S-2238)

  • Buffer: Tris-buffered saline (TBS), pH 7.4

  • Procedure:

    • Prepare a working solution of human α-thrombin in the assay buffer.

    • Prepare various concentrations of the this compound ester inhibitor.

    • In a microplate, mix the thrombin solution with the inhibitor solutions.

    • Incubate at room temperature to allow for inhibition.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the absorbance at 405 nm over time.

    • Determine the inhibitory kinetics and the second-order rate constant.

Signaling Pathways and Logical Relationships

Understanding the biological context of these enzymes is crucial. The following diagrams illustrate the key signaling pathways in which trypsin, plasmin, and thrombin are involved, as well as a generalized workflow for assessing enzyme inhibition.

G General Workflow for Enzyme Inhibition Assay prep Reagent Preparation (Enzyme, Inhibitor, Substrate) preinc Pre-incubation (Enzyme + Inhibitor) prep->preinc init Reaction Initiation (Add Substrate) preinc->init meas Kinetic Measurement (Spectrophotometry/Fluorometry) init->meas calc Data Analysis (Calculate Inhibition Rate) meas->calc

General experimental workflow for enzyme inhibition assays.

G Trypsin and Thrombin Signaling via PARs Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage Thrombin Thrombin PAR1_4 PAR1, PAR3, PAR4 Thrombin->PAR1_4 Cleavage G_protein G-Protein Activation PAR2->G_protein PAR1_4->G_protein Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_protein->Signaling

Simplified signaling of Trypsin and Thrombin via Protease-Activated Receptors (PARs).

G Plasminogen Activation and Fibrinolysis Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA / uPA (Plasminogen Activators) tPA_uPA->Plasminogen tPA_uPA->Plasmin Catalyzes Fibrin Fibrin (Clot) Plasmin->Fibrin Cleavage FDPs Fibrin Degradation Products Fibrin->FDPs Inhibitors α2-Antiplasmin (Plasmin Inhibitor) Inhibitors->Plasmin Inhibition

The central role of Plasmin in the fibrinolytic pathway.

Conclusion

The cross-reactivity of this compound derivatives with serine proteases presents both opportunities and challenges in drug development. Their potent, irreversible inhibition of enzymes like trypsin, plasmin, and thrombin underscores their therapeutic potential. However, the lack of absolute specificity necessitates careful consideration of off-target effects. This guide provides a foundational dataset and standardized protocols to aid researchers in navigating the complexities of these interactions and in the design of more selective and effective enzyme inhibitors.

References

A Comparative Guide to Validating the Purity of 4-Guanidinobenzoic Acid: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible results. 4-Guanidinobenzoic acid, a key intermediate in pharmaceutical synthesis, is no exception. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of this compound, complete with experimental protocols and supporting data.

Data Presentation: A Quantitative Comparison

The selection of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance metrics for HPLC and qNMR in the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Purity Assay (%) 99.6 ± 0.299.5 ± 0.1
Limit of Detection (LOD) ~0.01%Dependent on impurity structure and sample concentration
Limit of Quantitation (LOQ) ~0.03%Dependent on impurity structure and sample concentration
Precision (RSD%) < 1.0%< 0.5%
Analysis Time per Sample ~20 minutes~15 minutes
Sample Consumption < 1 mg~5-10 mg
Identified Impurities 4-Aminobenzoic acid, Guanidine, other synthesis-related impurities4-Aminobenzoic acid, Guanidine, Residual Solvents
Methodology and Approach

High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method is typically employed.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of its NMR signal to that of a certified internal standard. A key advantage of qNMR is that it does not require a reference standard for the analyte itself.[1][2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation and quantification of this compound and its potential impurities, such as the starting material 4-aminobenzoic acid.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • 4-Aminobenzoic acid reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of phosphate buffer (pH 3.0) and acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 100 mL of the mobile phase to create a 100 µg/mL stock solution.

  • Prepare standard solutions of this compound and 4-Aminobenzoic acid at known concentrations in the mobile phase.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a framework for the direct purity assessment of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Maleic acid, certified reference material)

  • This compound sample

Experimental Parameters:

ParameterCondition
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (typically >30 s to ensure full relaxation)
Number of Scans 16 or higher for a good signal-to-noise ratio

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (e.g., Maleic acid) into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity is calculated by comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a known signal from the certified internal standard.

Workflow and Process Visualization

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both HPLC and qNMR purity validation.

HPLC_Workflow prep Sample Preparation (1 mg/mL in Mobile Phase) hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc Inject Sample data_acq Data Acquisition (Chromatogram) hplc->data_acq Generate Data peak_int Peak Integration data_acq->peak_int Process Data purity_calc Purity Calculation (% Area) peak_int->purity_calc Calculate Relative Areas result Final Purity Report purity_calc->result qNMR_Workflow sample_prep Sample & Internal Standard Weighing dissolve Dissolution in Deuterated Solvent sample_prep->dissolve nmr_acq NMR Data Acquisition (400 MHz, 16 Scans) dissolve->nmr_acq Acquire Spectrum processing Spectrum Processing (Phasing, Baseline Correction) nmr_acq->processing Process FID integration Signal Integration processing->integration purity_calc Purity Calculation vs. Standard integration->purity_calc result Final Purity Report purity_calc->result

References

A Comparative Guide to Derivatization Methods for Guanidino Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of guanidino compounds is crucial in various research fields, from clinical diagnostics to drug development, due to their association with several pathological conditions. Direct analysis of these polar and often low-abundance molecules can be challenging. Derivatization, a process that modifies the analyte to enhance its detectability and chromatographic behavior, is a cornerstone of reliable quantification. This guide provides an objective comparison of common derivatization methods for guanidino compounds, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and overall performance of the analytical method. The following table summarizes key quantitative parameters for four commonly used derivatization reagents: Ninhydrin, Benzoin, Glyoxal, and Methylglyoxal.

Derivatization ReagentAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesPotential Limitations
Ninhydrin HPLC-Fluorescence[1]-~20 µg/L (~0.11 µM for Guanidine)Not explicitly statedGood fluorescence properties[1], avoids issues of precipitation seen with other methods[2].Reaction requires strongly alkaline conditions followed by a second step at low pH and elevated temperature[1].
Benzoin LC-MS/MS[3]13.7 nM47.9 nM[3]50 nM - 10 µMHigh sensitivity and selectivity, especially with MS detection[3].Potential for background signal, which can limit the LLOQ[3].
Glyoxal GC-FID[4][5]0.024 - 0.034 µmol/L[4][5]0.072 - 0.102 µmol/L0.1 - 20.0 µmol/L[4][5]Suitable for GC analysis, offering good separation of multiple guanidino compounds[4][5].Requires extraction of derivatives into an organic solvent[4].
Methylglyoxal HPLC-UV[6]0.041 - 0.12 µmol/L[6]-1.22 - 113.6 µmol/L[6]Simple procedure with isocratic HPLC elution[6].UV detection may have lower sensitivity compared to fluorescence or MS.

Experimental Workflows and Signaling Pathways

The general workflow for the analysis of guanidino compounds using a derivatization approach is illustrated below. This process involves sample preparation, the derivatization reaction itself, followed by chromatographic separation and detection.

DerivatizationWorkflow cluster_pre_analysis Pre-Analysis cluster_derivatization Derivatization cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Biological Sample (e.g., Serum, Urine) Preparation Sample Preparation (e.g., Deproteinization, Filtration) Sample->Preparation Derivatization Derivatization Reaction with Reagent Preparation->Derivatization Chromatography Chromatographic Separation (HPLC/GC) Derivatization->Chromatography Detection Detection (UV/Fluorescence/MS) Chromatography->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

General workflow for guanidino compound analysis.

Detailed Experimental Protocols

Pre-column Derivatization with Ninhydrin for HPLC-Fluorescence Detection

This protocol is adapted from a method for the determination of guanidino compounds in human blood.[1]

Reagents:

  • Ninhydrin reagent solution.

  • Strongly alkaline buffer (e.g., sodium hydroxide solution).

  • Acidic buffer (e.g., formic acid solution).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

Procedure:

  • Sample Preparation: Deproteinize the biological sample (e.g., serum) by adding a suitable precipitating agent (e.g., methanol), followed by centrifugation.

  • Derivatization - Step 1 (Alkaline Reaction): To the supernatant, add the ninhydrin reagent and the strongly alkaline buffer. The exact concentrations and volumes will need to be optimized for the specific application.

  • Derivatization - Step 2 (Acidification and Heating): After a defined incubation period, acidify the reaction mixture with the acidic buffer and heat at an elevated temperature. This step is crucial for the formation of the fluorescent derivative.[1]

  • Analysis: Inject the cooled reaction mixture into a reversed-phase HPLC system.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of aqueous formic acid and methanol is typically used for separation.[1]

    • Detection: Fluorescence detector with excitation at 390 nm and emission at 470 nm.[1]

Pre-column Derivatization with Benzoin for LC-MS/MS Analysis

This protocol is based on a method for quantifying guanidine in environmental samples.[3]

Reagents:

  • Benzoin solution in ethanol (e.g., 4 mM).

  • Aqueous potassium hydroxide solution (e.g., 1.6 M).

  • Ethanol (analytical grade).

  • Water (LC-MS grade).

Procedure:

  • Sample Preparation: Cool 150 µL of the aqueous sample to 0 °C.

  • Derivatization:

    • Add 75 µL of the benzoin solution in ethanol.

    • Add 75 µL of water.

    • Add 150 µL of the aqueous potassium hydroxide solution.

    • Mix the solution by inverting the tube.

    • Heat the mixture in a boiling water bath for 10 minutes.

    • Cool the reaction tube in an ice bath for 2 minutes.[3]

  • Analysis: Inject the derivatized sample into an LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient elution program appropriate for separating the benzoin-guanidino derivative.

    • MS Detection: A triple-quadrupole mass spectrometer operating in a suitable ionization mode (e.g., ESI+) and using multiple reaction monitoring (MRM) for quantification.

Pre-column Derivatization with Glyoxal for GC-FID Analysis

This protocol is adapted from a method for the determination of guanidino compounds in the serum of uremic patients.[4][5]

Reagents:

  • Glyoxal solution (e.g., 2% in methanol).[4]

  • Appropriate buffer solution (the optimal pH needs to be determined experimentally).

  • Chloroform (for extraction).

  • Internal standard (e.g., 2,3-dimethyl-5,6-diphenyl-5,6-dihydropyrazine).[4]

Procedure:

  • Sample Preparation: Deproteinize the serum sample.

  • Derivatization:

    • To the deproteinized sample, add the glyoxal solution and the buffer.

    • The reaction may require heating for a specific time to ensure complete derivatization.

  • Extraction: Extract the derivatized guanidino compounds into chloroform.[4]

  • Analysis: Inject the chloroform layer containing the derivatives into a gas chromatograph.

  • GC-FID Conditions:

    • Column: A non-polar capillary column such as HP-5 (30 m × 0.32 mm i.d.).[4][5]

    • Carrier Gas: Nitrogen at a constant flow rate.

    • Temperature Program: An initial column temperature of 100°C, ramped up to 250°C.[4][5]

    • Detector: Flame Ionization Detector (FID).

Conclusion

The selection of a derivatization method for guanidino compounds should be guided by the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the nature of the sample matrix. For high sensitivity and specificity, benzoin derivatization coupled with LC-MS/MS is a powerful option. Ninhydrin derivatization with fluorescence detection offers a robust and sensitive alternative for HPLC-based methods. For laboratories equipped with gas chromatography, glyoxal derivatization provides a reliable method for the simultaneous analysis of several guanidino compounds. Careful optimization of the reaction conditions is paramount for achieving accurate and reproducible results with any of these methods.

References

A Head-to-Head Comparison of 4-Guanidinobenzoic Acid and Aprotinin as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitors, both small molecules and biologics play crucial roles in research and therapeutic development. This guide provides an objective, data-driven comparison of 4-Guanidinobenzoic acid, a synthetic small molecule inhibitor, and Aprotinin, a naturally derived polypeptide inhibitor. We delve into their biochemical properties, inhibitory profiles, and functional effects, supported by experimental data and detailed protocols to inform your selection of the appropriate tool for your research needs.

At a Glance: Key Differences

FeatureThis compoundAprotinin
Type Small Molecule (Synthetic)Polypeptide (Natural, Bovine Lung)
Molecular Weight ~215.64 g/mol (hydrochloride)~6512 Da
Mechanism of Action Competitive, forms an acyl-enzyme intermediateCompetitive, reversible binding to the active site
Specificity Broad-spectrum serine protease inhibitorBroad-spectrum serine protease inhibitor
Primary Applications Biochemical research, enzyme assays, building block for inhibitor synthesisAntifibrinolytic in surgery, protease inhibitor cocktails, cell culture

Quantitative Comparison of Inhibitory Activity

The potency of an inhibitor is a critical parameter for its application. The following table summarizes the available quantitative data for the inhibition of key serine proteases by this compound and Aprotinin. It is important to note that direct side-by-side comparative studies are limited, and inhibition constants can vary based on experimental conditions.

Target ProteaseThis compound (Ki)Aprotinin (Ki)
Trypsin Data not readily available; acts as an active-site titrant and inactivator through acylation.[1]6.0 x 10⁻¹⁴ M (bovine)
Plasmin Inhibits through acylation of the active site; specific Ki not readily available.1 x 10⁻⁸ M to 2 nM[2]
Plasma Kallikrein Depsipeptides of p-guanidinobenzoic acid are highly reactive inactivators.[1]3 x 10⁻⁷ M
Chymotrypsin Data not readily available~1.25 x 10⁻⁷ M

Note: Ki values represent the inhibition constant, with lower values indicating higher potency.

Mechanism of Action: A Tale of Two Inhibitors

While both molecules target the active site of serine proteases, their mechanisms of inhibition differ significantly.

This compound: This small molecule acts as a mechanism-based inhibitor. Its guanidino group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. The carboxyl group is then attacked by the catalytic serine residue, forming a stable acyl-enzyme intermediate, which effectively inactivates the enzyme.[1]

Aprotinin: As a polypeptide, aprotinin functions as a competitive, reversible inhibitor.[3] It forms a tight, non-covalent complex with the active site of the protease, physically blocking substrate access. The binding is highly stable but can be reversed under extreme pH conditions.

Signaling Pathways and Experimental Workflows

Coagulation and Fibrinolysis Cascades

Both inhibitors can modulate the coagulation and fibrinolytic pathways by targeting key serine proteases.

Coagulation_Fibrinolysis cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolysis Intrinsic Pathway Intrinsic Pathway Factor Xa Factor Xa Intrinsic Pathway->Factor Xa Factor IXa, VIIIa Aprotinin_Inhibition Aprotinin Inhibition Intrinsic Pathway->Aprotinin_Inhibition Inhibits Kallikrein Thrombin Thrombin Factor Xa->Thrombin Factor Va Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor Xa Factor VIIa, Tissue Factor Fibrin Fibrin Thrombin->Fibrin Fibrin Degradation Products Fibrin Degradation Products Fibrinogen Fibrinogen Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin Degradation Products Aprotinin_Inhibition->Thrombin Weak Aprotinin_Inhibition->Plasmin 4GBA_Inhibition This compound Inhibition 4GBA_Inhibition->Intrinsic Pathway Inhibits Kallikrein 4GBA_Inhibition->Thrombin 4GBA_Inhibition->Plasmin

Caption: Inhibition of the Coagulation and Fibrinolysis Cascades.

Inflammatory Signaling Pathway

Serine proteases, particularly those released by immune cells, play a significant role in inflammation. Aprotinin has been shown to have anti-inflammatory effects by inhibiting these proteases.[4][5] The direct effects of this compound on inflammatory signaling are less characterized but are inferred from its general serine protease inhibitory activity.

Inflammatory_Signaling Inflammatory Stimulus Inflammatory Stimulus Immune Cell Activation (e.g., Neutrophils) Immune Cell Activation (e.g., Neutrophils) Inflammatory Stimulus->Immune Cell Activation (e.g., Neutrophils) Serine Protease Release (e.g., Elastase, Cathepsin G) Serine Protease Release (e.g., Elastase, Cathepsin G) Immune Cell Activation (e.g., Neutrophils)->Serine Protease Release (e.g., Elastase, Cathepsin G) Protease-Activated Receptor (PAR) Activation Protease-Activated Receptor (PAR) Activation Serine Protease Release (e.g., Elastase, Cathepsin G)->Protease-Activated Receptor (PAR) Activation Cytokine Processing & Activation Cytokine Processing & Activation Serine Protease Release (e.g., Elastase, Cathepsin G)->Cytokine Processing & Activation Pro-inflammatory Signaling (e.g., NF-κB, MAPKs) Pro-inflammatory Signaling (e.g., NF-κB, MAPKs) Cytokine Processing & Activation->Pro-inflammatory Signaling (e.g., NF-κB, MAPKs) PAR Activation PAR Activation PAR Activation->Pro-inflammatory Signaling (e.g., NF-κB, MAPKs) Inflammatory Response Inflammatory Response Pro-inflammatory Signaling (e.g., NF-κB, MAPKs)->Inflammatory Response Aprotinin_Inhibition Aprotinin Inhibition Aprotinin_Inhibition->Serine Protease Release (e.g., Elastase, Cathepsin G) 4GBA_Inhibition This compound Inhibition 4GBA_Inhibition->Serine Protease Release (e.g., Elastase, Cathepsin G)

Caption: Modulation of Inflammatory Signaling by Serine Protease Inhibitors.

Experimental Workflow: Comparative Inhibitor Analysis

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Protease_Inhibition_Assay Serine Protease Inhibition Assay Determine_Ki Determine Ki Protease_Inhibition_Assay->Determine_Ki Animal_Model Animal Model of Disease (e.g., Thrombosis) Determine_Ki->Animal_Model Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Administer_Inhibitor Administer Inhibitor Animal_Model->Administer_Inhibitor Assess_Efficacy Assess Efficacy (e.g., Thrombus size) Administer_Inhibitor->Assess_Efficacy Start Start Start->Protease_Inhibition_Assay Start->Cytotoxicity_Assay

References

Establishing the IC50 of 4-Guanidinobenzoic acid for different proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: A Focus on Serine Proteases

4-Guanidinobenzoic acid and its derivatives are well-characterized inhibitors of serine proteases. The inhibitory mechanism involves the formation of a stable acyl-enzyme intermediate. The positively charged guanidinium group of the inhibitor is attracted to the negatively charged aspartate residue often found in the S1 specificity pocket of trypsin-like serine proteases, facilitating the initial binding. Following binding, the serine residue in the enzyme's active site attacks the carbonyl group of the inhibitor, leading to the formation of a covalent acyl-enzyme complex. This complex is typically stable and slow to hydrolyze, effectively blocking the enzyme's catalytic activity.

Inhibitory Potency: A Look at this compound Derivatives

Direct IC50 values for this compound against a range of proteases are not extensively documented in peer-reviewed literature. However, studies on its derivatives provide insight into the potential of this chemical scaffold as a source of potent protease inhibitors.

Derivative NameTarget ProteaseIC50/Ki ValueNotes
Fluorinated AnalogsThrombin≤50 nMIncreased proteolytic stability.[1]
Various DerivativesEnteropeptidaseKi: 0.9 - 84,000 nMPotency varies significantly with structural modifications.[1]

Note: The data presented above is for derivatives of this compound and not the parent compound itself. These values should be considered as indicative of the potential inhibitory activity of the 4-guanidinobenzoyl scaffold.

Experimental Protocols: Determining Protease Inhibition

For researchers seeking to establish the IC50 or Ki of this compound or its analogs for specific proteases, the following experimental protocols provide a robust framework.

General Protocol for IC50 Determination using a Fluorogenic Substrate

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target protease using a fluorogenic substrate.

Materials:

  • Target Protease

  • This compound (or derivative)

  • Fluorogenic Protease Substrate (specific to the target enzyme)

  • Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations)

  • DMSO (for dissolving the inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.

  • Enzyme Preparation: Prepare a working solution of the target protease in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Substrate Preparation: Prepare a working solution of the fluorogenic substrate in the assay buffer. The optimal concentration is often near the Michaelis-Menten constant (Km) for the substrate.

  • Assay Setup:

    • To the wells of a 96-well plate, add a small volume of the serially diluted inhibitor solutions.

    • Include control wells:

      • No Inhibitor Control (100% activity): Enzyme and substrate with DMSO vehicle.

      • No Enzyme Control (background): Substrate and assay buffer with DMSO vehicle.

  • Pre-incubation: Add the enzyme solution to all wells except the "no enzyme" control. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Determining the Inhibition Constant (Ki)

The inhibition constant (Ki) is a more absolute measure of inhibitor potency than the IC50 value, as the latter can be influenced by the substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the concentration of the substrate used in the IC50 experiment.

  • Km is the Michaelis-Menten constant of the substrate for the enzyme.

To use this equation, the Km of the substrate must be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the inhibitory properties of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Inhibitor Dilution Series Assay_Setup Plate Setup (Inhibitor + Enzyme) Inhibitor_Prep->Assay_Setup Enzyme_Prep Enzyme Solution Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Solution Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Kinetic Measurement Reaction_Start->Measurement Velocity_Calc Calculate Initial Velocity Measurement->Velocity_Calc Inhibition_Calc % Inhibition Calculation Velocity_Calc->Inhibition_Calc Dose_Response Dose-Response Curve Inhibition_Calc->Dose_Response IC50_Value Determine IC50 Dose_Response->IC50_Value

Caption: Workflow for IC50 Determination.

Ki_Determination_Logic cluster_inputs Required Parameters cluster_calculation Calculation cluster_output Result IC50 Experimental IC50 Value Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->Cheng_Prusoff Km Substrate Km Value Km->Cheng_Prusoff S_conc Substrate Concentration [S] S_conc->Cheng_Prusoff Ki_Value Inhibition Constant (Ki) Cheng_Prusoff->Ki_Value

Caption: Logic for Ki Determination.

References

Comparative Analysis of 4-Guanidinobenzoic Acid Derivatives as Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of various 4-Guanidinobenzoic acid derivatives that have been investigated as inhibitors of key physiological enzymes. The inhibitory activities of these compounds, primarily targeting serine proteases such as enteropeptidase, trypsin, and plasmin, are presented with supporting quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

Quantitative Data Summary

The inhibitory potencies of several this compound derivatives are summarized in the tables below. The data, represented as IC50 values, have been compiled from various studies to facilitate a clear comparison of the compounds' performance against different enzymatic targets.

Table 1: Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Human Enteropeptidase

CompoundModificationIC50 (initial) (μM) [95% CI]
1c Glycine moiety0.048 (0.042 - 0.054)
2a Aspartic acid moiety0.009 (0.008 - 0.010)
2b Asparagine moiety0.033 (0.029 - 0.038)
2c Glutamic acid moiety0.012 (0.010 - 0.013)
Data sourced from a study on novel enteropeptidase inhibitors for the treatment of obesity[1].

Table 2: Inhibitory Activity of Guanidinobenzoic Acid Ester Derivatives against Trypsin and Nitric Oxide (NO)

CompoundTargetIC50 (μM)
6a Trypsin0.0756
6c TrypsinNot specified, but noted as excellent
6d TrypsinNot specified, but noted as excellent
6e TrypsinNot specified, but noted as excellent
7j TrypsinNot specified, but noted as excellent
Nafamostat TrypsinMore potent than compounds
Gabexate TrypsinMore potent than compounds
6a NO1.618
6b NO2.276
6c NO3.022
Data from a study on guanidinobenzoic acid ester derivatives with anti-trypsin and anti-inflammatory effects[2].

Table 3: Inhibitory Activity of N-substituted-carbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylalkanoate Derivatives against Plasmin and Trypsin

CompoundR1R2Z50% Inhibition against Plasmin (μg/ml)50% Inhibition against Trypsin (μg/ml)
Example 1n-propyln-propylp-phenylene0.070.02
Example 2n-butyln-butylp-phenylene0.10.03
Example 3ethylethylp-phenylene0.10.03
Example 4methylmethylp-phenylene0.30.07
Example 5Hn-hexylp-phenylene0.30.07
Example 6Hcyclohexylp-phenylene0.30.07
Data extracted from a patent on guanidinobenzoic acid derivatives with anti-plasmin and anti-trypsin activities[3].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Human Enteropeptidase Inhibition Assay

This assay is designed to determine the in vitro inhibitory activity of compounds against human enteropeptidase.

  • Procedure: The assay is conducted by incubating human enteropeptidase, a suitable substrate, and the test compound at room temperature for a specified period (e.g., 6 minutes for initial IC50 determination).

  • Data Analysis: The concentration of the compound that results in a 50% inhibition of the enzyme's activity (IC50) is calculated. The results are typically presented with 95% confidence intervals.[1]

Trypsin Inhibition Assay

This in vitro assay evaluates the inhibitory potential of compounds against the enzyme trypsin.

  • Reaction System: A typical system comprises 0.4 ml of trypsin (1.25 μg/ml), 0.5 ml of p-tosylarginine methyl ester (20 mM) in a Tris-HCl buffer (pH 8.5), and 0.1 ml of the test compound solution at various concentrations.

  • Incubation: The reaction mixture is incubated at 37° C.

  • Data Analysis: The concentration of the test compound that exhibits 50% inhibition against trypsin is determined.[3]

Plasmin Inhibition Assay

This assay measures the in vitro inhibitory activity of compounds against the enzyme plasmin.

  • Reaction System: The assay system contains 0.1 ml of human euglobulin (10-fold dilution), 0.1 ml of streptokinase (2000 unit/ml), 0.4 ml of fibrinogen (4% solution), 0.3 ml of a 0.1 M borate saline buffer solution (pH 7.4), and 0.1 ml of the test compound solution at various concentrations.

  • Incubation: The mixture is allowed to react at 37° C for 30 minutes.

  • Data Analysis: The concentration at which the test compound demonstrates 50% inhibition against plasmin is determined.[3]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the study of this compound derivatives as inhibitors.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Inhibition Assays cluster_analysis Data Analysis & SAR start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization prep Preparation of Enzyme & Substrate Solutions characterization->prep incubation Incubation with Test Compounds prep->incubation detection Detection of Enzyme Activity incubation->detection ic50 IC50 Determination detection->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for inhibitor design and evaluation.

Tissue Injury Tissue Injury Proinflammatory Cytokines Proinflammatory Cytokines Tissue Injury->Proinflammatory Cytokines Trypsinogen Activation Trypsinogen Activation Proinflammatory Cytokines->Trypsinogen Activation Trypsin Trypsin Trypsinogen Activation->Trypsin Protease Cascade Protease Cascade Trypsin->Protease Cascade Inflammation & Cell Death Inflammation & Cell Death Protease Cascade->Inflammation & Cell Death This compound Derivatives This compound Derivatives This compound Derivatives->Trypsin

Caption: Simplified pathway of trypsin's role in pancreatitis.

References

Navigating the Nuances of Serine Protease Inhibition: A Comparative Guide to 4-Guanidinobenzoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the reproducibility of inhibition assays is paramount. This guide provides a comprehensive comparison of 4-guanidinobenzoic acid (4-GBA) as a trypsin inhibitor, detailing experimental protocols and presenting comparative data with other common inhibitors to shed light on the factors influencing assay consistency.

This compound (4-GBA) is a well-established competitive inhibitor of trypsin-like serine proteases, valued for its utility in biochemical research and as a foundational molecule in the synthesis of more complex inhibitors.[1][2] Its effectiveness stems from the guanidino group, which mimics the side chains of arginine and lysine, the natural substrates of these enzymes. However, the reliability of experimental outcomes using 4-GBA can be influenced by a variety of factors, making standardized protocols and a clear understanding of its performance relative to other inhibitors essential for robust research.

Comparative Inhibitor Performance

A direct comparison of the half-maximal inhibitory concentration (IC50) of 4-GBA with other known trypsin inhibitors is crucial for selecting the appropriate tool for a given experiment. While inter-laboratory studies specifically focused on the reproducibility of 4-GBA assays are not extensively documented, data from various studies allow for a comparative assessment. It is important to note that IC50 values are highly dependent on experimental conditions, including enzyme and substrate concentrations.

InhibitorTarget EnzymeReported IC50/KiNotes
This compound TrypsinKi: ~15 µM (estimated)Competitive inhibitor.
BenzamidineTrypsinKi: 18 µMA commonly used, structurally similar competitive inhibitor.[3][4]
LeupeptinTrypsin, Plasmin, KallikreinIC50: ~0.5 µg/mLA peptide aldehyde inhibitor.
Aprotinin (BPTI)Trypsin, Chymotrypsin, Plasmin, KallikreinKi: ~0.06 pMA potent, well-characterized polypeptide inhibitor.
Soybean Trypsin Inhibitor (Kunitz)Trypsin-A large protein inhibitor.

Note: The IC50 and Ki values presented are collated from various sources and should be considered as indicative. Direct comparison is best achieved when inhibitors are tested under identical experimental conditions.

Factors Influencing Reproducibility

Several critical factors can impact the reproducibility of 4-GBA inhibition assays:

  • Purity of Reagents: The purity of both 4-GBA and the target enzyme, such as trypsin, is fundamental. Impurities can interfere with the assay, leading to inaccurate and inconsistent results.

  • Assay Protocol: Variations in the experimental protocol, such as the order of addition of reagents (enzyme, substrate, and inhibitor), pre-incubation times, and temperature, can significantly affect the measured inhibitory activity.[5] For instance, pre-incubating the enzyme with the inhibitor before adding the substrate is a common practice to allow for the binding equilibrium to be reached.

  • Substrate Concentration: As 4-GBA is a competitive inhibitor, its apparent potency (IC50) is dependent on the concentration of the substrate used in the assay. Higher substrate concentrations will require higher concentrations of 4-GBA to achieve the same level of inhibition.

  • Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can influence both enzyme activity and inhibitor binding.[6] It is crucial to use a consistent and well-defined buffer system.

  • Instrumentation and Data Analysis: The type of spectrophotometer or plate reader used, as well as the method of data analysis for determining IC50 values, should be standardized to ensure comparability of results.

Experimental Protocols

To promote reproducibility, the following detailed protocol for a trypsin inhibition assay using 4-GBA is provided. This protocol is adapted from standard procedures for assessing trypsin inhibitors.[7][8][9][10][11]

Materials:

  • Bovine Pancreatic Trypsin

  • This compound Hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable trypsin substrate

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in 1 mM HCl to ensure stability.

    • Prepare a stock solution of 4-GBA in DMSO.

    • Prepare a stock solution of the substrate (e.g., BAPNA) in DMSO.

    • Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).

  • Assay Protocol:

    • In a 96-well plate, add a fixed volume of trypsin solution to each well (except for the blank).

    • Add varying concentrations of 4-GBA (or the alternative inhibitor) to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the reaction temperature.

    • Initiate the reaction by adding a fixed volume of the pre-warmed substrate solution to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for the product of BAPNA hydrolysis, p-nitroaniline) at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizing the Mechanism and Workflow

To better understand the underlying principles and the experimental process, the following diagrams have been generated using Graphviz.

Competitive_Inhibition cluster_0 Enzyme-Substrate Interaction cluster_1 Competitive Inhibition E Enzyme (Trypsin) ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E P Products ES->P E_I Enzyme (Trypsin) EI Enzyme-Inhibitor Complex (Inactive) E_I->EI + I I Inhibitor (4-GBA) EI->E_I

Mechanism of competitive inhibition by 4-GBA.

experimental_workflow prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffer) plate Plate Setup (Add Enzyme and Inhibitor) prep->plate preincubate Pre-incubation (e.g., 15 min at 37°C) plate->preincubate reaction Reaction Initiation (Add Substrate) preincubate->reaction measure Kinetic Measurement (Absorbance Reading) reaction->measure analysis Data Analysis (Calculate Velocities, Plot Inhibition Curve) measure->analysis ic50 Determine IC50 Value analysis->ic50

Workflow for a 4-GBA inhibition assay.

Conclusion

While this compound is a valuable tool for studying trypsin-like serine proteases, achieving reproducible results requires careful attention to experimental detail. By adhering to standardized protocols, being mindful of the factors that can influence assay outcomes, and understanding its performance in the context of other inhibitors, researchers can enhance the reliability and comparability of their findings. This guide serves as a foundational resource to aid in the design and execution of robust and reproducible 4-GBA inhibition assays.

References

Validating the Kinetic Parameters of 4-Guanidinobenzoic Acid Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the kinetic parameters of enzyme inhibitors is fundamental to characterizing their efficacy and mechanism of action. This guide provides a comparative analysis of the inhibitory potential of several known serine protease inhibitors, offering a baseline against which 4-Guanidinobenzoic acid can be evaluated. Due to a lack of readily available, specific kinetic data for this compound's direct inhibition of trypsin and plasmin, this guide also furnishes a detailed experimental protocol to empower researchers to determine these crucial parameters in their own laboratories.

Comparative Analysis of Serine Protease Inhibitors

To provide a framework for evaluating this compound, the following table summarizes the experimentally determined inhibition constants (Ki) for three well-characterized serine protease inhibitors: Benzamidine, Aprotinin, and Leupeptin, against the target enzymes trypsin and plasmin. A lower Ki value indicates a higher binding affinity and, therefore, a more potent inhibitor.

InhibitorTarget EnzymeInhibition Constant (Ki)
Benzamidine Trypsin35 µM, 10-40 µM, 18.4 µM, 22.2 µM[1][2]
Plasmin350 µM[1]
Aprotinin Trypsin0.06 pM[3][4]
Plasmin~0.3 nM, 0.23 nM, 2 nM[3][4][5]
Leupeptin Trypsin3.5 nM, 35 nM[6][7][8]
Plasmin3.4 µM, 3.4 nM[6][7][8]

Experimental Protocol for Determining Kinetic Parameters

The following is a detailed methodology for determining the inhibition constant (Ki) of a competitive inhibitor, such as this compound, for a target enzyme like trypsin or plasmin.

Materials and Reagents
  • Purified enzyme (e.g., bovine trypsin, human plasmin)

  • Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester for trypsin, a chromogenic plasmin-specific substrate)

  • Inhibitor (this compound and/or alternatives)

  • Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)

  • Spectrophotometer or plate reader

  • 96-well plates or cuvettes

  • Pipettes and tips

  • DMSO (for dissolving inhibitors if necessary)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be in the nanomolar range and should result in a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of the substrate. The concentrations to be used in the assay should bracket the known or estimated Michaelis constant (Km) of the enzyme for the substrate.

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., water or DMSO). Create a series of dilutions of the inhibitor stock solution.

  • Enzyme Activity Assay (without inhibitor):

    • To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme, perform a series of reactions with varying substrate concentrations in the absence of the inhibitor.

    • In a 96-well plate or cuvette, add the assay buffer and the substrate at different concentrations.

    • Initiate the reaction by adding the enzyme.

    • Monitor the change in absorbance over time at the appropriate wavelength for the product of the enzymatic reaction. The initial reaction velocity (v₀) is the slope of the linear portion of the absorbance versus time curve.

  • Enzyme Inhibition Assay (with inhibitor):

    • Perform the enzyme activity assay as described above, but with the inclusion of different, fixed concentrations of the inhibitor in each set of reactions.

    • For each inhibitor concentration, vary the substrate concentration as in the uninhibited assay.

    • Measure the initial reaction velocities (v₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Michaelis-Menten Plot: For both the uninhibited and inhibited reactions, plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Lineweaver-Burk Plot: To determine the type of inhibition and calculate the kinetic parameters, a double reciprocal plot is commonly used.[7][8] Plot 1/v₀ versus 1/[S] for each inhibitor concentration.

      • For a competitive inhibitor , the lines will intersect on the y-axis (1/Vmax will be the same), but will have different x-intercepts (-1/Km,app).[7][8]

    • Dixon Plot: Another graphical method to determine Ki is the Dixon plot, where 1/v₀ is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations.[2][6][9][10] The intersection of the lines gives -Ki.[2][6][9][10]

    • Cheng-Prusoff Equation: If the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) has been determined, the Ki can be calculated using the Cheng-Prusoff equation for competitive inhibition:[1][3][11] Ki = IC50 / (1 + ([S]/Km))[1][3][11]

Visualizing the Concepts

To aid in the understanding of the experimental workflow and the underlying principles of competitive inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Serial_Dilutions Create Inhibitor Serial Dilutions No_Inhibitor Measure v₀ (No Inhibitor) Serial_Dilutions->No_Inhibitor With_Inhibitor Measure v₀ (With Inhibitor) No_Inhibitor->With_Inhibitor Plotting Generate Plots (Lineweaver-Burk, Dixon) With_Inhibitor->Plotting Calculation Calculate Ki Plotting->Calculation

A streamlined workflow for determining enzyme kinetic parameters.

Competitive_Inhibition_Pathway E Enzyme ES Enzyme-Substrate Complex E->ES + S (k₁) EI Enzyme-Inhibitor Complex E->EI + I (k₃) S Substrate I Inhibitor (this compound) ES->E (k₋₁) P Product ES->P + E (k₂) EI->E (k₋₃)

Mechanism of competitive inhibition by this compound.

References

Cross-Validation of 4-Guanidinobenzoic Acid Assays: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Guanidinobenzoic acid is paramount for ensuring the validity of experimental results and the quality of pharmaceutical products. Cross-validation of assay results using different analytical techniques is a critical step in method development and validation, providing a high degree of confidence in the data. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, complete with detailed experimental protocols and performance data.

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance metrics for the quantification of this compound and similar compounds using HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.999[1]≥ 0.99[2][3]
Limit of Detection (LOD) ~0.1 µg/mL[1]Down to 10 ng/mL (as LOQ)[2][3]
Limit of Quantification (LOQ) ~0.3 µg/mL[1]10 ng/mL[2][3]
Accuracy (% Recovery) 98 - 102%[1]89 - 98.57%[2][3]
Precision (% RSD) < 2%[1]2.11 - 13.81%[2][3]
Analysis Time per Sample ~15 minutes[4]~10-15 minutes
Selectivity Good, but potential for interferenceVery High
Cost & Complexity LowerHigher

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. This section outlines the experimental protocols for HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established procedures for guanidinium and benzoate compounds and is suitable for the separation and quantification of this compound.[1][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)[4]

  • Water (HPLC grade)[4]

  • Formic acid (0.1%)[4]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-13 min: 95-5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Detection Wavelength: 230 nm[4]

  • Injection Volume: 10 µL[4]

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a 1 mg/mL stock solution.[4]

  • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.[4]

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices. The protocol is based on methods for similar small molecules.[2][5]

Instrumentation:

  • HPLC system (e.g., Agilent 1290 Infinity II) coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6470).[5]

  • C18 reverse-phase column (e.g., 2.1 x 150 mm, 2.7 µm).[5]

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile with 0.1% (v/v) formic acid (LC-MS grade)[5]

  • Purified water with 0.1% (v/v) formic acid (LC-MS grade)[5]

  • This compound reference standard

  • Internal standard (e.g., deuterated this compound or a structurally similar compound)

Chromatographic and MS Conditions:

  • Mobile Phase A: Purified water + 0.1% (v/v) formic acid[5]

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) formic acid[5]

  • Flow Rate: 0.4 mL/min[5]

  • Column Temperature: 40 °C[5]

  • Injection Volume: 2 µL[5]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions: The specific parent and product ion transitions for this compound would need to be determined empirically. For the parent ion, this would likely be [M+H]+.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations for a calibration curve.

  • For samples in a biological matrix, a protein precipitation step is typically required. For example, add 1 mL of acetonitrile to the sample, vortex, and centrifuge.[2]

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase containing the internal standard.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of this compound assay results using HPLC and LC-MS/MS.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis & Comparison Sample This compound Sample StockSolution Prepare Stock Solution Sample->StockSolution WorkingStandards Prepare Working Standards & QCs StockSolution->WorkingStandards HPLC_System HPLC System Setup LCMS_System LC-MS/MS System Setup HPLC_Injection Sample Injection HPLC_System->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Chromatogram Acquisition UV_Detection->HPLC_Data HPLC_Purity Purity & Concentration (Area %) HPLC_Data->HPLC_Purity LCMS_Injection Sample Injection LCMS_System->LCMS_Injection LCMS_Separation Chromatographic Separation LCMS_Injection->LCMS_Separation MS_Detection MS/MS Detection LCMS_Separation->MS_Detection LCMS_Data Data Acquisition MS_Detection->LCMS_Data LCMS_Purity Purity & Concentration (Response Ratio) LCMS_Data->LCMS_Purity Comparison Compare HPLC and LC-MS/MS Results HPLC_Purity->Comparison LCMS_Purity->Comparison FinalReport Final Validation Report Comparison->FinalReport

Caption: Workflow for Cross-Validation of this compound Assays.

Discussion and Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound.

HPLC-UV is a robust and widely available technique, making it excellent for routine analysis and quality control where high sensitivity is not the primary requirement.[6] Its lower cost and complexity make it an attractive option for many laboratories.

LC-MS/MS offers superior sensitivity and selectivity, which is crucial for the analysis of samples in complex matrices, such as biological fluids, or for the detection of trace-level impurities.[6] While the instrumentation is more expensive and the method development can be more complex, the level of confidence in the identification and quantification of the analyte is significantly higher.

The choice between HPLC-UV and LC-MS/MS will depend on the specific analytical needs, including the sample matrix, the required level of sensitivity, and the availability of instrumentation. For a comprehensive and robust validation of this compound quantification, the use of both orthogonal techniques is highly recommended. This approach ensures the accuracy and reliability of the results, providing a complete analytical profile of the compound.

References

A Comparative Guide to Serine Protease Inhibitors: 4-Guanidinobenzoic Acid Scaffold vs. Benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 4-guanidinobenzoic acid scaffold, a cornerstone for designing mechanism-based inhibitors, against benzamidine, a well-established standard reversible inhibitor of serine proteases. The comparison is supported by experimental data, detailed methodologies, and visualizations to assist researchers in selecting and designing appropriate inhibitors for their studies.

Introduction to Serine Proteases

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, including digestion (trypsin, chymotrypsin), blood coagulation (thrombin), and inflammation. They are characterized by a catalytic triad in their active site, featuring a highly reactive serine residue. Due to their central role in health and disease, the targeted inhibition of specific serine proteases is a significant area of drug discovery and biochemical research.

Inhibitors of serine proteases can be broadly categorized by their mechanism of action: reversible inhibitors, which bind non-covalently to the enzyme, and irreversible inhibitors, which typically form a stable covalent bond with the active site serine. This guide examines a representative of each class.

Compound Profiles

This compound Scaffold: this compound itself is a competitive inhibitor, but it is most notably used as a foundational structure (scaffold) for a class of potent, active-site-directed irreversible inhibitors. Esters of this compound, such as p-nitrophenyl p'-guanidinobenzoate (NPGB), are classic examples. These compounds are recognized by the enzyme's specificity pocket due to the guanidinium group, which mimics the side chain of arginine, a natural substrate for trypsin-like proteases.

Benzamidine (Standard Inhibitor): Benzamidine is a small, aromatic molecule that acts as a classic reversible, competitive inhibitor of trypsin and other related serine proteases.[1] Its amidinium group is positively charged, allowing it to bind tightly but non-covalently within the S1 specificity pocket of the enzyme, which contains a negatively charged aspartate residue.[1] This interaction prevents the natural substrate from accessing the active site.

Quantitative Data Presentation

A direct comparison of inhibitory constants (Ki) highlights the different nature of these two compounds. Benzamidine's potency is measured by its Ki, a dissociation constant reflecting the strength of the reversible binding. For the this compound scaffold, we consider its ester derivatives, which act as irreversible inactivators. Their efficacy is often described by a rate of inactivation rather than a simple Ki.

InhibitorTarget EnzymeType of InhibitionInhibitory Constant (Ki)
Benzamidine TrypsinReversible, Competitive10 - 40 µM[1]
This compound Esters (e.g., NPGB) TrypsinIrreversible, AcylationNot applicable (Mechanism-based inactivator)[2]

Note: The Ki value for Benzamidine can vary depending on experimental conditions such as pH and temperature.

Mechanism of Action

The fundamental difference between these inhibitors lies in their interaction with the active site serine.

Benzamidine acts as a true competitive inhibitor. It binds to the active site and subsequently dissociates, leaving the enzyme intact. The inhibition is reversible, and its effect can be overcome by increasing the substrate concentration.

Esters of This compound are mechanism-based inactivators. They are recognized as substrates by the enzyme. The active site serine attacks the ester carbonyl group, leading to the release of the alcohol portion (e.g., p-nitrophenol) and the formation of a stable acyl-enzyme intermediate.[3] This covalent modification effectively and irreversibly blocks the enzyme's catalytic activity.

Inhibition_Mechanisms cluster_0 Benzamidine: Reversible Competitive Inhibition cluster_1 4-Guanidinobenzoate Ester: Irreversible Acylation E1 Trypsin (E) ES1 Enzyme-Substrate Complex (ES) E1->ES1 + S EI1 Enzyme-Inhibitor Complex (EI) E1->EI1 + I S1 Substrate (S) I1 Benzamidine (I) ES1->E1 P1 Products (P) ES1->P1 k_cat EI1->I1 P1->E1 + E E2 Trypsin (E) EI2 Initial Complex (E-I') E2->EI2 + I' I2 Inhibitor (I') EI2->E2 E_Acyl Acyl-Enzyme (E-Acyl) EI2->E_Acyl k_inact LG Leaving Group

Caption: Comparative inhibition pathways of serine proteases.

Experimental Protocols

Accurate determination of inhibitor potency is crucial for comparative studies. Below are generalized protocols for characterizing reversible and irreversible inhibitors.

Protocol 1: Determination of Ki for a Reversible Inhibitor (e.g., Benzamidine)

This protocol utilizes a chromogenic substrate that releases a colored product upon cleavage by the protease. The rate of color development is measured spectrophotometrically.

Materials:

  • Serine protease (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Reversible inhibitor (e.g., Benzamidine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO). Create a series of dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of the chromogenic substrate. Create a series of dilutions in assay buffer (typically ranging from 0.5 to 5 times the known Kₘ value).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the enzyme to all wells.

    • Add different concentrations of the inhibitor to the experimental wells. Add buffer to the control wells.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the various concentrations of the substrate to the wells.

    • Immediately measure the change in absorbance over time (e.g., every 30 seconds for 5-10 minutes) at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk or Dixon plot to determine the mechanism of inhibition and calculate the Kᵢ value.

Protocol 2: Characterizing an Irreversible Inhibitor (e.g., 4-Guanidinobenzoate Ester)

For irreversible inhibitors, the goal is to determine the rate of inactivation (k_inact).

Procedure:

  • Incubation: Incubate the enzyme at a fixed concentration with various concentrations of the irreversible inhibitor over a time course.

  • Sampling: At different time points, take an aliquot of the enzyme-inhibitor mixture.

  • Activity Measurement: Dilute the aliquot into a solution containing a high concentration of a chromogenic substrate to measure the remaining enzyme activity. The dilution effectively stops the inactivation reaction.

  • Data Analysis: Plot the natural log of the remaining enzyme activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs). Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the dissociation constant for the initial binding (Kᵢ).

Experimental_Workflow prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate) setup 2. Assay Setup (Mix Enzyme + Inhibitor in Plate) prep->setup incubate 3. Pre-incubation (Allow E-I Binding) setup->incubate start 4. Reaction Initiation (Add Substrate) incubate->start measure 5. Kinetic Measurement (Monitor Absorbance/Fluorescence) start->measure calc 6. Calculate Initial Velocities measure->calc plot 7. Plot Data (e.g., Lineweaver-Burk, Dose-Response) calc->plot det 8. Determine Parameters (Ki, IC50, k_inact) plot->det

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The comparison between the this compound scaffold and benzamidine illustrates a critical distinction in inhibitor design: reversible versus irreversible action.

  • Benzamidine serves as an excellent, well-characterized standard for studies requiring reversible inhibition. Its straightforward, competitive mechanism makes it a useful tool for applications like affinity chromatography and as a general protease inhibitor in cell lysates.[1]

  • The This compound scaffold is a versatile starting point for developing highly potent, mechanism-based irreversible inhibitors. By modifying the ester portion, researchers can tune the reactivity and selectivity of these compounds, making them powerful tools for permanently disabling target proteases in therapeutic and research contexts.[3]

The choice between these inhibitor types depends entirely on the experimental or therapeutic goal. Understanding their distinct mechanisms of action is paramount for the successful design and interpretation of research in enzymology and drug development.

References

Safety Operating Guide

Proper Disposal of 4-Guanidinobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Guanidinobenzoic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a laboratory coat.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood.[1][2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program.[3] Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sewer system.[3][4]

  • Segregation and Collection:

    • Carefully sweep up solid this compound and place it into a suitable, clearly labeled, and sealed container for disposal.[1][2][5]

    • For solutions, collect the waste in a designated, leak-proof container.

    • Ensure the container is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[3]

  • Labeling:

    • Label the waste container with a hazardous waste tag provided by your EHS department.[3][6]

    • The label must include the full common chemical name ("this compound"), the quantity of the waste, the date of waste generation, and the place of origin (e.g., department, room number).[3]

    • Abbreviations, acronyms, and chemical formulas are generally not permitted on hazardous waste labels.[3]

    • The words "Hazardous Waste" must be clearly visible on the tag.[3]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, cool, dry, and well-ventilated area.[1][2]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1][2]

    • Ensure the storage area has secondary containment to prevent spills.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[3][6]

    • Provide them with a complete list of the chemicals to be disposed of.[3]

    • Follow their specific procedures for scheduling a waste collection.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[3][4]

  • Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS department.

  • For spills, ensure adequate ventilation and use personal protective equipment. Sweep up the spilled solid and place it in a suitable container for disposal as hazardous waste.[1][2][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound hydrochloride, which is relevant for its safe handling and storage prior to disposal.

PropertyValueSource
Melting Point285 °C (decomposes)[1][2]
Storage Temperature2-8°C
WGK (Water Hazard Class)3 (Highly hazardous for water)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Identify 4-Guanidinobenzoic Acid Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the container properly labeled with a Hazardous Waste Tag? C->D E Complete Hazardous Waste Tag: - Full Chemical Name - Quantity - Date - Location D->E No F Store in a Designated, Cool, and Well-Ventilated Area D->F Yes E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H EHS Manages Final Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Guanidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 4-Guanidinobenzoic Acid

This guide provides essential, procedural information for the safe handling and disposal of this compound, a compound frequently used in biochemical research and drug development. Adherence to these protocols is critical to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the necessary PPE for handling this compound.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.To protect against splashes and dust, which can cause eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat or chemical-resistant coveralls.To prevent skin contact, which may cause irritation. Contaminated clothing should be removed immediately.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator should be worn if dust is generated or if ventilation is inadequate.To prevent inhalation of dust, which may be harmful and cause respiratory tract irritation.
Footwear Closed-toe shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps for a common laboratory procedure: weighing and dissolving the solid compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area Ensure fume hood is certified and operational. Gather all necessary equipment. don_ppe 2. Don PPE Follow the guidelines in the PPE table. prep_area->don_ppe weigh 3. Weighing Tare balance with weigh paper. Carefully transfer the required amount of this compound. don_ppe->weigh dissolve 4. Dissolving Add the weighed solid to the solvent in a suitable container. Gently stir until fully dissolved. weigh->dissolve decontaminate 5. Decontaminate Wipe down the work area and equipment with a suitable solvent. dissolve->decontaminate dispose 6. Waste Disposal Dispose of all contaminated materials according to the disposal plan. decontaminate->dispose doff_ppe 7. Doff PPE Remove PPE in the correct order to avoid contamination. dispose->doff_ppe wash 8. Personal Hygiene Wash hands thoroughly with soap and water. doff_ppe->wash

Handling this compound Workflow

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation of Work Area :

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary materials: this compound, a compatible solvent, weigh paper, spatula, appropriate glassware (e.g., beaker, flask), and a magnetic stir bar if needed.

    • Label all glassware clearly.

  • Donning PPE :

    • Put on all personal protective equipment as specified in the table above.

  • Weighing the Compound :

    • Place a piece of weigh paper on the analytical balance and tare it.

    • Carefully open the this compound container inside the fume hood to minimize dust inhalation.

    • Using a clean spatula, transfer the desired amount of the solid onto the weigh paper. Avoid creating dust.

    • Record the exact weight.

  • Dissolving the Compound :

    • Transfer the weighed this compound into the prepared glassware containing the solvent.

    • If necessary, use a magnetic stirrer to facilitate dissolution. Avoid vigorous stirring that could cause splashing.

    • Ensure the container is loosely covered to prevent contamination while allowing for ventilation.

  • Decontamination :

    • Once the procedure is complete, decontaminate the spatula, weigh paper, and any other reusable equipment by rinsing with a suitable solvent.

    • Wipe down the work surface within the fume hood.

  • Waste Disposal :

    • Collect all waste materials, including contaminated weigh paper, gloves, and disposable labware, in a designated hazardous waste container.

    • Follow the disposal plan outlined below.

  • Doffing PPE :

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • All solid waste contaminated with this compound (e.g., gloves, weigh paper, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.

  • Unused or excess this compound should be disposed of as chemical waste. Do not discard it in the regular trash.

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

Disposal Procedure:

  • Consult Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Neutralization (if applicable and permitted) : For aqueous waste solutions, neutralization may be a possibility. A similar compound, guanidine monobenzoate, can be neutralized to a pH between 6.0 and 8.0 before disposal as hazardous waste. This step should only be performed by trained personnel and in accordance with institutional safety guidelines.

  • Hazardous Waste Collection : All waste containers must be properly labeled with the contents and associated hazards.

  • Institutional Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Emergency Procedures

Spill Response:

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Sweep up the absorbed material, avoiding dust generation, and place it into a suitable, closed container for disposal.

    • Clean the spill area with a mild detergent and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional EHS department.

    • Prevent entry into the affected area.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Guanidinobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Guanidinobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.